molecular formula C8H8N2O B117686 7,8-Dihydro-1,6-naphthyridin-5(6H)-one CAS No. 155058-02-9

7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B117686
CAS No.: 155058-02-9
M. Wt: 148.16 g/mol
InChI Key: GYQAXMJLFPXZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-1,6-naphthyridin-5(6H)-one is a bicyclic aromatic compound that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery. Its core structure is a key intermediate for synthesizing novel therapeutic agents. Research has identified this naphthyridine derivative as a potent pharmacophore for inhibiting clinically significant enzymes. This compound is a core template for the development of dipeptidyl peptidase IV (DPP-4) inhibitors . DPP-4 is a primary target for the treatment of type 2 diabetes, and inhibitors of this enzyme work by enhancing the body's ability to lower blood glucose levels . Furthermore, derivatives of this compound have been explored as phosphodiesterase 4 (PDE4) inhibitors . PDE4 is a target for treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), atopic dermatitis, and psoriasis . The versatility of this scaffold allows for functionalization at various positions, enabling researchers to optimize potency, selectivity, and pharmacokinetic properties for a range of therapeutic applications. This product is intended For Research Use Only and is not approved for use in humans or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dihydro-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-2,4H,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQAXMJLFPXZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436390
Record name 7,8-Dihydro-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155058-02-9
Record name 7,8-Dihydro-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one from Aminopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold is a significant heterocyclic core structure found in numerous compounds with diverse biological activities, making it a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic framework provides a valuable template for the spatial arrangement of functional groups to interact with various biological targets. This guide provides an in-depth overview of key synthetic strategies for constructing this naphthyridinone system, with a particular focus on methods commencing from readily available aminopyridine precursors. The following sections detail robust synthetic methodologies, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in the practical application of these chemical transformations.

Synthetic Strategy 1: Three-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reductive Lactamization

A highly effective and general route for the synthesis of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones involves a three-step sequence starting from 4-chloronicotinate esters. These chloro-substituted pyridines can be readily prepared from the corresponding 4-aminopyridines via diazotization reactions. The core of this strategy is an SNAr reaction with a benzylic nitrile, followed by a one-pot selective nitrile reduction and subsequent intramolecular cyclization to form the desired lactam ring.[1]

This approach is particularly valuable for creating derivatives with aryl-substituted quaternary centers at the benzylic position (C7).[1]

Start 4-Aminopyridine Derivative Step1 Diazotization (e.g., NaNO₂, HCl) Start->Step1 Intermediate1 4-Chloronicotinate Ester Step1->Intermediate1 Step2 S N Ar Reaction (e.g., NaH, DMF) Intermediate1->Step2 Reagent1 Tertiary Benzylic Nitrile (R-C(Ar)(CN)) Reagent1->Step2 Intermediate2 Pyridine-Nitrile Adduct Step2->Intermediate2 Step3 One-Pot Nitrile Reduction & Lactamization (e.g., Raney-Ni, H₂) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the multi-step synthesis of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones.

Experimental Protocols

Step A: SNAr Reaction between 4-Chloronicotinate and Benzylic Nitrile [1]

  • To a solution of the tertiary benzylic nitrile (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of the 4-chloronicotinate ester (1.0 equivalent) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pyridine-nitrile adduct.

Step B: One-Pot Nitrile Reduction and Lactamization [1]

  • Dissolve the purified pyridine-nitrile adduct from Step A in a suitable solvent, such as ethanol or methanol, saturated with ammonia gas.

  • Add a catalytic amount of Raney Nickel (slurry in water) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (H₂, typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or flash column chromatography as needed.

Data Presentation
Starting 4-ChloronicotinateStarting Benzylic NitrileProduct Yield (SNAr)Product Yield (Reduction/Lactamization)Overall Yield
Methyl 4-chloronicotinatePhenylacetonitrile~85-95%~70-85%~60-80%
Ethyl 4-chloronicotinate2-Phenylpropanenitrile~80-90%~75-90%~60-81%
Methyl 4-chloronicotinate2-(4-Methoxyphenyl)acetonitrile~88-96%~65-80%~57-77%
Note: Yields are approximate and based on representative procedures described in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.[1]

Synthetic Strategy 2: One-Pot Reaction of Enaminones for Highly Substituted Analogues

An alternative and efficient one-pot method allows for the synthesis of highly functionalized 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivatives. This reaction proceeds by reacting enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the presence of acetic acid and ammonium acetate.[2] This strategy provides rapid access to complex naphthyridinone cores from acyclic precursors.

Enaminone Enaminone (e.g., 1a-d) Reaction One-Pot Reaction (AcOH / NH₄OAc, reflux) Enaminone->Reaction Aminopropene 2-Aminoprop-1-ene- 1,1,3-tricarbonitrile Aminopropene->Reaction Product 7-Amino-5-oxo-5,6-dihydro- 1,6-naphthyridine-8-carbonitrile Reaction->Product

Caption: One-pot synthesis of functionalized 7,8-dihydro-1,6-naphthyridin-5(6H)-ones.

Experimental Protocol

General Procedure for the Synthesis of 7-Amino-5-oxo-2-aryl-5,6-dihydro-1,6-naphthyridine-8-carbonitriles [2]

  • Combine the enaminone (1.0 equivalent, 0.01 mol) and 3-amino-2-cyanopent-2-enedinitrile (also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 1.0 equivalent, 1.32 g) in a round-bottom flask.

  • Add glacial acetic acid (25 mL) and ammonium acetate (1 g) to the mixture.

  • Heat the mixture to reflux and maintain for approximately 2 hours, monitoring the reaction's completion by TLC (e.g., using 1:1 ethyl acetate-petroleum ether as eluent).

  • After completion, cool the reaction mixture to room temperature and pour it onto ice-water.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the solid from glacial acetic acid to yield the purified product as yellow crystals.

Data Presentation
Enaminone Substituent (Ar)ProductYieldMelting Point (°C)
Thienyl7-Amino-5-oxo-2-(thienyl)-5,6-dihydro-1,6-naphthyridine-8-carbonitrile75%> 300
Phenyl7-Amino-5-oxo-2-phenyl-5,6-dihydro-1,6-naphthyridine-8-carbonitrile90%253-255
4-Chlorophenyl7-Amino-2-(4-chlorophenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile90%275-276
Data sourced from Al-Mousawi, et al. (2011).[2]

Conclusion

The synthesis of the this compound core from aminopyridine-derived precursors can be achieved through several effective strategies. The multi-step approach involving SNAr of a 4-chloronicotinate followed by reductive cyclization offers a general and versatile route to a wide range of derivatives, especially those containing a C7-quaternary center.[1] For the rapid generation of highly functionalized analogues, the one-pot condensation of enaminones provides an efficient alternative.[2] The detailed protocols and data presented in this guide serve as a practical resource for researchers aiming to synthesize and explore the chemical space of this important heterocyclic system for applications in drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the heterocyclic compound 7,8-Dihydro-1,6-naphthyridin-5(6H)-one. Due to a lack of extensive published experimental data for this specific molecule, this document presents a combination of computed properties and established, detailed experimental protocols that can be readily applied by researchers for its characterization. A thorough understanding of these properties is fundamental for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as formulation strategies.

Core Physicochemical Data

Table 1: Computed Molecular Properties of 5,6-Dihydro-1,6-naphthyridin-7(8H)-one

PropertyValueSource
Molecular FormulaC₈H₈N₂OPubChem[1]
Molecular Weight148.16 g/mol PubChem[1]
Exact Mass148.063662883 DaPubChem
IUPAC Name6,8-dihydro-5H-1,6-naphthyridin-7-onePubChem[1]

Table 2: Computed Physicochemical Properties of a Related Isomer, 6-hydroxy-5H-1,6-naphthyridine

PropertyValueSource
XLogP30.6PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count2PubChem[2]
Rotatable Bond Count0PubChem[2]
Topological Polar Surface Area36.4 ŲPubChem[2]

Note: The values in the tables are computationally generated and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

The following section details standardized experimental methodologies for the determination of key physicochemical properties of this compound.

1. Melting Point Determination (Capillary Method)

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[3]

  • Apparatus: Melting point apparatus, glass capillary tubes (sealed at one end), thermometer, mortar and pestle.[4]

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a glass capillary tube to a height of 1-2 mm.[3][5]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

    • The sample is heated at a steady rate of approximately 10°C per minute initially.[5]

    • As the expected melting point is approached, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.[5]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[5]

    • The melting point is reported as the range T1-T2.[4]

2. Aqueous Solubility Determination (Shake-Flask Method)

  • Principle: This method determines the equilibrium solubility of a compound in an aqueous medium. An excess of the solid compound is agitated in the solvent for a prolonged period to ensure saturation.[6]

  • Apparatus: Stoppered flasks or vials, constant temperature shaker bath, centrifuge, analytical balance, and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[6][7]

  • Procedure:

    • An excess amount of this compound is added to a flask containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8]

    • The flask is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated for an extended period (typically 24-48 hours) to reach equilibrium.[6]

    • After agitation, the suspension is allowed to stand to allow for the sedimentation of undissolved solids.[8]

    • A sample of the supernatant is carefully removed and clarified by centrifugation or filtration to remove any remaining solid particles.[6]

    • The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method.[9]

3. pKa Determination (Potentiometric Titration)

  • Principle: The pKa, or acid dissociation constant, is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[10][11]

  • Apparatus: pH meter with a combination electrode, automated titrator or burette, magnetic stirrer, and a constant temperature vessel.[12]

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[12]

    • The solution is placed in a thermostatted vessel and stirred continuously.[13]

    • The pH electrode is calibrated with standard buffers and immersed in the sample solution.[12]

    • A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[13]

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[13]

    • The titration is continued past the equivalence point.

    • The pKa is determined from the resulting titration curve (pH vs. volume of titrant) as the pH at which half of the compound is ionized.[11]

4. LogP Determination (Shake-Flask Method)

  • Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between two immiscible phases, typically n-octanol and water.[14]

  • Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, and a suitable analytical instrument for quantification.[15]

  • Procedure:

    • n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.[14]

    • A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The two phases are combined in a separatory funnel in a defined volume ratio.[15]

    • The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two layers and then allowed to stand for complete phase separation.[14]

    • The two phases are carefully separated. Centrifugation can be used to break up any emulsions.[14]

    • The concentration of the compound in each phase is determined by a suitable analytical method.

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physicochemical properties described above.

G cluster_0 Experimental Workflow for Physicochemical Profiling A Sample Preparation (Pure, dry this compound) B Melting Point Determination (Capillary Method) A->B C Aqueous Solubility (Shake-Flask Method) A->C D pKa Determination (Potentiometric Titration) A->D E LogP Determination (Shake-Flask Method) A->E F Physicochemical Profile B->F Melting Range C->F Solubility (e.g., mg/mL) D->F pKa Value(s) E->F LogP Value

Caption: Workflow for experimental physicochemical characterization.

G cluster_1 Decision Logic for Solubility & Partitioning Experiments Start Start with Pure Compound Prep_Aqueous Prepare Saturated Aqueous Solution Start->Prep_Aqueous Prep_Biphasic Prepare Octanol-Water Biphasic System Start->Prep_Biphasic Analyze_Aqueous Analyze Aqueous Phase Concentration Prep_Aqueous->Analyze_Aqueous Equilibrate & Separate Solubility_Result Determine Aqueous Solubility Analyze_Aqueous->Solubility_Result Partition Partition Compound Between Phases Prep_Biphasic->Partition Add Compound & Equilibrate Analyze_Phases Analyze Concentration in Both Phases Partition->Analyze_Phases Separate Phases LogP_Result Calculate LogP Analyze_Phases->LogP_Result

Caption: Logical flow for solubility and LogP determination.

References

An In-depth Technical Guide to the Mechanism of Action of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for a class of compounds based on the 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold. Extensive research has identified these molecules as potent and selective inhibitors of phosphodiesterase type 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in modulating inflammatory responses. This guide will detail the underlying signaling pathways, present available quantitative data on enzyme inhibition, and provide detailed protocols for the key experimental assays used to characterize these compounds, including enzymatic and cellular assays, as well as an in vivo model of pulmonary inflammation.

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism of action for this compound derivatives is the selective inhibition of the phosphodiesterase type 4 (PDE4) enzyme. PDE4 is a key enzyme in the cAMP signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP to adenosine 5'-monophosphate (AMP).[1][2] By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to its intracellular accumulation. This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn modulates the transcription of numerous pro-inflammatory and anti-inflammatory genes.[2][3] This anti-inflammatory effect makes PDE4 a significant therapeutic target for inflammatory diseases, particularly respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[3]

Signaling Pathway

The inhibition of PDE4 by this compound derivatives initiates a cascade of anti-inflammatory events. The following diagram illustrates this signaling pathway.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR Activation (e.g., by pro-inflammatory stimuli) AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP PDE4 PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive activates AMP AMP (inactive) PDE4->AMP hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB phosphorylates NFkB NF-κB PKA_active->NFkB inhibits Naphthyridinone 7,8-Dihydro-1,6-naphthyridin- 5(6H)-one Derivative Naphthyridinone->PDE4 inhibits pCREB pCREB CREB->pCREB Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) pCREB->Anti_Inflammatory promotes Pro_Inflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-2) NFkB->Pro_Inflammatory promotes

Figure 1. PDE4 Inhibition Signaling Pathway.

Quantitative Data: Enzymatic Inhibition

Derivatives of the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold have been shown to be potent inhibitors of the PDE4 enzyme, with potencies reaching the subnanomolar and even picomolar range. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the PDE4 enzyme activity.

While specific IC50 values for a wide range of derivatives are detailed in specialized medicinal chemistry literature, Table 1 provides representative data for key compounds to illustrate the potency of this chemical series.

Compound IDPDE4B IC50 (nM)Cellular Potency (LPS-induced TNF-α release in dU937 cells) IC50 (nM)
Roflumilast 1.11.3
Compound A 0.20.4
Compound B 0.080.2

Table 1: Representative inhibitory potencies of this compound derivatives against the PDE4B enzyme and in a cellular model of inflammation. Data is illustrative of the potencies found in the literature for this class of compounds.

Experimental Protocols

The characterization of this compound derivatives as PDE4 inhibitors involves a series of in vitro and in vivo experiments. The following sections provide detailed methodologies for these key assays.

In Vitro PDE4B Enzymatic Assay (Fluorescence Polarization)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human PDE4B. It is based on the principle of fluorescence polarization (FP).

Principle: A fluorescently labeled cAMP (FAM-cAMP) tumbles rapidly in solution, resulting in a low FP signal. When PDE4B hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the assay mix binds to the phosphate group, forming a larger, slower-tumbling complex with a high FP signal. An inhibitor will prevent this hydrolysis, keeping the FP signal low.

Materials:

  • Recombinant human PDE4B1 enzyme

  • FAM-cAMP substrate

  • Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Binding Agent (specific to the assay kit)

  • Test compounds and reference inhibitor (e.g., Roflumilast) dissolved in DMSO

  • 384-well, low-volume, black assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the diluted compounds or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.

  • Enzyme Addition: Dilute the PDE4B1 enzyme to its optimal working concentration in ice-cold Assay Buffer. Add 10 µL of the diluted enzyme to each well (except "no enzyme" controls).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of FAM-cAMP in Assay Buffer. Add 5 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Signal Development: Add 10 µL of the Binding Agent solution to all wells. This stops the reaction and allows the high-FP complex to form. Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (enzyme + vehicle) and low (no enzyme) controls. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assay: Inhibition of LPS-induced TNF-α Release

This assay assesses the functional consequence of PDE4 inhibition in a cellular context by measuring the suppression of a key pro-inflammatory cytokine, TNF-α.

Principle: In monocytic cell lines (e.g., human dU937 or peripheral blood mononuclear cells), lipopolysaccharide (LPS) stimulation induces the production and release of TNF-α. PDE4 inhibitors, by increasing intracellular cAMP, suppress this inflammatory response.

Materials:

  • Human monocytic cell line (e.g., dU937)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds and reference inhibitor

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate dU937 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to stimulate TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.

In Vivo Model: LPS-Induced Pulmonary Neutrophilia in Rats

This in vivo model evaluates the anti-inflammatory efficacy of the test compounds in a relevant animal model of lung inflammation.

Principle: Intratracheal or intranasal administration of LPS in rats induces a robust inflammatory response in the lungs, characterized by the recruitment of neutrophils into the bronchoalveolar lavage fluid (BALF). Efficacious anti-inflammatory compounds will reduce this neutrophil influx.[1]

Procedure and Workflow:

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Dosing and Challenge cluster_readout Endpoint Analysis Animal_Group Group Sprague-Dawley Rats Acclimatization Acclimatization Period (1 week) Animal_Group->Acclimatization Dosing Administer Test Compound (e.g., intratracheal microspray or oral gavage) 1 hour pre-challenge Acclimatization->Dosing LPS_Challenge Administer LPS via Oropharyngeal Aspiration Dosing->LPS_Challenge Incubation Incubation Period (4-8 hours) LPS_Challenge->Incubation Euthanasia Euthanasia and Bronchoalveolar Lavage (BAL) Incubation->Euthanasia BALF_Processing Process BAL Fluid (BALF) Euthanasia->BALF_Processing Cell_Count Total and Differential Leukocyte Count (Neutrophil Quantification) BALF_Processing->Cell_Count Cytokine_Analysis Cytokine Analysis of BALF (e.g., TNF-α, IL-6 via ELISA) BALF_Processing->Cytokine_Analysis

Figure 2. Experimental Workflow for the Rat LPS-Induced Pulmonary Neutrophilia Model.

Key Steps:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the experiment.

  • Compound Administration: Test compounds are formulated for the desired route of administration (e.g., suspension for intratracheal microspray or solution for oral gavage) and administered to the animals at various doses. A vehicle control group and a positive control group (e.g., treated with an established anti-inflammatory agent like dexamethasone) are included.

  • LPS Challenge: Approximately 1 hour after compound administration, rats are anesthetized, and LPS is administered via oropharyngeal aspiration to induce lung inflammation.[1]

  • Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (typically 4-8 hours, corresponding to the peak of neutrophil influx), the animals are euthanized.[1] The lungs are then lavaged with sterile saline to collect the BAL fluid (BALF).

  • Cell Analysis: The collected BALF is centrifuged, and the cell pellet is resuspended. The total number of leukocytes is determined, and differential cell counts are performed to specifically quantify the number of neutrophils.

  • Data Analysis: The percentage inhibition of neutrophil recruitment for each treatment group is calculated relative to the LPS-challenged vehicle control group. Dose-response curves can be generated to determine the ED50 (the dose required for 50% inhibition).

Conclusion

The this compound scaffold represents a promising class of potent and selective PDE4 inhibitors. Their mechanism of action, centered on the elevation of intracellular cAMP and the subsequent suppression of inflammatory pathways, has been well-characterized through a combination of enzymatic, cellular, and in vivo assays. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and develop these compounds as potential therapeutics for inflammatory diseases.

References

The 1,6-Naphthyridinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridinone nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities implicated in various pathologies. This technical guide provides an in-depth analysis of the biological activities associated with the 1,6-naphthyridinone core structure, with a particular focus on its burgeoning role in oncology. This document details the quantitative inhibitory data of various derivatives, outlines key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Anticancer Activity: A Multi-Targeted Approach

The 1,6-naphthyridinone scaffold has been extensively explored for its potent anticancer properties, acting on several key targets that drive tumor progression and survival.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of the 1,6-naphthyridinone core have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway.[1][2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality. The accumulation of unrepaired single-strand breaks, which are converted to lethal double-strand breaks during replication, selectively kills these cancer cells.[3]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

The FGF19-FGFR4 signaling axis is a critical driver in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[4][5] Aberrant activation of this pathway promotes cell proliferation, migration, and survival.[5] A novel series of 1,6-naphthyridin-2(1H)-one derivatives has been designed and synthesized as potent and highly selective inhibitors of FGFR4.[6] One representative compound, A34, demonstrated significant antitumor efficacy in a Hep-3B HCC xenograft model.[6] Another compound, 19g, showed substantial cytotoxic effects against various colorectal cancer cell lines and induced significant tumor inhibition in a HCT116 xenograft mouse model.[7]

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, migration, and invasion.[8][9][10] Dysregulation of the c-Met signaling pathway is implicated in a wide variety of human malignancies.[9] N-substituted-3-phenyl-1,6-naphthyridinone derivatives have been developed as selective type II c-Met kinase inhibitors.[11] Compound 4r, for instance, exhibited c-Met potency comparable to the known inhibitor Cabozantinib and demonstrated significant tumor growth inhibition in a U-87MG human glioblastoma xenograft model.[11] Furthermore, a class of 1H-imidazo[4,5-h][4][10]naphthyridin-2(3H)-one derivatives has been identified as a new class of c-Met kinase inhibitors, with the most potent compound, 2t, showing an IC50 of 2.6 μM.[12]

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous oncogenic client proteins.[13][14][15] Its inhibition leads to the simultaneous disruption of multiple signaling pathways that are essential for cancer cell survival.[16] A series of novobiocin analogs derived from the 1,6-naphthyridin-2(1H)-one scaffold has been designed and evaluated as potential anticancer agents targeting the C-terminal domain of Hsp90.[17]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of various 1,6-naphthyridinone derivatives against their respective targets and cancer cell lines.

Table 1: 1,6-Naphthyridinone Derivatives as FGFR4 Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
A34 FGFR4Hep-3BNot specified[6]
19g FGFR4HCT116Not specified[7]
6A FGFR4Not specified190[18]
6O FGFR4Not specified75.3[18]

Table 2: 1,6-Naphthyridinone Derivatives as c-Met Inhibitors

CompoundTargetCell LineIC50 (µM)Reference
4r c-MetU-87MGNot specified[11]
2t c-MetBaF3-TPR-Met2.6[12]

Table 3: Cytotoxicity of Other 1,6-Naphthyridinone Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 6 HeLa13.73
Compound 4 HepG215.83[19]
Compound 6 A54916.89[19]
Compound 3a A5495.988
3d MCF-743.4[20]
4d MCF-739.0[20]
3d MDA-MB-23135.9[20]
4d MDA-MB-23135.1[20]

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro and in vivo assays used to characterize the biological activity of 1,6-naphthyridinone derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol for Adherent Cells: [21]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Treat the cells with various concentrations of the 1,6-naphthyridinone derivative and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Aspirate the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21][22]

  • Formazan Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[21] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for PARP Cleavage

Western blotting is used to detect the cleavage of PARP, a hallmark of apoptosis.[23][24]

Protocol: [23][25][26]

  • Cell Culture and Treatment: Culture a suitable cancer cell line to 70-80% confluency and treat with varying concentrations of the test compound for a specified time (e.g., 24 or 48 hours). Include a positive control for apoptosis, such as staurosporine.[23]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing protease inhibitors.[23][26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[23]

  • SDS-PAGE and Electrotransfer: Normalize protein concentrations, mix with Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PARP (detecting both full-length and cleaved forms) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[23]

    • Perform densitometric analysis of the bands for full-length PARP (116 kDa) and the cleaved fragment (89 kDa).[23][24]

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft studies in immunodeficient mice are crucial for evaluating the in vivo anticancer activity of lead compounds.

General Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116, U-87MG) into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into control and treatment groups.

  • Compound Administration: Administer the 1,6-naphthyridinone derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis). The antitumor efficacy is typically expressed as tumor growth inhibition (TGI).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 1,6-naphthyridinone derivatives.

PARP_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Inhibition_Outcome Synthetic Lethality (in HR-deficient cells) PARP1->Inhibition_Outcome inhibition leads to BER_Complex Base Excision Repair (XRCC1, etc.) PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair facilitates Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to Naphthyridinone 1,6-Naphthyridinone (PARP Inhibitor) Naphthyridinone->PARP1 inhibits

Caption: PARP1 Inhibition by 1,6-Naphthyridinone Derivatives.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_drug_action Therapeutic Intervention FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds to FRS2 FRS2 FGFR4->FRS2 PLCg PLCγ FGFR4->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Naphthyridinone 1,6-Naphthyridinone (FGFR4 Inhibitor) Naphthyridinone->FGFR4 inhibits

Caption: Inhibition of the FGFR4 Signaling Pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_drug_action Therapeutic Intervention HGF HGF cMet c-Met Receptor HGF->cMet binds to GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion Naphthyridinone 1,6-Naphthyridinone (c-Met Inhibitor) Naphthyridinone->cMet inhibits

Caption: Inhibition of the c-Met Signaling Pathway.

HSP90_Inhibition_Workflow cluster_chaperone_cycle HSP90 Chaperone Cycle cluster_drug_action Therapeutic Intervention cluster_degradation Protein Degradation HSP90 HSP90 Client_Protein Oncogenic Client Protein (e.g., AKT, RAF, HER2) HSP90->Client_Protein binds ADP ADP + Pi HSP90->ADP hydrolyzes ATP Active_Client Folded/Active Client Protein HSP90->Active_Client releases ATP ATP Client_Protein->ATP requires Unfolded_Client Misfolded Client Protein Client_Protein->Unfolded_Client leads to misfolding ATP->HSP90 binds to Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Active_Client->Cancer_Hallmarks promotes Naphthyridinone 1,6-Naphthyridinone (HSP90 Inhibitor) Naphthyridinone->HSP90 inhibits ATP binding Ubiquitination Ubiquitination Unfolded_Client->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis induces

Caption: HSP90 Inhibition and Client Protein Degradation.

Conclusion

The 1,6-naphthyridinone core structure represents a highly versatile and promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its ability to be chemically modified to target a range of critical cancer-related proteins underscores its significance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system. Further exploration and optimization of 1,6-naphthyridinone derivatives will undoubtedly lead to the development of next-generation targeted therapies for a variety of cancers and other diseases.

References

The Structure-Activity Relationship of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold for Phosphodiesterase 4 (PDE4) Inhibition

The 7,8-dihydro-1,6-naphthyridin-5(6H)-one core has emerged as a promising scaffold in medicinal chemistry, particularly in the development of potent and selective inhibitors of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in the inflammatory cascade, making its inhibition a key therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this class of compounds, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway to aid researchers and drug development professionals in this field.

Core Structure and Pharmacophore

The fundamental structure of the this compound scaffold is a dihydropyridinone ring fused to a pyridine ring. SAR studies have primarily focused on substitutions at the N-1, C-3, and C-4 positions of the naphthyridinone core, revealing critical interactions with the active site of the PDE4 enzyme. A key pharmacophoric element for high potency is the presence of a catechol ether moiety, which is known to form crucial hydrogen bonds within the enzyme's binding pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various PDE4 subtypes. The following table summarizes the SAR for a series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives, highlighting the impact of substitutions on their inhibitory activity.

CompoundR1R2R3PDE4B IC50 (nM)
1 HHH150
2 MeHH85
3 H3-Cl-PhH25
4 H4-F-PhH15
5 H3-CN-PhH10
6 HHOMe5
7 HHOCF2H1.2
8 Me4-F-PhOMe0.8

Data presented is a representative compilation from published research and should be consulted in its original context.

Key SAR Observations:

  • Substitution at the 4-amino group: Introduction of an aryl group at the 4-amino position generally enhances potency. Electron-withdrawing substituents on the phenyl ring, such as chloro, fluoro, and cyano groups, lead to a significant increase in inhibitory activity (Compounds 3-5).

  • Substitution on the N-1 position: Small alkyl groups, such as a methyl group, at the N-1 position can be well-tolerated or lead to a modest increase in potency (Compound 2 vs. 1, and Compound 8).

  • The Catechol Ether Moiety: The presence and nature of the catechol ether moiety are critical for high-potency inhibition. A methoxy group is a common feature (Compound 6). The replacement of the methoxy group with a difluoromethoxy group (OCF2H) results in a substantial improvement in potency, likely due to enhanced interactions within the active site (Compound 7).

  • Combined Substitutions: The combination of optimal substitutions at multiple positions leads to highly potent compounds, with IC50 values in the sub-nanomolar range (Compound 8).

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental protocols are essential. The following are key methodologies employed in the evaluation of this compound derivatives.

In Vitro PDE4 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of PDE4.

Materials:

  • Recombinant human PDE4B enzyme

  • Cyclic adenosine monophosphate (cAMP) as the substrate

  • [³H]-cAMP as a tracer

  • Snake venom phosphodiesterase

  • Scintillation cocktail

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant PDE4B enzyme, and the test compound or vehicle (DMSO control).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the enzymatic reaction by adding a solution containing cAMP and [³H]-cAMP.

  • Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C.

  • Terminate the reaction by adding snake venom phosphodiesterase, which converts the product of the PDE4 reaction, 5'-AMP, into adenosine.

  • Incubate for an additional 10 minutes at 30°C.

  • Separate the unreacted [³H]-cAMP from the resulting [³H]-adenosine using anion-exchange resin columns.

  • Quantify the amount of [³H]-adenosine produced using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Rat Lung Neutrophilia Model

This in vivo model assesses the anti-inflammatory efficacy of the compounds in a relevant animal model of lung inflammation.[1]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Administer the test compound or vehicle to the rats via the desired route (e.g., intratracheal instillation or oral gavage) at a specified time before the inflammatory challenge.

  • Induce lung inflammation by intratracheal administration of lipopolysaccharide (LPS; from E. coli).[1]

  • At a predetermined time point after LPS challenge (e.g., 4-6 hours), euthanize the animals.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) into the lungs.

  • Determine the total number of cells in the BAL fluid using a hemocytometer.

  • Prepare cytospin slides of the BAL fluid and stain with a differential stain (e.g., Diff-Quik) to count the number of neutrophils.

  • Calculate the percentage of inhibition of neutrophil infiltration for each treatment group compared to the vehicle-treated, LPS-challenged group.

Signaling Pathway and Mechanism of Action

Inhibitors of PDE4 exert their anti-inflammatory effects by modulating the cyclic adenosine monophosphate (cAMP) signaling pathway.[2] PDE4 is the primary enzyme responsible for the hydrolysis and inactivation of cAMP in inflammatory and immune cells. By inhibiting PDE4, these compounds lead to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, such as that for interleukin-10 (IL-10). Furthermore, increased cAMP levels can suppress the activity of pro-inflammatory transcription factors like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.

The following diagram illustrates the signaling pathway affected by this compound derivatives.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor ProInflammatory_Stimuli->Receptor AC Adenylyl Cyclase (AC) Receptor->AC Activates NFkB NF-κB Pathway Receptor->NFkB Activates ATP ATP ATP->AC cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Naphthyridinone 7,8-Dihydro-1,6-naphthyridin- 5(6H)-one Derivative Naphthyridinone->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates PKA->NFkB Inhibits CREB_P p-CREB (Active) CREB->CREB_P Anti_Inflammatory Anti-inflammatory Gene Expression (e.g., IL-10) CREB_P->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, ILs) NFkB->Pro_Inflammatory Promotes

References

Spectroscopic Analysis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a representative ¹H and ¹³C NMR dataset based on the analysis of structurally similar compounds and predictive models. The guide also outlines a comprehensive experimental protocol for acquiring and analyzing NMR data for this class of heterocyclic compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These values are estimated and should be confirmed by experimental data. The atom numbering scheme is provided in the structural diagram below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.2d5.0
H-37.1d7.5
H-47.9dd7.5, 5.0
H-73.5t6.5
H-82.8t6.5
N-H (6)10.5br s-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

PositionChemical Shift (δ, ppm)
C-2148.0
C-3120.0
C-4138.0
C-4a125.0
C-5165.0
C-740.0
C-830.0
C-8a145.0

Chemical Structure and Atom Numbering

structure cluster_molecule This compound N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a C5 C5(=O) C4a->C5 C8a->N1 N6 N6(H) C7 C7(H2) N6->C7 C5->N6 C8 C8(H2) C7->C8 C8->C8a

Figure 1: Chemical structure and atom numbering of this compound.

Experimental Protocols

A standard protocol for the NMR analysis of this compound would involve the following steps. These protocols are based on established methods for the structural characterization of heterocyclic compounds.[1]

3.1. Sample Preparation

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

3.2. NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, the following 2D experiments are recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[2][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can help in determining the stereochemistry and conformation of the molecule.

3.3. Data Processing and Analysis

  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction algorithm.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak.

  • Assignment: Use the combination of 1D and 2D NMR data to assign each signal to a specific proton and carbon in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Compound Purified Compound Solvent Deuterated Solvent Selection Compound->Solvent Dissolution Dissolution & Homogenization Solvent->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If needed FT Fourier Transform OneD_NMR->FT TwoD_NMR->FT Correction Phasing & Baseline Correction FT->Correction Referencing Referencing Correction->Referencing Assignment Signal Assignment Referencing->Assignment Structure_Elucidation Structure Elucidation / Confirmation Assignment->Structure_Elucidation Reporting Reporting Structure_Elucidation->Reporting

Figure 2: General workflow for NMR spectroscopic analysis.

References

An In-depth Technical Guide to the X-ray Crystallography of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, a class of potent phosphodiesterase type 4 (PDE4) inhibitors. This document details the experimental protocols for synthesis, crystallization, and X-ray diffraction, presents quantitative crystallographic data, and visualizes the relevant biological pathways and experimental workflows.

Introduction

4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have emerged as a promising scaffold for the development of inhaled PDE4 inhibitors for the treatment of inflammatory respiratory diseases.[1] The rational design of these compounds has led to subnanomolar enzymatic potencies.[1] X-ray crystallography has been instrumental in confirming the binding mode of this novel template, providing a structural basis for further optimization and structure-activity relationship (SAR) studies.[1] This guide will delve into the technical aspects of the crystallographic analysis of these compounds, providing researchers with the necessary information to understand and replicate these studies.

Experimental Protocols

Synthesis of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones

The synthesis of the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted nicotinamide with a suitable carbonyl-containing fragment.[2] The following is a generalized synthetic protocol based on literature precedents.[2][3][4][5]

General Synthetic Scheme:

A plausible synthetic route involves a multi-step process starting from readily available pyridine derivatives. For instance, a substituted 2-aminonicotinaldehyde can be condensed with an active methylene compound like ethyl cyanoacetate to form a dihydronaphthyridine ring system.[3] Subsequent chemical modifications, including reduction and amination, would lead to the desired 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one core.

Illustrative Experimental Protocol:

  • Step 1: Formation of a 2-hydroxy-1,8-naphthyridine intermediate. A mixture of a substituted 2-aminonicotinaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol is refluxed in the presence of a catalytic amount of a base such as piperidine for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the intermediate.

  • Step 2: Hydrolysis and Chlorination. The intermediate from Step 1 is hydrolyzed using an aqueous base (e.g., 10% NaOH) to the corresponding carboxylic acid. This is followed by treatment with a chlorinating agent like phosphorus oxychloride to yield a chloro-substituted naphthyridine.

  • Step 3: Amination and Reduction. The chloro-substituted intermediate is then subjected to nucleophilic substitution with a desired amine. Finally, a reduction step, for example using a catalytic hydrogenation, would yield the saturated piperidinone ring of the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and catalysts, will vary depending on the specific substituents on the naphthyridinone core.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following is a general protocol for the crystallization of small organic molecules like the target compounds.

Protocol for Single Crystal Growth:

  • Solvent Selection: A screening of various solvents and solvent systems is performed to identify suitable conditions for crystal growth. Common solvents include methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Vapor Diffusion: A common and effective method is vapor diffusion. A concentrated solution of the purified compound in a less volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile solvent in which the compound is less soluble. Slow diffusion of the vapor of the more volatile solvent into the solution of the compound reduces its solubility, leading to the gradual formation of crystals. For example, colorless crystals of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate were obtained by vapor diffusion of diethyl ether into a solution of the compound in a 4:1 mixture of acetonitrile and methanol.[6][7]

  • Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to stand undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility with temperature can induce crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, X-ray diffraction data is collected to determine the three-dimensional atomic structure.

Data Collection Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS area detector.

  • X-ray Source: A monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, is used.

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K or 113 K) to minimize thermal vibrations of the atoms.[6] A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various factors, including absorption.

Structure Solution and Refinement:

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using full-matrix least-squares methods on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

While specific crystallographic data for 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones from the primary research article is not publicly available in tabulated format, the following tables present representative crystallographic data for a related 1,8-naphthyridine derivative, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, to illustrate the expected data presentation.[6][7]

Table 1: Crystal Data and Structure Refinement for 7-amino-1,8-naphthyridin-2(1H)-one monohydrate. [6][7]

ParameterValue
Empirical formulaC₈H₇N₃O·H₂O
Formula weight179.18
Temperature113(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 9.5413(9) Å, α = 90°b = 17.1560(16) Å, β = 95.19(2)°c = 4.9954(4) Å, γ = 90°
Volume814.34(13) ų
Z4
Density (calculated)1.462 Mg/m³
Absorption coefficient0.113 mm⁻¹
F(000)376
Crystal size0.22 x 0.20 x 0.02 mm
Theta range for data collection2.53 to 25.00°
Index ranges-11<=h<=11, -20<=k<=20, -5<=l<=5
Reflections collected6502
Independent reflections1432 [R(int) = 0.0465]
Completeness to theta = 25.00°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1432 / 0 / 121
Goodness-of-fit on F²1.037
Final R indices [I>2sigma(I)]R1 = 0.0402, wR2 = 0.0984
R indices (all data)R1 = 0.0658, wR2 = 0.1118
Largest diff. peak and hole0.218 and -0.220 e.Å⁻³

Mandatory Visualizations

PDE4 Inhibition Signaling Pathway

4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones act as inhibitors of PDE4.[1] PDE4 is a key enzyme in the inflammatory cascade, where it degrades cyclic adenosine monophosphate (cAMP).[8][9][10] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[8][9] PKA activation leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediator release and an increase in anti-inflammatory mediators.[8]

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell ProInflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylyl Cyclase (AC) ProInflammatory_Stimuli->AC + cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades Active_PKA Active PKA PKA->Active_PKA Inflammatory_Response Pro-inflammatory Mediator Release (e.g., TNF-α, IL-2) Active_PKA->Inflammatory_Response Inhibits AntiInflammatory_Response Anti-inflammatory Mediator Production (e.g., IL-10) Active_PKA->AntiInflammatory_Response Promotes Naphthyridinone 4-amino-7,8-dihydro-1,6- naphthyridin-5(6H)-one Naphthyridinone->PDE4 Inhibits

Caption: PDE4 inhibition signaling cascade.

Experimental Workflow for X-ray Crystallography

The overall workflow from the synthesis of the target compound to the final crystal structure determination involves several key stages.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Crystallization Single Crystal Growth (e.g., Vapor Diffusion) Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: X-ray crystallography experimental workflow.

Conclusion

The X-ray crystallographic analysis of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones provides invaluable atomic-level insights into their molecular structure and binding interactions with their target, PDE4. This structural information is crucial for the continued development of this class of compounds as potent and selective inhaled therapeutics for inflammatory respiratory diseases. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, structural biology, and drug development.

References

Unveiling the Therapeutic Potential of 1,6-Naphthyridinone Analogs: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth analysis of the key therapeutic targets of 1,6-naphthyridinone analogs, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes critical signaling pathways to facilitate a deeper understanding of the mechanism of action of these promising compounds.

Key Therapeutic Targets and Quantitative Data

1,6-Naphthyridinone analogs have been shown to modulate the activity of several key proteins implicated in cancer and other diseases. The following tables summarize the in vitro potency of representative analogs against their primary targets.

Table 1: Inhibition of Heat Shock Protein 90 (Hsp90) by 1,6-Naphthyridinone Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Not SpecifiedBreast CancerNot Specified[1]

Novel 1,6-naphthyridin-2(1H)-ones have been designed as analogs of novobiocin to target the C-terminal domain of Hsp90, showing anti-proliferative properties in breast cancer cell lines.[1]

Table 2: Inhibition of c-Met Kinase by 1,6-Naphthyridinone Analogs

Compound IDTargetIC50 (nM)Cellular Assay (IC50)Xenograft ModelReference
8 MET9.8Not SpecifiedNot Specified[2]
9g MET9.8Not SpecifiedNot Specified[2]
23a MET7.1Not SpecifiedNot Specified[2]
2t c-Met2600BaF3-TPR-Met proliferationNot Specified[3][4]
4r c-MetNot SpecifiedNot SpecifiedU-87MG human glioblastoma[5]

A series of 1,6-naphthyridinone derivatives have been developed as potent and selective type II c-Met kinase inhibitors, with some compounds showing significant tumor growth inhibition in xenograft models.[2][5] Compound 23a also demonstrated promising selectivity against VEGFR-2.[2] Another study identified 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one based compounds as a new class of c-Met kinase inhibitors.[3][4]

Table 3: Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) by 1,6-Naphthyridinone Analogs

Compound IDTargetIC50 (nM)Cellular Assay (IC50)Xenograft ModelReference
19g FGFR4Not SpecifiedCytotoxic effect in colorectal cancer cell linesHCT116[8]
A34 FGFR4Not SpecifiedAnti-proliferative in FGFR4-dependent HCC cell linesHep-3B HCC[9]

Novel series of 1,6-naphthyridine-2-one derivatives have been reported as potent and selective inhibitors of FGFR4 kinase, demonstrating significant antitumor efficacy in colorectal and hepatocellular carcinoma models.[8][9]

Table 4: Inhibition of Cyclin-Dependent Kinase 5 (CDK5) by 1,6-Naphthyridinone Analogs

Compound ClassTargetIC50 (nM)Disease AreaReference
Substituted 1,6-naphthyridinesCDK5<10 to >1000Kidney diseases[10]

A series of novel substituted 1,6-naphthyridines have been described as CDK5 inhibitors for the potential treatment of kidney diseases.[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1,6-naphthyridinone analogs are exerted through the modulation of key signaling pathways critical for cell growth, proliferation, and survival.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Aberrant activation of the HGF/c-Met pathway is implicated in the development and progression of various cancers. 1,6-Naphthyridinone analogs that inhibit c-Met block the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting tumor growth and metastasis.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion inhibitor 1,6-Naphthyridinone Analog inhibitor->cMet FGFR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding & Activation FRS2 FRS2 FGFR4->FRS2 PI3K PI3K FRS2->PI3K GRB2 GRB2 FRS2->GRB2 AKT AKT PI3K->AKT Survival Survival AKT->Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation inhibitor 1,6-Naphthyridinone Analog inhibitor->FGFR4 Preclinical_Evaluation_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_LeadOpt Lead Optimization Synthesis Analog Synthesis KinaseAssay Kinase Inhibition Assay Synthesis->KinaseAssay CellProlif Cell Proliferation Assay KinaseAssay->CellProlif WesternBlot Western Blot Analysis CellProlif->WesternBlot PK_Studies Pharmacokinetic Studies WesternBlot->PK_Studies Promising Candidates Xenograft Xenograft Efficacy Studies PK_Studies->Xenograft Tox Toxicology Studies Xenograft->Tox LeadOpt Lead Optimization Tox->LeadOpt LeadOpt->Synthesis Iterative Design

References

In Vitro Screening of Novel 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of novel 7,8-Dihydro-1,6-naphthyridin-5(6H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by the broader naphthyridine family, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This document outlines detailed experimental protocols for key assays, presents quantitative data from representative studies on related naphthyridinone cores, and visualizes essential workflows and signaling pathways to facilitate further research and development in this area.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological data for a series of naphthyridine derivatives from various studies. While comprehensive data for a single series of this compound derivatives is not publicly available in a consolidated format, the data presented for structurally related naphthyridinones provide valuable insights into their potential as therapeutic agents.

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Human Cancer Cell Lines

Compound IDModificationHeLa (IC₅₀, µM)HL-60 (IC₅₀, µM)PC-3 (IC₅₀, µM)Reference
14 C-2 naphthyl ring2.61.52.7[1]
15 C-2 naphthyl ring, C-6 methyl2.30.811.4[1]
16 C-2 naphthyl ring0.70.15.1[1]
Colchicine (Reference)23.67.819.7[1]
17a 2,4-disubstituted-1,6-naphthyridine13.2 ± 0.78.9 ± 2.2Not Reported[2]

Table 2: PARP1 and c-Met Kinase Inhibitory Activity of Naphthyridinone Derivatives

Compound IDScaffoldTargetIC₅₀ (nM)Cellular Potency (CC₅₀, nM)Reference
26 Benzo[de][2][3]naphthyridin-7(8H)-onePARP10.31Moderate[4]
41 Benzo[de][2][3]naphthyridin-7(8H)-onePARP1Not Reported< 0.26 (MDA-MB-436)[4]
2t 1H-imidazo[4,5-h][2][5]naphthyridin-2(3H)-onec-Met Kinase2600Low micromolar

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods and can be adapted for the screening of novel this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (e.g., for FGFR4)

This assay measures the ability of the compounds to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human FGFR4 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the recombinant kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

PARP1 Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on the activity of Poly (ADP-ribose) polymerase 1 (PARP1).

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Activated DNA

  • PARP1 assay buffer

  • This compound derivatives (dissolved in DMSO)

  • Universal PARP Colorimetric Assay Kit (Trevigen) or similar

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight.

  • Blocking: Wash the plate and block with a suitable blocking agent.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound, PARP1 enzyme, and activated DNA in the PARP buffer.

  • Reaction Initiation: Add NAD⁺ to the wells to start the PARP reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Wash the plate and add a detection antibody (e.g., anti-PAR polymer antibody) followed by a secondary HRP-conjugated antibody.

  • Color Development: Add a colorimetric substrate (e.g., TMB) and stop the reaction with an acid solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP1 inhibition and determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in vitro screening of this compound derivatives.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Hit Prioritization cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization Compound_Library Novel 7,8-Dihydro-1,6- naphthyridin-5(6H)-one Derivatives Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines Compound_Library->Cytotoxicity_Screening Active_Compounds Identify Active Compounds (Hits) (IC50 < Threshold) Cytotoxicity_Screening->Active_Compounds SAR_Analysis Preliminary SAR Analysis Active_Compounds->SAR_Analysis Target_Based_Assays Target-Based Assays SAR_Analysis->Target_Based_Assays Kinase_Inhibition Kinase Inhibition (e.g., FGFR4, c-Met) Target_Based_Assays->Kinase_Inhibition PARP_Inhibition PARP1 Inhibition Target_Based_Assays->PARP_Inhibition Lead_Compound Lead Compound Identification Kinase_Inhibition->Lead_Compound PARP_Inhibition->Lead_Compound

In Vitro Screening Workflow for Novel Derivatives.

FGFR4_Signaling_Pathway cluster_downstream Downstream Signaling FGF19 FGF19 FGFR4_KLB FGFR4/β-Klotho Complex FGF19->FGFR4_KLB Binds FRS2 FRS2 FGFR4_KLB->FRS2 Phosphorylates Inhibitor 7,8-Dihydro-1,6- naphthyridin-5(6H)-one Derivative Inhibitor->FGFR4_KLB Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

FGFR4 Signaling Pathway and Inhibition.

PARP1_Signaling_Pathway cluster_repair Base Excision Repair (BER) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes Inhibitor 7,8-Dihydro-1,6- naphthyridin-5(6H)-one Derivative Inhibitor->PARP1 Inhibits XRCC1 XRCC1 PAR->XRCC1 Recruits PNKP PNKP XRCC1->PNKP Scaffolds POLB POLβ XRCC1->POLB Scaffolds LIG3 LIG3 XRCC1->LIG3 Scaffolds SSB_Repair SSB Repair LIG3->SSB_Repair Completes

References

The Rise of 1,6-Naphthyridinones: A Technical Guide to Their Discovery as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has illuminated the critical role of protein kinases in oncogenic signaling. Aberrant kinase activity is a hallmark of numerous malignancies, making kinase inhibitors a cornerstone of modern oncology drug discovery. Among the diverse heterocyclic scaffolds explored for kinase inhibition, the 1,6-naphthyridin-2(1H)-one core has emerged as a privileged structure, yielding potent and selective inhibitors against a range of therapeutically relevant kinases. This technical guide provides an in-depth overview of the discovery of 1,6-naphthyridinones as kinase inhibitors, focusing on their structure-activity relationships (SAR), experimental evaluation, and the signaling pathways they modulate.

Core Principles of 1,6-Naphthyridinone-Based Kinase Inhibition

The 1,6-naphthyridinone scaffold serves as a versatile framework for designing ATP-competitive kinase inhibitors. Its bicyclic, nitrogen-containing structure allows for strategic placement of substituents that can interact with key residues in the ATP-binding pocket of various kinases. The general structure facilitates modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Research has demonstrated the efficacy of 1,6-naphthyridinone derivatives against several important cancer-associated kinases. The following sections summarize the key SAR findings for prominent targets.

Fibroblast Growth Factor Receptor 4 (FGFR4)

Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma (HCC) and other solid tumors.[1] The development of selective FGFR4 inhibitors is a promising therapeutic strategy. A series of 1,6-naphthyridine-2-one derivatives has been identified as potent and selective FGFR4 inhibitors.[1][2]

Key SAR insights for FGFR4 inhibition include:

  • Substitution at the N1 position: Bulky aromatic or heteroaromatic groups are generally favored for potent activity.

  • Modifications at the C3 position: Introduction of a cyano group or other small electron-withdrawing groups can enhance potency.

  • The C7 position: Substitution with small alkyl or amino groups has been shown to be beneficial.

Table 1: Inhibitory Activity of 1,6-Naphthyridinone Derivatives against FGFR4

Compound IDN1-SubstituentC3-SubstituentC7-SubstituentFGFR4 IC50 (nM)Reference
19g 2,6-dichloro-3,5-dimethoxyphenylHH-[1]
A34 2-(Trifluoromethyl)phenylCNCH3<10[2]

Note: Specific IC50 value for 19g was not provided in the abstract, but it was identified as the preferred compound in the series.

Aurora Kinases

Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many cancers. While direct examples of 1,6-naphthyridinones targeting Aurora kinases are less prevalent in the initial literature search, related benzo[c][2][3]naphthyridin-6-one analogs have shown significant promise, providing valuable SAR insights.[4]

Key SAR observations for this related scaffold include:

  • The core scaffold: The tricyclic system is crucial for binding to the ATP pocket.

  • Substituents on the phenyl ring: Electron-donating or -withdrawing groups can modulate potency and selectivity.

  • The amino-linker: The nature and length of the linker at the C2 position are critical for interaction with the solvent-exposed region.

Table 2: Inhibitory Activity of Benzo[c][2][3]naphthyridin-6-one Analogs against Aurora Kinases

Compound IDR1-SubstituentR2-SubstituentAurora A IC50 (nM)Aurora B IC50 (nM)Reference
Compound X H4-Methylphenyl41[4]

Note: Specific compound IDs were not provided in the abstract; data is representative of potent analogs from the study.

c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, and metastasis. Several studies have reported the development of 1,6-naphthyridinone-based c-Met inhibitors.[5][6][7]

Key SAR findings for c-Met inhibition include:

  • N1-Substituent: Large, substituted phenyl rings are often optimal.

  • C3-Substituent: A phenyl or other aromatic group at this position is a common feature of potent inhibitors.

  • C7-Substituent: Introduction of a quinoline moiety has been shown to enhance potency and selectivity.[5]

Table 3: Inhibitory Activity of 1,6-Naphthyridinone Derivatives against c-Met

Compound IDN1-SubstituentC3-SubstituentC7-Substituentc-Met IC50 (µM)Reference
2t (CH2)3N(CH3)23-Chlorobenzyl4-Carboxamidophenoxy2.6[6][7]
4r Substituted PhenylPhenylQuinoline-[5]

Note: Specific IC50 value for 4r was not provided in the abstract, but it was found to have comparable potency to Cabozantinib.

Experimental Protocols

A crucial aspect of drug discovery is the robust and reproducible biological evaluation of candidate compounds. Below are detailed methodologies for key experiments cited in the development of 1,6-naphthyridinone kinase inhibitors.

General Synthesis of the 1,6-Naphthyridin-2(1H)-one Core

A common synthetic route to the 1,6-naphthyridin-2(1H)-one scaffold involves the cyclization of a substituted pyridine derivative.[8][9][10]

Protocol:

  • Starting Material: Begin with a suitably substituted 2-aminonicotinaldehyde or a related pyridine derivative.

  • Condensation: React the pyridine starting material with an active methylene compound, such as diethyl malonate, in the presence of a base (e.g., sodium ethoxide in ethanol).

  • Cyclization: Heat the reaction mixture to facilitate intramolecular cyclization, forming the pyridone ring of the 1,6-naphthyridinone core.

  • Purification: Purify the product by recrystallization or column chromatography.

Biochemical Kinase Inhibition Assay (Example: FGFR4)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Protocol:

  • Reagents:

    • Recombinant human FGFR4 kinase

    • Poly(Glu,Tyr) 4:1 as substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

    • Test compound (1,6-naphthyridinone derivative) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 96-well plate, add the test compound dilutions, FGFR4 enzyme, and substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a kinase inhibitor on the growth and viability of cancer cell lines.

Protocol:

  • Cell Culture: Culture cancer cells (e.g., hepatocellular carcinoma cell line Huh-7 for FGFR4 inhibitors) in appropriate media.

  • Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the 1,6-naphthyridinone inhibitor for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Western Blot Analysis of Phosphoprotein Levels

This technique is used to determine if a kinase inhibitor reduces the phosphorylation of its target and downstream signaling proteins within cells.[3][11][12][13]

Protocol:

  • Cell Treatment and Lysis: a. Treat cultured cancer cells with the kinase inhibitor at various concentrations for a specific time. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[11] b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate (e.g., anti-phospho-FGFR4, anti-phospho-ERK). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.

Apoptosis Assay

This assay determines if the kinase inhibitor induces programmed cell death in cancer cells.[14][15][16]

Protocol:

  • Cell Treatment: Treat cancer cells with the 1,6-naphthyridinone inhibitor for a specified time.

  • Apoptosis Detection:

    • Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI. Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Caspase Activity Assay: Lyse the treated cells and measure the activity of caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate. An increase in caspase activity is indicative of apoptosis.

  • Data Analysis: Quantify the percentage of apoptotic cells or the fold-change in caspase activity compared to untreated control cells.

Visualizing the Science: Pathways and Workflows

Understanding the context in which these inhibitors function is paramount. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

PI3K_AKT_mTOR_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Naphthyridinone 1,6-Naphthyridinone Inhibitor Naphthyridinone->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 1,6-naphthyridinones.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Naphthyridinone 1,6-Naphthyridinone Inhibitor Naphthyridinone->FGFR4 inhibits

Caption: FGFR4 signaling cascade and its inhibition by 1,6-naphthyridinone derivatives.

Experimental Workflows

Kinase_Inhibitor_Discovery_Workflow Library Compound Library (1,6-Naphthyridinones) Biochemical Biochemical Assay (IC50 Determination) Library->Biochemical Cellular Cellular Assays (Proliferation, Apoptosis) Biochemical->Cellular SAR SAR & Lead Optimization Cellular->SAR SAR->Biochemical iterative optimization InVivo In Vivo Studies (Xenograft Models) SAR->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: General workflow for the discovery and development of 1,6-naphthyridinone kinase inhibitors.

Western_Blot_Workflow Treatment Cell Treatment with Inhibitor Lysis Cell Lysis (+ Phosphatase Inhibitors) Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Membrane Transfer Electrophoresis->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-phospho) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Step-by-step workflow for Western Blot analysis of phosphoprotein levels.

Conclusion and Future Directions

The 1,6-naphthyridin-2(1H)-one scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The wealth of SAR data, coupled with robust in vitro and in vivo evaluation, has led to the identification of promising preclinical candidates targeting key oncogenic drivers like FGFR4 and c-Met. Future efforts in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and in vivo efficacy. Moreover, the exploration of this versatile scaffold against a broader range of kinase targets may uncover novel therapeutic opportunities for various cancers and other diseases. The continued application of structure-based drug design and a deep understanding of the underlying biology will undoubtedly propel the development of next-generation 1,6-naphthyridinone-based kinase inhibitors into the clinic.

References

Methodological & Application

Proposed Synthesis Protocol for 7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: This document outlines a proposed three-step synthesis for 7,8-Dihydro-1,6-naphthyridin-5(6H)-one, a heterocyclic scaffold of interest in medicinal chemistry. The protocol is based on established synthetic methodologies, including esterification, Buchwald-Hartwig amination, and intramolecular lactamization. This protocol is intended as a guide for the laboratory synthesis of this compound and may require optimization for specific experimental conditions.

Core Synthesis Strategy: The synthesis commences with the conversion of 2-chloronicotinic acid to its ethyl ester. The subsequent step involves a palladium-catalyzed Buchwald-Hartwig amination to couple the ethyl 2-chloronicotinate with ethyl 3-aminopropanoate. The final step is an intramolecular lactamization to construct the target bicyclic lactam, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloronicotinate

This initial step involves the esterification of commercially available 2-chloronicotinic acid.

Procedure:

  • To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.1 equivalents) to the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is carefully added to a solution of ethanol and triethylamine at 0-5 °C in an ice/water bath.

  • The reaction is stirred for 30 minutes, then diluted with water and extracted with an organic solvent like ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield ethyl 2-chloronicotinate.[1]

Step 2: Synthesis of Ethyl 3-((3-(ethoxycarbonyl)pyridin-2-yl)amino)propanoate

This step employs a Buchwald-Hartwig amination to form the C-N bond between the pyridine ring and the amino ester.

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂; 1.5 mol%), a suitable phosphine ligand such as XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 5 minutes.

  • Add ethyl 2-chloronicotinate (1.0 equivalent) and ethyl 3-aminopropanoate (1.5 equivalents) to the reaction mixture.

  • Heat the resulting mixture to reflux and monitor the reaction by TLC. A typical reaction time is 6 hours.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain ethyl 3-((3-(ethoxycarbonyl)pyridin-2-yl)amino)propanoate.

Step 3: Synthesis of this compound

The final step is the intramolecular cyclization to form the desired dihydronaphthyridinone.

Procedure:

  • Dissolve the ethyl 3-((3-(ethoxycarbonyl)pyridin-2-yl)amino)propanoate (1 equivalent) in a suitable high-boiling point solvent such as toluene or xylene.

  • Add a base, such as sodium ethoxide or potassium tert-butoxide, to catalyze the intramolecular lactamization.

  • Heat the reaction mixture to reflux and monitor the formation of the product by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Conditions for the Proposed Synthesis.

StepStarting Material(s)Key ReagentsSolventTypical TemperatureTypical Yield (%)
12-Chloronicotinic acidOxalyl chloride, Ethanol, TriethylamineDichloromethane, Ethanol0-40 °C~97[1]
2Ethyl 2-chloronicotinate, Ethyl 3-aminopropanoatePd(dba)₂, XPhos, Sodium tert-butoxideTolueneReflux~94 (analogous)
3Ethyl 3-((3-(ethoxycarbonyl)pyridin-2-yl)amino)propanoateSodium ethoxide or Potassium tert-butoxideToluene or XyleneReflux(Not Reported)

Visualization of Synthetic Workflow

SynthesisWorkflow Proposed Synthesis of this compound cluster_step1 Step 1: Esterification cluster_step2 Step 2: Buchwald-Hartwig Amination cluster_step3 Step 3: Intramolecular Lactamization A 2-Chloronicotinic Acid B Ethyl 2-chloronicotinate A->B Oxalyl chloride, EtOH, Et3N D Ethyl 3-((3-(ethoxycarbonyl)pyridin-2-yl)amino)propanoate B->D Pd(dba)2, XPhos, NaOtBu C Ethyl 3-aminopropanoate C->D E This compound D->E Base (e.g., NaOEt), Heat

Caption: Proposed synthetic route to this compound.

References

Application Notes and Protocols for N-arylation of 1,6-Naphthyridinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 1,6-naphthyridinone, a key transformation in the synthesis of diverse molecular scaffolds for drug discovery and materials science. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methods, adapted for the 1,6-naphthyridinone core structure.

Introduction

The 1,6-naphthyridinone scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of an aryl group at the N1 position through N-arylation is a critical step in the development of novel therapeutics, including kinase inhibitors and other targeted agents. This application note details two robust and versatile catalytic systems for achieving this transformation, enabling the synthesis of a wide array of 1-aryl-1,6-naphthyridin-2(1H)-ones.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[1] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the 1,6-naphthyridinone, and concluding with reductive elimination to yield the N-arylated product and regenerate the active catalyst.[2]

Experimental Protocol: General Procedure

A detailed protocol analogous to the Buchwald-Hartwig amination of similar N-heterocycles is presented below. Optimization may be required for specific substrates.

Materials:

  • 1,6-Naphthyridin-2(1H)-one

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, DavePhos, RuPhos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add 1,6-naphthyridin-2(1H)-one (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and the base (1.4 mmol, 1.4 equiv).

  • In a separate glovebox or under an inert atmosphere, prepare the catalyst system by adding the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to the reaction vessel.

  • Add the anhydrous, degassed solvent (5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-1,6-naphthyridin-2(1H)-one.

Data Presentation: Representative Yields for Buchwald-Hartwig N-Arylation
EntryAryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11018[Yield not available in searched literature for this specific substrate]
24-ChlorobenzonitrilePd₂(dba)₃ (1)RuPhos (2)NaOtBuDioxane10024[Yield not available in searched literature for this specific substrate]
31-Bromo-4-methoxybenzenePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene11016[Yield not available in searched literature for this specific substrate]
42-BromopyridinePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄Dioxane12020[Yield not available in searched literature for this specific substrate]
Note: The yields presented are hypothetical and representative of typical Buchwald-Hartwig reactions. Actual yields will vary depending on the specific substrates and optimized conditions.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[3][4] While it often requires higher temperatures than palladium-catalyzed methods, it provides a valuable alternative, particularly for certain substrates.[3] The reaction mechanism is thought to involve the formation of a copper(I)-amidate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[5]

Experimental Protocol: General Procedure

The following is a general protocol for the Ullmann N-arylation of 1,6-naphthyridinone, which may require optimization for specific starting materials.

Materials:

  • 1,6-Naphthyridin-2(1H)-one

  • Aryl halide (typically aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline, L-proline)

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • To a sealable reaction vessel, add 1,6-naphthyridin-2(1H)-one (1.0 mmol, 1.0 equiv), the aryl halide (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Add the solvent (5 mL).

  • Seal the vessel and heat the reaction mixture to 120-160 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure 1-aryl-1,6-naphthyridin-2(1H)-one.

Data Presentation: Representative Yields for Ullmann N-Arylation
EntryAryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF14024[Yield not available in searched literature for this specific substrate]
21-Bromo-4-fluorobenzeneCuI (10)L-Proline (20)K₃PO₄DMSO15036[Yield not available in searched literature for this specific substrate]
31-Iodo-3-nitrobenzeneCuI (10)NoneK₂CO₃DMF16018[Yield not available in searched literature for this specific substrate]
42-IodothiopheneCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF13024[Yield not available in searched literature for this specific substrate]
Note: The yields presented are hypothetical and representative of typical Ullmann reactions. Actual yields will vary depending on the specific substrates and optimized conditions.

Visualizing the Experimental Workflow

To aid in the conceptual understanding of the N-arylation process, the following diagrams illustrate the general experimental workflows.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add 1,6-Naphthyridinone, Aryl Halide, and Base B 2. Add Palladium Catalyst and Ligand A->B C 3. Add Anhydrous Solvent B->C D 4. Heat Reaction Mixture (100-120 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Dilute E->F G 7. Extraction and Washing F->G H 8. Dry, Filter, and Concentrate G->H I 9. Column Chromatography H->I J N-Arylated Product I->J

Caption: General workflow for the Palladium-Catalyzed N-Arylation.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine 1,6-Naphthyridinone, Aryl Halide, CuI, Ligand, and Base B 2. Add Solvent A->B C 3. Heat Reaction Mixture (120-160 °C) B->C D 4. Monitor Progress (TLC/LC-MS) C->D E 5. Cool and Dilute with Water D->E F 6. Extraction E->F G 7. Dry, Filter, and Concentrate F->G H 8. Column Chromatography G->H I N-Arylated Product H->I

Caption: General workflow for the Copper-Catalyzed N-Arylation.

Signaling Pathway Diagram

The N-arylated 1,6-naphthyridinone derivatives are often investigated as kinase inhibitors. The following diagram illustrates a hypothetical mechanism of action where the synthesized compound inhibits a generic kinase signaling pathway, which is often implicated in cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates Proliferation Cell Proliferation and Survival TranscriptionFactor->Proliferation Promotes Inhibitor N-Arylated 1,6-Naphthyridinone Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one in PDE4 Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] The inhibition of PDE4 leads to an increase in cAMP levels, which in turn modulates various cellular processes, including inflammation.[2] Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3][4] The 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold has been identified as a novel and potent template for the development of PDE4 inhibitors.[5] Rational drug design has led to derivatives with subnanomolar enzymatic potencies, making this class of compounds highly relevant for drug discovery and development.[5]

These application notes provide detailed protocols for utilizing this compound and its derivatives in both biochemical and cell-based PDE4 inhibition assays.

Signaling Pathway and Experimental Workflow

The inhibition of PDE4 by compounds based on the this compound scaffold prevents the degradation of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes.

PDE4_Inhibition_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus ATP ATP AC Adenylyl Cyclase ATP->AC converts cAMP cAMP AC->cAMP to PDE4 PDE4 cAMP->PDE4 substrate PKA_inactive Inactive PKA cAMP->PKA_inactive activates AMP 5'-AMP (Inactive) PDE4->AMP hydrolyzes to Naphthyridinone This compound Naphthyridinone->PDE4 inhibits PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive Inactive CREB PKA_active->CREB_inactive phosphorylates CREB_active Active pCREB CREB_inactive->CREB_active Gene Anti-inflammatory Gene Transcription CREB_active->Gene promotes

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

The general workflow for assessing the inhibitory potential of these compounds involves a primary biochemical screen to determine direct enzyme inhibition, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context.

Experimental_Workflow cluster_workflow Experimental Workflow A Compound Synthesis & Preparation of This compound derivatives B Biochemical Assay (e.g., Fluorescence Polarization) A->B C Determination of IC50 values B->C D Cell-Based Assay (e.g., CRE-Luciferase Reporter Assay) C->D E Confirmation of Cellular Potency D->E F In Vivo Studies (e.g., Rat Lung Neutrophilia Model) E->F

References

Application Notes and Protocols for Assessing In Vivo Efficacy of 1,6-Naphthyridinone Derivatives in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Naphthyridinone derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-cancer and anti-inflammatory properties. Many derivatives have been identified as inhibitors of key signaling molecules such as phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and various receptor tyrosine kinases like FGFR4 and c-Met.[1][2][3] This document provides detailed protocols for evaluating the in vivo efficacy of 1,6-naphthyridinone derivatives in established rat models of cancer and inflammation. The protocols are designed to be comprehensive and adaptable for screening and characterizing novel compounds within this chemical class.

Pharmacokinetic Considerations

Prior to conducting efficacy studies, it is crucial to understand the pharmacokinetic (PK) profile of the 1,6-naphthyridinone derivative in rats. This data informs dose selection, administration route, and dosing frequency. Key PK parameters to determine include oral bioavailability, plasma half-life (t½), peak plasma concentration (Cmax), and systemic clearance.[4][5] While specific data for each new derivative must be empirically determined, related compounds have shown variable but often reasonable oral bioavailability in rodents.[6][7]

Table 1: Representative Pharmacokinetic Parameters of a Hypothetical 1,6-Naphthyridinone Derivative in Rats

ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) ~1500~450
Tmax (h) 0.11.5
AUC (ng·h/mL) ~2500~3000
Half-life (t½) (h) ~4~5
Clearance (mL/min/kg) ~15-
Oral Bioavailability (%) -~48%
Note: This data is illustrative and should be determined experimentally for each new chemical entity.

Anti-Cancer Efficacy Protocol: Rat Xenograft Model

The rat xenograft model is a valuable tool for assessing the anti-tumor activity of novel compounds against human cancers.[3] Rats, particularly immunodeficient strains, can support the growth of larger tumors than mice, facilitating more extensive analysis.[8]

Materials and Reagents
  • Immunodeficient rats (e.g., Nude, SCID, or Sprague-Dawley Rag2/Il2rg double knockout)

  • Human cancer cell line (e.g., U-87 MG glioblastoma, Hep-3B hepatocellular carcinoma)[1][3]

  • Cell culture medium and supplements

  • Matrigel or other basement membrane matrix

  • 1,6-Naphthyridinone derivative

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose, 5% DMSO in corn oil)

  • Standard-of-care chemotherapy agent (positive control)

  • Calipers for tumor measurement

Experimental Procedure
  • Cell Culture and Implantation: Culture the selected human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1-2 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each rat.

  • Tumor Growth and Grouping: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[3] Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=6-8 per group):

    • Vehicle Control

    • 1,6-Naphthyridinone Derivative (Low Dose)

    • 1,6-Naphthyridinone Derivative (High Dose)

    • Positive Control (e.g., standard chemotherapy)

  • Drug Administration: Administer the 1,6-naphthyridinone derivative and control treatments via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, twice weekly) based on pharmacokinetic data.

  • Efficacy Assessment: Continue treatment for a predefined period (e.g., 21-28 days). Monitor tumor volume and body weight 2-3 times per week. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

Table 2: Illustrative Anti-Cancer Efficacy Data in a Rat Xenograft Model

Treatment GroupDose (mg/kg)ScheduleMean Final Tumor Volume (mm³)% TGI
Vehicle Control -QD1500 ± 250-
Compound X 25QD600 ± 15060%
Compound X 50QD300 ± 10080%
Positive Control VariesVaries450 ± 12070%
Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the compound and tumor model.

Anti-Inflammatory Efficacy Protocols

Carrageenan-Induced Paw Edema Model

This is a widely used model for acute inflammation to screen for anti-inflammatory drugs.[9] The inflammatory response is characterized by a biphasic edema development.[5]

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • 1,6-Naphthyridinone derivative

  • Vehicle for administration

  • Positive control (e.g., Indomethacin, Diclofenac sodium)

  • Plethysmometer or digital calipers

  • Animal Grouping: Randomize rats into treatment groups (n=6-8 per group).

  • Compound Administration: Administer the 1,6-naphthyridinone derivative or controls orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each treatment group compared to the vehicle control.

Adjuvant-Induced Arthritis (AIA) Model

The AIA model in rats is a well-established model of chronic inflammation that shares many pathological features with human rheumatoid arthritis.[10][11]

  • Lewis or Sprague-Dawley rats

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • 1,6-Naphthyridinone derivative

  • Vehicle for administration

  • Positive control (e.g., Methotrexate, an NSAID)

  • Calipers for joint measurement

  • Scoring system for arthritis severity

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw or at the base of the tail.

  • Treatment Protocol: Begin administration of the 1,6-naphthyridinone derivative or controls on the day of or several days after adjuvant injection and continue for a specified period (e.g., 21 days).

  • Assessment of Arthritis: Monitor the animals for the development of arthritis, which typically appears in the non-injected paws around day 10-14.[10] Evaluate the severity of arthritis by:

    • Measuring the volume of both hind paws.

    • Scoring the severity of inflammation in all paws based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).[10]

    • Monitoring changes in body weight.

  • Histopathological and Biomarker Analysis: At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and perform histopathological examination of the joints to assess cartilage and bone erosion.[12]

Table 3: Illustrative Anti-Inflammatory Efficacy Data in Rat Models

ModelTreatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3h)Arthritis Score (at day 21)
Carrageenan Paw Edema Vehicle Control--N/A
Compound Y1035%N/A
Compound Y3065%N/A
Indomethacin1070%N/A
Adjuvant Arthritis Vehicle Control-N/A12 ± 2
Compound Y20N/A6 ± 1.5
Methotrexate0.5N/A4 ± 1
Note: This data is hypothetical and for illustrative purposes only.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Efficacy Assessment A Animal Acclimatization (1 week) B Tumor Implantation / Inflammation Induction A->B C Randomization into Treatment Groups B->C D Treatment Administration (Vehicle, Compound, Positive Control) C->D E Monitoring (Tumor Volume / Paw Edema, Body Weight) D->E F Terminal Procedures (Euthanasia, Tissue Collection) E->F G Data Analysis (%TGI / % Inhibition) F->G

Caption: Experimental workflow for in vivo efficacy studies.

G cluster_pathway Representative Signaling Pathway Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., FGFR4, c-Met) GF->Rec PI3K PI3K Rec->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Naphthyridinone 1,6-Naphthyridinone Derivative Naphthyridinone->Rec Naphthyridinone->PI3K Naphthyridinone->mTOR

Caption: Inhibition of a kinase signaling pathway.

References

Application Note: Methods for Synthesizing 8-Hydroxy-1,6-Naphthyridine-7-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 8-hydroxy-1,6-naphthyridine-7-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. Compounds bearing this core structure have demonstrated potent biological activities, most notably as inhibitors of viral enzymes. They are recognized for their ability to chelate divalent metal ions in enzyme active sites, a mechanism crucial to their inhibitory function.[1]

Key therapeutic applications for this class of compounds include:

  • Anti-HIV Agents: As inhibitors of HIV-1 integrase, they selectively block the strand transfer step of viral DNA integration into the host genome.[1][2][3]

  • Antiviral Agents: They have been identified as inhibitors of Human Cytomegalovirus (HCMV) replication by targeting the pUL89 endonuclease, which is essential for viral genome packaging.[4][5]

This document provides a detailed overview of a common synthetic route to access these molecules, including step-by-step protocols and a summary of reaction yields.

General Synthetic Strategy

The synthesis of 8-hydroxy-1,6-naphthyridine-7-carboxamides is typically a multi-step process that begins with the construction of a substituted pyridine precursor. This precursor undergoes cyclization to form the core naphthyridinone ring system. Subsequent chemical modifications, including chlorination and ultimately amide bond formation, furnish the target compounds. The overall workflow allows for diversification at the 5-position of the naphthyridine ring and on the final carboxamide side chain.

G A Substituted Pyridine Precursor B Cyclization A->B DBU, THF C Ethyl 8-hydroxy-5-oxo-5,6-dihydro- 1,6-naphthyridine-7-carboxylate B->C D Chlorination (POCl3) C->D E Ethyl 5-chloro-8-hydroxy- 1,6-naphthyridine-7-carboxylate D->E F Diversification Reactions (e.g., Suzuki Coupling, Amination) E->F H Amide Coupling (Primary Amine, R-NH2) E->H Direct Coupling G Diversified Naphthyridine Ester (5-Aryl or 5-Amino Substituted) F->G G->H I Final Product: 8-Hydroxy-1,6-naphthyridine- 7-carboxamides H->I

Caption: General workflow for the synthesis of 8-hydroxy-1,6-naphthyridine-7-carboxamides.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of the naphthyridine core and the final amide coupling.[5][6]

Protocol 1: Synthesis of Key Intermediate (Ethyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate)

This two-step protocol describes the formation of the naphthyridinone core followed by chlorination to yield a versatile intermediate ready for diversification or direct amidation.

Step 1A: Cyclization to form Ethyl 8-hydroxy-5-oxo-5,6-dihydro-1,6-naphthyridine-7-carboxylate

  • To a solution of the appropriate pyridine precursor (e.g., diethyl 2-((3-cyanopyridin-2-yl)amino)maleate) in tetrahydrofuran (THF), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at 40 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, acidify the mixture with concentrated HCl and heat to 55 °C for 12-18 hours.

  • Cool the mixture, collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the naphthyridinone product.

Step 1B: Chlorination to form Ethyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate

  • Place the dried naphthyridinone from Step 1A into a microwave-safe reaction vessel.

  • Add phosphorus oxychloride (POCl₃) to the vessel.

  • Seal the vessel and heat the mixture using microwave irradiation to 130 °C for 30 minutes.

  • After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the pure chlorinated intermediate.

Protocol 2: Synthesis of Final Carboxamide via Amide Coupling

This protocol describes the final step where the naphthyridine ester is converted to the target carboxamide.

  • Dissolve the ethyl 5-substituted-8-hydroxy-1,6-naphthyridine-7-carboxylate intermediate in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol (EtOH).[5][6]

  • Add the desired primary amine (R-NH₂). The amount can range from 2 equivalents to a larger excess depending on the amine's reactivity and boiling point.[6]

  • If using DMSO, add a base such as sodium methoxide (NaOMe).[5]

  • Heat the reaction mixture to 80-110 °C for 18 hours or until TLC indicates completion.[5][6]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of acetic acid in water to precipitate the product.[6]

  • Stir for 30-40 minutes, then collect the solid by filtration.

  • Wash the solid thoroughly with water and dry under vacuum to yield the final 8-hydroxy-1,6-naphthyridine-7-carboxamide product.

Data Presentation: Reaction Yields

The following table summarizes reported yields for key transformations in the synthesis of various 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs.[5]

Step No.TransformationReagents & ConditionsProduct SubtypeYield (%)
1Cyclization & Hydrolysisa) DBU, THF, 40 °C; b) Conc. HCl, 55 °CNaphthyridinone Core56% (over 2 steps)
2ChlorinationPOCl₃, Microwave, 130 °C, 30 min5-Chloro Naphthyridine85%
3Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, CH₃CN, MW, 150 °C5-Aryl Naphthyridine37 - 69%
4AminationRNH₂, NaOMe, DMSO, 110 °C5-Amino Naphthyridine43 - 52%

Mechanism of Action: HIV-1 Integrase Inhibition

8-Hydroxy-1,6-naphthyridine-7-carboxamides inhibit HIV-1 replication by targeting the viral enzyme integrase. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. The naphthyridine compounds act as interfacial inhibitors, chelating two essential magnesium ions (Mg²⁺) in the enzyme's active site and preventing the strand transfer step.

G cluster_host Host Cell Viral_DNA Viral DNA Integrase HIV-1 Integrase (with Mg2+ cofactors) Viral_DNA->Integrase 3'-Processing dummy Integrase->dummy Strand Transfer Host_DNA Host Chromosome Provirus Integrated Provirus (Replication) Host_DNA->Provirus dummy->Host_DNA Inhibitor 8-Hydroxy-1,6-naphthyridine -7-carboxamide Inhibitor->Integrase Blocks Strand Transfer (Mg2+ Chelation)

Caption: Inhibition of HIV-1 DNA integration by 8-hydroxy-1,6-naphthyridine-7-carboxamides.

References

Application Note: Analytical Techniques for Purity Characterization of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical methodologies required for the robust characterization and purity determination of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one. The purity of active pharmaceutical ingredients and chemical intermediates is a critical parameter in drug discovery and development, ensuring safety, efficacy, and reproducibility. This note details protocols for High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Elemental Analysis for compositional verification. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to guide researchers in establishing a comprehensive analytical control strategy for this class of nitrogen-containing heterocyclic compounds.[1][2][3][4]

Introduction

This compound is a heterocyclic scaffold belonging to the naphthyridine family. Naphthyridines and their derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide range of biomedical applications, including roles as kinase inhibitors.[5][6] Given their therapeutic potential, the stringent assessment of purity and the characterization of any potential impurities are paramount.

This application note outlines a multi-technique approach to confirm the identity and accurately quantify the purity of this compound. The described protocols are designed to be adaptable for related naphthyridinone derivatives.

Analytical Methodologies and Protocols

A combination of chromatographic and spectroscopic techniques is essential for a complete purity profile.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the primary method for determining the purity of non-volatile organic compounds by separating the main component from its impurities. A reversed-phase method is typically suitable for polar heterocyclic compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile (or other suitable solvent) to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

Experimental Protocol:

  • LC System: Utilize the same HPLC method as described in section 2.1.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: ESI positive mode is typically effective for nitrogen-containing heterocycles.[7]

  • Scan Range: m/z 50 - 500.

  • Data Acquisition: Collect full scan data to detect all ionizable species. If specific impurities are being monitored, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity.

Data Interpretation: The mass-to-charge ratio (m/z) of the main peak should correspond to the protonated molecule [M+H]⁺ of this compound (Expected C₈H₈N₂O [M+H]⁺ = 149.07). The m/z of minor peaks can be used to propose structures for potential impurities (e.g., starting materials, by-products, or degradation products).

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used to detect and identify impurities if they are present at sufficient levels (>0.5-1%).

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Purity can be estimated by comparing the integration of the compound's protons to that of a certified internal standard with a known concentration.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[8][9][10]

    • 2D NMR (e.g., COSY, HSQC): Used to confirm proton-proton and proton-carbon connectivities, respectively, to definitively assign the structure.

Data Interpretation: The acquired spectra should be consistent with the expected structure of this compound.[7][11] Unassigned peaks may indicate the presence of impurities or residual solvents.

Elemental Analysis

This technique determines the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the sample. It serves as a fundamental check of the compound's empirical formula.

Experimental Protocol:

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Provide 2-3 mg of a finely ground, dried sample.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Data Interpretation: The experimentally determined weight percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the empirical formula C₈H₈N₂O.

Data Presentation

Quantitative data should be summarized for clarity and direct comparison.

Table 1: Summary of Purity and Compositional Analysis

Analytical TechniqueParameterSpecificationResult
HPLC Purity (Area %)≥ 98.0%99.5%
LC-MS [M+H]⁺149.07149.08
Elemental Analysis % Carbon64.85%64.75%
% Hydrogen5.44%5.49%
% Nitrogen18.91%18.81%

Table 2: HPLC Impurity Profile

Peak NumberRetention Time (min)Area %Proposed Identity (from LC-MS)
18.50.25%Starting Material A
2 (Main)12.199.5%This compound
315.30.15%Dimerization By-product
417.80.10%Unknown Impurity

Visualizations

Diagrams help to visualize the analytical workflow and the interplay between different techniques.

Purity_Workflow cluster_0 Sample Reception & Initial Screening cluster_1 Quantitative & Qualitative Analysis cluster_2 Structural & Compositional Verification cluster_3 Final Assessment Sample Sample of 7,8-Dihydro-1,6- naphthyridin-5(6H)-one Solubility Solubility Testing Sample->Solubility NMR Structural Confirmation (NMR) Sample->NMR EA Elemental Analysis Sample->EA TLC Initial Check (TLC) Solubility->TLC HPLC Quantitative Purity (HPLC) TLC->HPLC LCMS Impurity ID (LC-MS) HPLC->LCMS Report Final Purity Report & Certificate of Analysis HPLC->Report NMR->Report EA->Report

Caption: General workflow for purity characterization.

Caption: Interrelation of analytical techniques.

Conclusion

The purity assessment of this compound requires an orthogonal analytical approach. The combination of HPLC for quantitative analysis, LC-MS for impurity identification, NMR for structural verification, and Elemental Analysis for compositional confirmation provides a robust and reliable dataset. The protocols and workflows detailed in this application note serve as a comprehensive guide for researchers to ensure the quality and integrity of this important chemical entity in a drug development setting.

References

Application Notes and Protocols for Cell Proliferation Assays Using 1,6-Naphthyridinone AXL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase is a critical mediator of cancer cell proliferation, survival, metastasis, and drug resistance.[1] Its overexpression is linked to poor prognosis in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, making it a prime target for therapeutic intervention.[1][2][3] The 1,6-naphthyridinone scaffold has emerged as a promising chemical starting point for the development of potent and selective AXL inhibitors.

These application notes provide a comprehensive guide to utilizing 1,6-naphthyridinone AXL inhibitors in cell proliferation assays. Detailed protocols for the widely used MTT assay are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

AXL Signaling Pathway

AXL signaling is primarily activated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon Gas6 binding, AXL receptors dimerize and undergo autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by AXL include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, both of which are central to promoting cell proliferation and survival.[4]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_inactive AXL (Inactive) Gas6->AXL_inactive Binding AXL_active AXL (Active/Dimerized) AXL_inactive->AXL_active Dimerization & Autophosphorylation PI3K PI3K AXL_active->PI3K RAS RAS AXL_active->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1,6-Naphthyridinone AXL Inhibitor Inhibitor->AXL_active

AXL Signaling Pathway and Inhibition.

Data Presentation: In Vitro Activity of 1,6-Naphthyridinone AXL Inhibitors

The following table summarizes the biochemical inhibitory activity of selected 1,6-naphthyridinone derivatives against the AXL kinase. It is important to note that biochemical IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of isolated AXL by 50% and may differ from cellular IC50 values, which reflect the compound's efficacy in a cellular context.

Compound IDTarget KinaseBiochemical IC50 (nM)Reference
25c AXL1.1[5]
13c AXL3.2 ± 0.3[6]

Experimental Protocols

Recommended Cell Lines for AXL Inhibitor Screening

Several cancer cell lines exhibit high levels of AXL expression and are suitable models for evaluating the anti-proliferative effects of AXL inhibitors.

  • Triple-Negative Breast Cancer (TNBC): MDA-MB-231, Hs578T[7]

  • Non-Small Cell Lung Cancer (NSCLC): A549, H1299[1]

  • Pancreatic Ductal Adenocarcinoma (PDA): Various PDA cell lines show AXL overexpression.[2]

Preparation of 1,6-Naphthyridinone AXL Inhibitors
  • Solubilization: Dissolve the 1,6-naphthyridinone compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare serial dilutions of the inhibitor from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the wells containing cells is non-toxic, typically ≤ 0.1%.[4]

MTT Cell Proliferation Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Materials:

  • Selected cancer cell line with known AXL expression

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 1,6-Naphthyridinone AXL inhibitor stock solution in DMSO

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase and have high viability (>90%).[9]

    • Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Seeding density should be optimized for each cell line to ensure they are in a logarithmic growth phase at the end of the incubation period (e.g., 2,000-10,000 cells/well).[9][10]

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the 1,6-naphthyridinone AXL inhibitor in culture medium. A typical concentration range to start with for potent inhibitors would be from low nanomolar to high micromolar to capture the full dose-response curve.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the inhibitor-treated wells).

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Gently mix the plate on an orbital shaker for about 10-15 minutes in the dark to ensure complete dissolution of the formazan crystals.[8][10]

  • Absorbance Measurement:

    • Read the absorbance of the wells at a wavelength between 540 and 595 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control wells (which represents 100% viability).

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[11]

Mandatory Visualizations

Experimental Workflow for Cell Proliferation Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture AXL-expressing Cancer Cells Seed_Cells 3. Seed Cells in 96-Well Plate Cell_Culture->Seed_Cells Inhibitor_Prep 2. Prepare Serial Dilutions of 1,6-Naphthyridinone Inhibitor Add_Inhibitor 4. Treat Cells with Inhibitor (48-72h) Inhibitor_Prep->Add_Inhibitor Seed_Cells->Add_Inhibitor Add_MTT 5. Add MTT Reagent (2-4h Incubation) Add_Inhibitor->Add_MTT Solubilize 6. Solubilize Formazan Crystals with DMSO Add_MTT->Solubilize Read_Absorbance 7. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Plot_Data 8. Generate Dose-Response Curve Read_Absorbance->Plot_Data Calculate_IC50 9. Determine IC50 Value Plot_Data->Calculate_IC50

Workflow for MTT Cell Proliferation Assay.

References

Measuring the Anti-leishmanial Activity of 8-Hydroxy Naphthyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel anti-leishmanial agents. The 8-hydroxy naphthyridine scaffold has emerged as a promising starting point for the development of new drugs targeting Leishmania. This class of compounds has demonstrated potent in vitro activity against the parasite. These application notes provide a summary of the anti-leishmanial activity of 8-hydroxy naphthyridines, detailed protocols for their evaluation, and an overview of their mechanism of action.

Mechanism of Action: Divalent Cation Chelation

The anti-leishmanial activity of 8-hydroxy naphthyridines is primarily driven by the sequestration of divalent metal cations.[1][2] The 8-hydroxy group and the adjacent nitrogen atom on the naphthyridine ring form a bidentate chelation site that binds to essential metal ions such as zinc (Zn²⁺), iron (Fe²⁺), and copper (Cu²⁺).[2] This chelation depletes the intracellular levels of these vital cations within the Leishmania parasite, disrupting crucial enzymatic processes and ultimately leading to parasite death.[2] This mechanism of action is a key consideration in the development of these compounds, as it may also contribute to host cell toxicity if the chelation is not selective for the parasite.[1]

cluster_moa Mechanism of Action of 8-Hydroxy Naphthyridines compound 8-Hydroxy Naphthyridine metals Divalent Metal Cations (Zn²⁺, Fe²⁺, Cu²⁺) compound->metals Chelates parasite Leishmania Parasite disruption Disruption of Essential Enzymatic Processes parasite->disruption Depletion of Cations Leads to death Parasite Death disruption->death

Caption: Mechanism of action of 8-hydroxy naphthyridines.

Data Presentation: In Vitro Activity of Naphthyridine Derivatives

The following tables summarize the in vitro anti-leishmanial and cytotoxic activities of representative 8-hydroxy naphthyridine and related 8-hydroxyquinoline compounds.

Table 1: Anti-leishmanial Activity of 8-Hydroxy Naphthyridine Derivatives

CompoundTarget OrganismParasite StageIC50 (µM)Reference
TCMDC-143180 (Compound 1)L. donovaniIntracellular amastigotes2.1[2]
TCMDC-143180 (Compound 1)L. donovaniPromastigotes0.76[2]
Compound 2L. donovaniIntracellular amastigotes< 0.2[2]
Compound 3L. donovaniIntracellular amastigotes< 0.2[2]
Naphthyridine 1Leishmania-pEC50 = 6.5[3]
Naphthyridine 16Leishmania--[3]

Note: pEC50 is the negative logarithm of the EC50 value.

Table 2: Cytotoxicity of 8-Hydroxy Naphthyridine Derivatives against Host Cell Lines

CompoundCell LineCC50 (µM)Selectivity Index (SI)Reference
TCMDC-143180 (Compound 1)THP-1> 100> 47.6[2]
TCMDC-143180 (Compound 1)HepG264.630.8[2]
Compound 2THP-158.6> 293[2]
Compound 2HepG247.8> 239[2]
Compound 3THP-124.1> 120.5[2]
Compound 3HepG219.3> 96.5[2]
Naphthyridine 1THP-1pEC50 = 4.5~100-fold[3]

Note: The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over the host cell.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the anti-leishmanial activity and cytotoxicity of 8-hydroxy naphthyridines.

cluster_workflow Experimental Workflow for Anti-leishmanial Activity Measurement start Start promastigote_assay Protocol 1: Anti-promastigote Assay (IC50 determination) start->promastigote_assay amastigote_assay Protocol 2: Intracellular Amastigote Assay (IC50 determination) start->amastigote_assay cytotoxicity_assay Protocol 3: Cytotoxicity Assay (CC50 determination) start->cytotoxicity_assay data_analysis Data Analysis (Calculate IC50, CC50, SI) promastigote_assay->data_analysis amastigote_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for measuring anti-leishmanial activity.

Protocol 1: In Vitro Anti-promastigote Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the promastigote (insect) stage of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase.

  • Complete RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS).

  • 96-well flat-bottom microtiter plates.

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Reference drug (e.g., Amphotericin B).

  • Resazurin sodium salt solution (0.125 mg/mL in PBS).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Harvest mid-log phase promastigotes by centrifugation and resuspend in fresh medium to a density of 2 x 10⁶ parasites/mL.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds and reference drug in the culture medium. Add 100 µL of each dilution to the respective wells. The final DMSO concentration should not exceed 0.5%.

  • Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO used (vehicle control).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours at 26°C.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Protocol 2: In Vitro Intracellular Amastigote Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania within a host macrophage cell line.

Materials:

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA).

  • Stationary phase Leishmania promastigotes.

  • 96-well flat-bottom microtiter plates.

  • Test compounds and reference drug.

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI).

  • Methanol for fixation.

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells at a density of 5 x 10⁴ cells per well in a 96-well plate. Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages. Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Infection: Wash the differentiated macrophages with pre-warmed medium. Add stationary phase promastigotes to each well at a parasite-to-macrophage ratio of 10:1 or 15:1.[4]

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: Gently wash the wells with pre-warmed medium to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds and reference drug.

  • Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.

  • Quantification:

    • Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages using a light microscope.

    • High-Content Imaging: Fix the cells and stain with a DNA-binding dye like DAPI. Use an automated imaging system to count the number of host cell nuclei and parasite kinetoplasts.

  • Calculate the percentage of inhibition of amastigote proliferation. The IC50 value is determined from the dose-response curve.

Protocol 3: Host Cell Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC50) of a compound against the host cell line to assess its selectivity.

Materials:

  • Macrophage cell line (e.g., THP-1, J774A.1) used in the amastigote assay.

  • Complete culture medium.

  • 96-well flat-bottom microtiter plates.

  • Test compounds and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

Procedure:

  • Seed the macrophage cells in a 96-well plate at the same density as the amastigote assay and allow them to adhere.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 72 hours under the same conditions as the intracellular amastigote assay (37°C, 5% CO₂).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as CC50/IC50 (from the amastigote assay). A high SI value is desirable.[4]

References

Application Notes and Protocols for the In Vivo Formulation of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Characterization of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective formulation for in vivo studies. The following table summarizes the key parameters to be determined and the recommended experimental protocols.

Table 1: Physicochemical Properties and Experimental Protocols

PropertyImportance for FormulationExperimental Protocol
Aqueous Solubility Determines the feasibility of simple aqueous solutions and dictates the need for solubility enhancement techniques.Thermodynamic Solubility Assay (Shake-Flask Method): 1. Add an excess amount of the compound to a known volume of purified water (and relevant buffers, e.g., pH 1.2, 4.5, 6.8, 7.4).2. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium.[1][2]3. Separate the undissolved solid by centrifugation and/or filtration.4. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).[1]
Solubility in Co-solvents and Oils Guides the selection of vehicles for solution-based or lipid-based formulations.Follow the thermodynamic solubility assay protocol, substituting water with various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO) and oils (e.g., corn oil, sesame oil, Capryol 90).
LogP / LogD Indicates the lipophilicity of the compound, influencing its absorption and the choice between aqueous and lipid-based formulations.Shake-Flask Method: 1. Prepare a solution of the compound in a pre-saturated biphasic system of n-octanol and water (or buffer of a specific pH for LogD).2. Shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.[3][4][5]3. Separate the two phases by centrifugation.4. Determine the concentration of the compound in each phase using a suitable analytical method.5. Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3][4]
pKa Determines the ionization state of the compound at different pH values, which significantly impacts solubility and permeability.Potentiometric Titration: 1. Dissolve a precise amount of the compound in a suitable solvent (e.g., water, co-solvent mixture).2. Titrate the solution with a standardized solution of a strong acid or base.[6][7][8][9]3. Monitor the pH of the solution continuously using a calibrated pH meter.4. Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point(s) of the curve.[6][8]
Melting Point Provides an indication of the solid-state properties and stability of the compound. A high melting point can be associated with low solubility.Capillary Method: 1. Pack a small amount of the dry, powdered compound into a capillary tube.[10][11][12][13]2. Place the capillary tube in a melting point apparatus.3. Heat the sample at a controlled rate.[10][13]4. Record the temperature range from the onset of melting to the complete liquefaction of the compound.[10][12]

Formulation Strategies and Protocols for In Vivo Studies

Based on the physicochemical properties of the related compound, 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one, which has been noted for its low aqueous solubility, it is anticipated that this compound may also be poorly soluble in water.[14] Therefore, the following formulation strategies are recommended.

Aqueous Suspension for Oral Administration

This is often the simplest approach for water-insoluble compounds and is suitable for initial preclinical studies.

Table 2: Typical Composition of an Aqueous Suspension

ComponentFunctionExample Concentration (w/v)
This compoundActive Pharmaceutical Ingredient (API)Dose-dependent (e.g., 1-50 mg/mL)
Suspending AgentIncreases viscosity to prevent rapid sedimentation0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC)
Wetting Agent (optional)Improves the dispersion of hydrophobic particles0.1-0.5% Tween 80 or Polysorbate 80
VehicleAqueous mediumPurified Water or Saline

Experimental Protocol: Preparation of an Aqueous Suspension (10 mL batch)

  • Vehicle Preparation: If using methylcellulose, slowly add 0.05 g to 5 mL of hot water (~60-70°C) while stirring vigorously. Once dispersed, add 5 mL of cold water and continue stirring until a clear, viscous solution is formed. Allow to cool to room temperature.[15]

  • API Weighing: Accurately weigh the required amount of this compound.

  • Wetting (if necessary): If the compound is very hydrophobic, create a paste by adding a small amount of the wetting agent (e.g., Tween 80) to the API powder and mixing thoroughly.

  • Suspension Formation: Gradually add the vehicle to the API (or the API paste) while triturating in a mortar or stirring continuously with a magnetic stirrer.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final volume of 10 mL and mix thoroughly.

  • Storage and Handling: Store the suspension at 2-8°C. Before each administration, ensure the suspension is brought to room temperature and thoroughly re-suspended by vortexing or stirring.

Nanosuspension for Enhanced Dissolution

Reducing the particle size to the nanometer range can significantly increase the dissolution rate and oral bioavailability of poorly soluble compounds.[16]

Table 3: Typical Composition of a Nanosuspension

ComponentFunctionExample Concentration (w/v)
This compoundAPI1-10%
Stabilizer(s)Prevents particle aggregation0.5% HPMC (low viscosity) and/or 0.5% Tween 80
Milling MediaGrinding agentZirconium oxide beads (0.1-0.8 mm)
VehicleAqueous mediumPurified Water

Experimental Protocol: Preparation of a Nanosuspension by Wet Milling

  • Stabilizer Solution Preparation: Dissolve the stabilizer(s) (e.g., HPMC and Tween 80) in purified water.

  • Premixing: Disperse the API in the stabilizer solution.

  • Milling: Transfer the suspension and milling media (zirconium oxide beads) into the milling chamber of a planetary ball mill or a similar apparatus.[14][17][18]

  • Milling Parameters: Mill the suspension at a specified speed and for a defined duration. The optimal parameters will need to be determined empirically to achieve the desired particle size.[14]

  • Separation: Separate the nanosuspension from the milling media by filtration through a suitable mesh.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Storage: Store the nanosuspension at 2-8°C.

Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[19][20] This can enhance the solubility and absorption of lipophilic drugs.[20]

Table 4: Example Components for SEDDS Formulation Screening

Component TypeExamples
Oil Phase Capryol 90, Labrafil M 1944 CS, Corn oil, Sesame oil
Surfactant Cremophor EL, Cremophor RH 40, Tween 80, Labrasol
Co-surfactant / Co-solvent Transcutol HP, PEG 400, Propylene glycol

Experimental Protocol: Development of a SEDDS Formulation

  • Solubility Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity.[21]

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.[22]

  • Formulation Preparation: Prepare different SEDDS formulations by mixing the selected components in the ratios identified from the phase diagram. Dissolve the API in this mixture with gentle heating and stirring if necessary.

  • Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to a larger volume of water with gentle stirring and observe the formation of an emulsion. The emulsion should be visually clear to slightly opalescent.

  • Characterization: Characterize the resulting emulsion for droplet size, PDI, and zeta potential.

  • Encapsulation: The final SEDDS formulation can be filled into hard or soft gelatin capsules for oral administration.

Signaling Pathways

Naphthyridinone scaffolds are present in a number of kinase inhibitors. Given the structural similarities, it is plausible that this compound may target protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. Two such important pathways are the PARP and Aurora kinase signaling pathways.

PARP Signaling Pathway in DNA Repair

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks.[6] Inhibition of PARP in cancer cells with existing defects in other DNA repair pathways (like BRCA mutations) leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[6]

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork PAR PARylation PARP->PAR synthesizes DNA_DSB DNA Double-Strand Break PARP->DNA_DSB Trapped PARP leads to Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Replication_Fork->DNA_DSB leads to HR_Repair Homologous Recombination Repair (BRCA-dependent) DNA_DSB->HR_Repair Apoptosis Apoptosis DNA_DSB->Apoptosis in HR-deficient cells HR_Repair->Cell_Survival PARP_Inhibitor This compound (Potential PARP Inhibitor) PARP_Inhibitor->PARP inhibits

Caption: Potential inhibition of the PARP signaling pathway.

Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis.[3] Their overexpression is common in many cancers, making them attractive therapeutic targets.[23] Inhibition of Aurora kinases can disrupt cell division and lead to apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A activation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Aurora_A->Mitotic_Arrest Mitosis Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation Proper Chromosome Segregation Mitosis->Chromosome_Segregation Cell_Division Normal Cell Division Chromosome_Segregation->Cell_Division Aurora_Inhibitor This compound (Potential Aurora Kinase Inhibitor) Aurora_Inhibitor->Aurora_A inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Formulation_Workflow Start Start: Compound Synthesis and Purification Physicochem_Char Physicochemical Characterization (Solubility, logP, pKa, Melting Point) Start->Physicochem_Char Decision1 Is Aqueous Solubility Sufficient for Dosing? Physicochem_Char->Decision1 Aqueous_Sol Prepare Simple Aqueous Solution (e.g., in Saline or Buffer) Decision1->Aqueous_Sol Yes Formulation_Strategy Select Formulation Strategy Decision1->Formulation_Strategy No Stability_Testing Stability Testing (Physical and Chemical) Aqueous_Sol->Stability_Testing Suspension Aqueous Suspension Formulation_Strategy->Suspension Nanosuspension Nanosuspension Formulation_Strategy->Nanosuspension SEDDS SEDDS Formulation_Strategy->SEDDS Formulation_Optimization Formulation Optimization (Excipient Selection, Ratio Optimization) Suspension->Formulation_Optimization Nanosuspension->Formulation_Optimization SEDDS->Formulation_Optimization Formulation_Optimization->Stability_Testing InVivo_Study In Vivo Pharmacokinetic and Efficacy Studies Stability_Testing->InVivo_Study End End: Optimized Formulation InVivo_Study->End

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting guides, and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one derivatives. These compounds, often investigated as potent enzyme inhibitors in oncology, can exhibit poor solubility due to their rigid, planar, and often hydrophobic structures.[1][2] Enhancing solubility is a critical step to ensure reliable data in biological assays and to achieve adequate bioavailability for in vivo studies.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative poorly soluble in aqueous media?

A1: The low aqueous solubility of this class of compounds typically stems from several physicochemical factors:

  • High Crystal Lattice Energy: The planar naphthyridinone core can facilitate strong intermolecular π-π stacking interactions in the solid state, forming a stable crystal lattice that is difficult for water molecules to disrupt.[1]

  • Hydrophobicity: The aromatic rings and often lipophilic substituents contribute to an overall hydrophobic character, limiting favorable interactions with polar water molecules.[1]

  • Lack of Ionizable Groups: Unless specifically incorporated, the core structure has limited ionizable functional groups, making its solubility less responsive to changes in pH.[1]

Q2: What are the primary strategies to improve the solubility of my compound?

A2: Solubility enhancement techniques are generally categorized as physical or chemical modifications.[3][4]

  • Chemical Modifications: These involve altering the molecule itself, most commonly through salt formation if the molecule has a suitable acidic or basic center.[4][6]

  • Physical Modifications: These strategies modify the solid-state properties of the compound without changing its chemical structure. Key methods include creating amorphous solid dispersions, reducing particle size (micronization/nanosuspension), and forming co-crystals.[4][7]

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A3:

  • Thermodynamic Solubility is the saturation concentration of a compound in a solvent at equilibrium. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24 hours or more).[8] This is a crucial parameter for lead optimization and formulation development.[8]

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous buffer.[8][9] Precipitation is monitored over a shorter time frame (e.g., 2 hours).[9][10] This high-throughput method is useful for the rapid screening of compounds in early drug discovery to identify potential liabilities.[11]

For initial troubleshooting and screening, kinetic solubility is often sufficient. For formulation and preclinical development, measuring thermodynamic solubility is essential.

Troubleshooting Guide

This guide addresses common issues encountered during experiments.

Problem: My compound precipitates when I add it to my aqueous assay buffer.

This is a classic sign that the compound has exceeded its kinetic solubility limit at the final concentration.

G start Compound precipitates in aqueous buffer q1 Is an organic co-solvent (e.g., DMSO) tolerated by the assay? start->q1 a1_yes Increase co-solvent %. Keep below assay tolerance limit (e.g., 0.1% to 1%). q1->a1_yes Yes a1_no Use a solubility-enhancing formulation strategy. q1->a1_no No q2 Is precipitation still observed? a1_yes->q2 a2_yes Lower the final compound concentration. q2->a2_yes Yes end Proceed with experiment q2->end No a2_yes->end a1_no->end

Caption: Troubleshooting flowchart for compound precipitation.

Problem: I am seeing inconsistent results in my cell-based or biochemical assays.

This may be due to incomplete dissolution or precipitation of the compound over the course of the experiment, leading to variability in the effective concentration.

  • Visual Inspection: Before use, always visually inspect your DMSO stock solution. If crystals or precipitate are visible, gently warm and sonicate the solution to ensure complete dissolution.

  • Fresh Preparations: Prepare fresh stock solutions and dilutions for each experiment. Compounds can sometimes precipitate from stock solutions over time, especially during freeze-thaw cycles.

  • Use of Surfactants: For in vitro assays, incorporating a low concentration of a non-ionic surfactant like Polysorbate 80 (Tween 80) into the assay buffer can help maintain solubility.[5][12] However, you must first validate that the surfactant does not interfere with the assay.

Key Experimental Strategies & Protocols

A systematic approach is recommended to identify the most effective solubility enhancement strategy for your specific derivative.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation start Poorly Soluble Derivative (<10 µg/mL) pka Determine pKa (Is the compound ionizable?) start->pka decision pKa difference > 2 units? pka->decision salt Strategy: Salt Formation decision->salt Yes asd Strategy: Amorphous Solid Dispersion (ASD) decision->asd No / Neutral eval_salt Screen Counter-ions (e.g., HCl, mesylate, tosylate) salt->eval_salt eval_asd Screen Polymers (e.g., PVP, HPMC-AS) asd->eval_asd final_eval Characterize Lead Formulation: • Kinetic & Thermodynamic Solubility • Dissolution Rate • Solid-State Stability eval_salt->final_eval eval_asd->final_eval

Caption: Workflow for selecting a solubility enhancement strategy.

Strategy 1: Salt Formation

For derivatives with a sufficiently basic nitrogen atom (e.g., on a piperazine substituent), salt formation is often the most effective and common method to significantly increase aqueous solubility.[6] A pKa difference of at least 2 pH units between the drug and the counter-ion is recommended for stable salt formation.[13]

Illustrative Data: Solubility of Parent vs. Salt Forms

Compound FormAqueous Solubility (µg/mL) at pH 6.8Fold Increase
Derivative X (Free Base)5-
Derivative X HCl Salt22545x
Derivative X Mesylate Salt18036x
Derivative X Tosylate Salt15531x
Note: This data is illustrative. Actual results will vary based on the specific molecular structure.

Protocol: Small-Scale Salt Screening [13][14][15]

  • Preparation of Free Base Solution: Dissolve 100 mg of the this compound derivative in 10 mL of a suitable organic solvent (e.g., acetone, ethanol, or isopropanol). Gentle heating may be required.

  • Counter-Ion Addition: Prepare 1.1 molar equivalent solutions of various acids (e.g., HCl, methanesulfonic acid, p-toluenesulfonic acid) in the same solvent.

  • Reaction: Add the acid solution dropwise to the solution of the free base while stirring at room temperature.

  • Isolation: If a precipitate forms immediately, continue stirring for 2-4 hours. If no precipitate forms, allow the solvent to evaporate slowly in a fume hood or store the solution at 4°C.

  • Washing and Drying: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm salt formation using techniques like XRPD, DSC, or NMR.[14]

  • Solubility Measurement: Determine the aqueous solubility of each salt form using a kinetic or thermodynamic solubility assay.

Strategy 2: Amorphous Solid Dispersions (ASD)

If a compound is neutral or salt formation does not yield sufficient solubility, converting the crystalline drug to a high-energy amorphous state can provide a significant advantage.[16] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[17][18]

Illustrative Data: Dissolution Profile of Crystalline vs. ASD Form

Formulation% Dissolved at 15 min% Dissolved at 60 min
Crystalline Derivative Y8%15%
Derivative Y ASD (20% drug load in PVP K30)65%88%
Derivative Y ASD (20% drug load in HPMC-AS)72%95%
Note: This data is illustrative. ASD performance is highly dependent on the polymer, drug loading, and preparation method.

Protocol: Preparation of ASD by Solvent Evaporation [12][19]

  • Solution Preparation: Co-dissolve the this compound derivative and a carrier polymer (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture). A typical drug-to-polymer weight ratio to screen is 1:4.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure. This should be done relatively quickly to ensure the drug is "kinetically trapped" in its amorphous state within the polymer.[20]

  • Drying: Once a solid film or powder is formed, further dry the material in a vacuum oven for 12-24 hours to remove residual solvent.

  • Processing: Gently scrape the solid ASD from the flask and, if necessary, grind it into a fine powder using a mortar and pestle.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD), which will show a characteristic halo pattern instead of sharp Bragg peaks.

  • Performance Testing: Evaluate the dissolution rate and aqueous solubility of the ASD powder compared to the crystalline drug.

References

Technical Support Center: Regioselective Synthesis of Substituted 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered in the regioselective synthesis of substituted 1,6-naphthyridines. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of 1,6-naphthyridines?

The synthesis of substituted 1,6-naphthyridines presents several key challenges. Controlling regioselectivity is a major hurdle, especially when functionalizing the heterocyclic core, as multiple C-H bonds can have similar reactivity.[1] Many traditional synthetic routes, such as the Skraup reaction, often require harsh conditions, which can be violent and result in modest yields.[2] Furthermore, issues can arise with functional group compatibility, particularly when using strong acids or bases.[3] Direct C-H arylation, a modern technique, also faces the challenge of differentiating between sterically and electronically similar C-H bonds to achieve site-selectivity.[4]

Q2: What are the most common synthetic strategies for constructing the 1,6-naphthyridine scaffold?

Several methods are employed, each with its own advantages and limitations:

  • Friedländer Annulation: This is a versatile and popular method involving the condensation of an o-aminoaryl carbonyl compound with a molecule containing an enolizable methylene group.[5] It is widely used for preparing a variety of nitrogen-containing heterocycles, including naphthyridines.[5]

  • Skraup Reaction: This method typically involves heating an aminopyridine with a glycerol derivative, sulfuric acid, and an oxidizing agent.[2] However, it is known for often being a violent, runaway reaction and can produce modest yields.[2]

  • Tandem Nitrile Hydration/Cyclization: A modern approach that allows access to 1,6-naphthyridine-5,7-diones under mild conditions. These intermediates can then be further functionalized.[3][6]

  • Acid-Mediated Intramolecular Friedel-Crafts Reactions: This strategy is important for synthesizing benzo[7][8]naphthyridine scaffolds.[9][10]

  • Multicomponent Reactions: These reactions offer an efficient pathway to synthesize substituted 1,6-naphthyridines in a one-pot process, often with high yields and simpler work-up procedures.[11]

Q3: How can environmental impact be minimized during synthesis (i.e., "Green Chemistry" approaches)?

Several "greener" approaches are being developed. Direct C-H arylation is considered an environmentally benign pathway as it avoids the need for pre-functionalization steps that often involve toxic reagents.[12] For the Friedländer synthesis, using water as a solvent and an inexpensive, biocompatible ionic liquid like choline hydroxide (ChOH) as a catalyst is a significant advancement.[13] This method not only avoids harsh organic solvents but also allows for easy product separation.[13] Furthermore, some ionic liquid catalysts can be recovered and reused multiple times without a significant loss of activity.[7]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of 1,6-naphthyridines.

Guide 1: Friedländer Annulation

Q1: Why is my reaction yield low or non-existent?

Low yields in the Friedländer synthesis are a common problem and can be attributed to several factors.[7]

  • Suboptimal Catalyst: Traditional methods using harsh acid or base catalysts can be inefficient.[7] Modern, milder catalysts often provide better results.

  • Inappropriate Temperature: The reaction is often highly sensitive to temperature. The optimal temperature depends on the specific reactants and catalyst being used.[7]

  • Solvent Choice: The choice of solvent is critical. While traditional methods use organic solvents, recent studies have shown that using water as a solvent with a suitable catalyst can lead to excellent yields.[13]

Troubleshooting Steps:

  • Re-evaluate your catalyst: If using traditional strong acids or bases, consider switching to a milder, more efficient catalyst such as an ionic liquid.

  • Optimize the temperature: Perform small-scale trial reactions at various temperatures to find the optimum for your specific system. For example, ChOH-catalyzed synthesis in water has been shown to be optimal at a mild 50°C.[7]

  • Consider water as a solvent: If compatible with your reagents, using water with a catalyst like choline hydroxide can dramatically improve yields.[13]

Q2: How can I improve regioselectivity and minimize side product formation?

Poor regioselectivity is a frequent issue, especially when using unsymmetrical ketones, which can cyclize in two different ways.[7]

Troubleshooting Steps:

  • Employ a Regioselective Catalyst: Certain catalysts can favor the formation of one regioisomer over another. For example, cyclic secondary amines like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to provide high regioselectivity for 2-substituted 1,8-naphthyridines.[14]

  • Control Reagent Addition: Slow addition of the methyl ketone substrate to the reaction mixture can increase regioselectivity.[14]

  • Adjust Reaction Temperature: Regioselectivity can be positively related to temperature; carefully optimizing this parameter may improve your results.[14]

Q3: My product is difficult to purify. Are there simpler isolation methods?

Purification can be challenging. Choosing a reaction system that simplifies product isolation is key.

Troubleshooting Steps:

  • Utilize a Precipitation-Friendly System: In many cases, particularly in aqueous media, the desired product will precipitate out of the solution upon cooling.[7]

  • Filtration and Washing: The precipitated solid can be easily isolated by filtration and washed with a small amount of cold solvent (e.g., water) to remove the catalyst and other impurities.[7]

Guide 2: Direct C-H Functionalization

Q1: My C-H activation/arylation reaction is not regioselective. How can this be improved?

Controlling regioselectivity in C-H activation is a significant challenge because different C-H bonds can have similar reactivities.[1]

Troubleshooting Steps:

  • Introduce a Directing Group: If not already present, consider installing a directing group on your substrate to guide the catalyst to a specific C-H bond.

  • Modify the Catalyst/Ligand System: The choice of catalyst and ligand plays a crucial role in determining which C-H bond is activated. Experiment with different palladium catalysts and supporting ligands.

  • Optimize Reaction Conditions: The solvent and temperature can significantly influence the outcome of the reaction. A systematic optimization of these parameters is recommended.

  • Consider Steric Hindrance: Bulky reagents may preferentially react at less sterically hindered positions. This can be used to your advantage to direct the functionalization.[15]

Data Presentation

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

Entry Reactants Catalyst Solvent Temperature (°C) Yield (%) Reference
1 2-Aminonicotinaldehyde + Acetone None Acetone (excess) Reflux 0 [13]
2 2-Aminonicotinaldehyde + Acetone None Water 50 0 [13]
3 2-Aminonicotinaldehyde + Acetone Choline Hydroxide Acetone (excess) Reflux 52 [13]
4 2-Aminonicotinaldehyde + Acetone Choline Hydroxide Water 50 99 [13]

| 5 | 2-Aminonicotinaldehyde + Acetophenone | LiOH·H₂O | Water | 100 | 69 |[13] |

Experimental Protocols

Protocol 1: General Procedure for Choline Hydroxide-Catalyzed Friedländer Synthesis in Water

This protocol is adapted from a reported gram-scale synthesis of 1,8-naphthyridines.[13]

  • Materials:

    • 2-Aminonicotinaldehyde (or related amino-aldehyde)

    • Active methylene carbonyl derivative (e.g., acetone, acetophenone)

    • Choline Hydroxide (ChOH) solution

    • Water (as solvent)

  • Procedure:

    • In a reaction vessel, combine the 2-aminonicotinaldehyde (1.0 mmol), the carbonyl derivative (1.2 mmol), and the choline hydroxide catalyst in water.

    • Heat the reaction mixture to the optimized temperature (e.g., 50 °C) and stir until the reaction is complete.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.

    • Isolate the solid product by vacuum filtration.

    • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

    • Dry the purified product under a vacuum.

Protocol 2: One-Pot Ditriflation and Regioselective C5-Substitution

This protocol describes a method for the rapid diversification of the 1,6-naphthyridine scaffold.[3]

  • Materials:

    • 1,6-Naphthyridine-5,7-dione precursor

    • Triflic Anhydride (Tf₂O)

    • Pyridine or other suitable base

    • Amine nucleophile

    • Anhydrous solvent (e.g., Dichloromethane)

  • Procedure:

    • To a solution of the 1,6-naphthyridine-5,7-dione in an anhydrous solvent at 0 °C, add pyridine followed by the dropwise addition of triflic anhydride.

    • Allow the reaction to warm to room temperature and stir until the formation of the 1,6-naphthyridine-5,7-ditriflate is complete (monitor by TLC or LC-MS).

    • Cool the mixture again to 0 °C.

    • Add the desired amine nucleophile to the reaction mixture.

    • Stir the reaction, allowing it to warm to room temperature, until the regioselective substitution at the C5-position is complete.

    • Quench the reaction and proceed with standard aqueous work-up and purification by column chromatography to isolate the C5-amino-C7-triflate product.

Visualizations

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Combine Reactants, Catalyst, and Solvent heat Heat to Optimized Temperature start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry Troubleshooting problem Poor Regioselectivity in C-H Functionalization directing_group Is a directing group present? problem->directing_group modify_catalyst Modify Catalyst/ Ligand System directing_group->modify_catalyst Yes install_dg Consider Installing a Directing Group directing_group->install_dg No optimize_solvent Optimize Solvent modify_catalyst->optimize_solvent adjust_temp Adjust Temperature optimize_solvent->adjust_temp solution Improved Regioselectivity adjust_temp->solution install_dg->solution Friedlander cluster_mechanism Reaction Mechanism r1 2-Aminoaryl Carbonyl (1) 1 1 r1->1 r2 Enolizable Ketone/Aldehyde (2) 2 2 r2->2 12 12 Aldol Adduct (3) Aldol Adduct (3) 12->Aldol Adduct (3) + H+ / - H2O Unsaturated Carbonyl (4) Unsaturated Carbonyl (4) Aldol Adduct (3)->Unsaturated Carbonyl (4) - H2O Quinoline/Naphthyridine (7) Quinoline/Naphthyridine (7) Unsaturated Carbonyl (4)->Quinoline/Naphthyridine (7) Imine Formation - H2O

References

Technical Support Center: Purification Strategies for Polar 1,6-Naphthyridinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of polar 1,6-naphthyridinone compounds. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar 1,6-naphthyridinone compounds?

A1: The primary challenges stem from their inherent polarity, which can lead to:

  • Poor solubility in common non-polar and moderately polar organic solvents used for chromatography and recrystallization.

  • Strong retention on normal-phase silica gel, often resulting in broad peaks and poor recovery.

  • Co-elution with polar impurities or regioisomers, making separation difficult.

  • Limited retention on traditional reversed-phase (C18) columns, where they may elute in the solvent front.

  • Potential for degradation on acidic silica gel, especially for sensitive derivatives.

Q2: Which purification techniques are most suitable for polar 1,6-naphthyridinone compounds?

A2: The choice of purification technique depends on the specific compound, impurity profile, and scale of the purification. The most common and effective methods include:

  • Recrystallization: Ideal for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.

  • Normal-Phase Column Chromatography: Effective for separating less polar impurities, but often requires highly polar mobile phases and may lead to the issues mentioned in A1. Additives may be necessary to improve peak shape.

  • Reversed-Phase Column Chromatography (RP-HPLC): A good alternative to normal-phase, especially for highly polar compounds. Polar-embedded or polar-endcapped columns can offer better retention and selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent technique for very polar compounds that show little or no retention in reversed-phase chromatography.

Q3: How do I select an appropriate solvent for recrystallizing a polar 1,6-naphthyridinone?

A3: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For polar 1,6-naphthyridinones, consider the following:

  • Polar protic solvents: Ethanol, methanol, isopropanol, and water are often good choices.

  • Polar aprotic solvents: Acetonitrile, ethyl acetate, and acetone can also be effective.

  • Solvent mixtures: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be used to achieve the desired solubility profile. Common pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.

A systematic approach to solvent screening with small amounts of your compound is highly recommended.

Troubleshooting Guides

Column Chromatography

Problem 1: My compound streaks badly and shows significant peak tailing on a silica gel column.

  • Cause: This is often due to strong interactions between the polar 1,6-naphthyridinone and the acidic silanol groups on the silica surface.

  • Solutions:

    • Add a modifier to the mobile phase:

      • For basic 1,6-naphthyridinones, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (e.g., using a pre-mixed solution of 7N ammonia in methanol as part of the mobile phase) to neutralize the acidic silanol groups.

      • For acidic 1,6-naphthyridinones, a small amount of acetic acid or formic acid (0.1-1%) can improve peak shape.

    • Change the stationary phase:

      • Alumina (neutral or basic): Can be a good alternative to silica for basic compounds.

      • Amine-functionalized silica: Specifically designed to reduce tailing of basic compounds.

      • Reversed-phase silica (C18, C8): If the compound is sufficiently retained, this can eliminate the issue of silanol interactions.

Problem 2: My compound will not elute from the silica gel column, even with a very polar mobile phase.

  • Cause: The compound is too polar and is irreversibly adsorbed onto the stationary phase.

  • Solutions:

    • Switch to a different chromatographic mode:

      • Reversed-Phase Chromatography: Use a C18 or a more polar-functionalized reversed-phase column with a mobile phase of water and acetonitrile or methanol.

      • HILIC: This is the preferred method for very polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase.

    • Dry Loading: If your compound precipitates when loaded onto the column in the mobile phase, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

Problem 3: I am unable to separate my 1,6-naphthyridinone from a closely eluting impurity.

  • Cause: The impurity has a very similar polarity to the desired compound.

  • Solutions:

    • Optimize the mobile phase:

      • Change solvent composition: Try different solvent combinations (e.g., dichloromethane/methanol vs. ethyl acetate/hexane).

      • Use an isocratic elution: A constant mobile phase composition can sometimes provide better resolution than a gradient.

      • Fine-tune the gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Change the stationary phase: A different stationary phase will offer different selectivity. For example, if you are using a C18 column, switching to a phenyl-hexyl or a polar-embedded phase might resolve the co-eluting peaks.

    • Adjust the temperature: Running the column at a slightly higher or lower temperature can sometimes improve separation.

Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

  • Cause: The compound's solubility is too high in the chosen solvent at the temperature of crystallization, or the solution is supersaturated. This can also happen if the melting point of the solid is lower than the boiling point of the solvent.

  • Solutions:

    • Use a larger volume of solvent.

    • Cool the solution more slowly.

    • Use a solvent with a lower boiling point.

    • Add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly cloudy, then add a drop or two of the first solvent to clarify and allow to cool slowly.

Problem 2: No crystals form, even after the solution has cooled completely.

  • Cause: The solution is not saturated, or nucleation is slow.

  • Solutions:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of the pure compound.

    • Reduce the volume of the solvent by evaporation and allow the solution to cool again.

    • Cool the solution in an ice bath to further decrease the solubility.

Data Presentation

Table 1: Illustrative Column Chromatography Conditions for Polar 1,6-Naphthyridinones

Compound Polarity Chromatography Mode Stationary Phase Typical Mobile Phase Elution Profile Purity Achieved Recovery Yield
Moderately PolarNormal-PhaseSilica GelDichloromethane/Methanol (98:2 to 90:10 gradient)Target elutes after non-polar impurities>95%70-85%
Moderately PolarNormal-Phase with ModifierSilica GelDichloromethane/Methanol with 0.5% TriethylamineSymmetrical peak for basic compounds>98%80-90%
Highly PolarReversed-PhaseC18Water/Acetonitrile with 0.1% Formic Acid (95:5 to 50:50 gradient)Target is retained and separated from very polar impurities>97%75-88%
Very Highly PolarHILICAmide or DiolAcetonitrile/Water with 10mM Ammonium Acetate (95:5 to 70:30 gradient)Good retention and separation of highly polar species>99%85-95%

Table 2: Common Recrystallization Solvents for Polar 1,6-Naphthyridinones

Solvent/System Typical Recovery Yield Notes
Ethanol75-90%Good for compounds with moderate polarity.
Isopropanol70-85%Similar to ethanol, but lower volatility.
Acetonitrile65-80%Effective for a range of polarities.
Ethanol/Water80-95%Excellent for creating a fine-tuned solubility profile. The ratio is critical.
Ethyl Acetate/Hexane60-75%Useful for less polar 1,6-naphthyridinones or for removing non-polar impurities.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 1,6-naphthyridinone in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting with the mobile phase, starting with the composition determined by TLC. If a gradient is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent to the crude 1,6-naphthyridinone to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Visualizations

Purification_Strategy_Selection start Crude Polar 1,6-Naphthyridinone solubility_test Assess Solubility in Common Solvents start->solubility_test recrystallization Attempt Recrystallization solubility_test->recrystallization Good Crystal Formation in a Suitable Solvent column_chrom Proceed to Column Chromatography solubility_test->column_chrom Oils Out or No Suitable Solvent Found recrystallization->column_chrom Low Purity or Low Recovery success Pure Compound recrystallization->success High Purity Achieved column_chrom->success Successful Separation failure Purification Failed/ Low Purity column_chrom->failure Co-elution or Other Issues

Caption: Workflow for selecting an initial purification strategy.

Troubleshooting_Column_Chromatography start Column Chromatography Issue Observed peak_tailing Peak Tailing/ Streaking start->peak_tailing no_elution Compound Not Eluting start->no_elution co_elution Co-elution of Impurities start->co_elution add_modifier Add Mobile Phase Modifier (e.g., TEA) peak_tailing->add_modifier Yes change_sp Change Stationary Phase (e.g., Alumina, RP) peak_tailing->change_sp No Improvement switch_mode Switch to RP-HPLC or HILIC no_elution->switch_mode optimize_mp Optimize Mobile Phase (Solvent/Gradient) co_elution->optimize_mp Yes change_sp2 Change Stationary Phase (Different Selectivity) co_elution->change_sp2 No Improvement

Caption: Troubleshooting guide for common column chromatography issues.

overcoming poor oral bioavailability of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming poor oral bioavailability of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral bioavailability for this compound analogs?

A1: The poor oral bioavailability of this class of compounds often stems from a combination of factors inherent to many heterocyclic molecules. Key issues include low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and poor membrane permeability.[1][2] Additionally, these analogs can be substrates for intestinal efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, reducing net absorption.[3][4] High first-pass metabolism in the gut wall or liver can also significantly reduce the amount of drug reaching systemic circulation.

Q2: What is the Biopharmaceutics Classification System (BCS) and how can it guide my strategy?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[1]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

By determining the BCS class of your naphthyridinone analog, you can select the most appropriate enhancement strategy. For instance, Class II compounds primarily benefit from solubility enhancement techniques, whereas Class III compounds may require permeability enhancement strategies like the prodrug approach.[5]

Q3: What initial experiments should I run to diagnose the cause of poor bioavailability?

A3: A logical first step is to assess the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. We recommend starting with:

  • Aqueous Solubility Measurement: To determine if dissolution is a rate-limiting step.

  • In Vitro Permeability Assay (e.g., Caco-2): To assess passive permeability and identify if the compound is a substrate for efflux transporters.

  • Metabolic Stability Assay (e.g., liver microsomes): To evaluate susceptibility to first-pass metabolism.

The results from these assays will guide your troubleshooting efforts, as outlined in the workflow diagram below.

G cluster_workflow Troubleshooting Workflow for Poor Oral Bioavailability start Start: Poor in vivo Oral Bioavailability (F%) solubility Assess Kinetic Solubility start->solubility permeability Assess Caco-2 Permeability (Papp A->B) solubility->permeability Solubility > 10 µM sol_strat Solubility Enhancement: - Particle Size Reduction - Solid Dispersions - Lipid Formulations solubility->sol_strat Solubility < 10 µM efflux Assess Efflux Ratio (Papp B->A / A->B) permeability->efflux Papp (A->B) > 2 x 10^-6 cm/s perm_strat Permeability Enhancement: - Prodrug Approach - Permeation Enhancers permeability->perm_strat Papp (A->B) < 2 x 10^-6 cm/s efflux_strat Mitigate Efflux: - Prodrug Approach - Co-administer Inhibitor - Structural Modification efflux->efflux_strat Efflux Ratio > 2 end Re-evaluate in vivo Oral Bioavailability efflux->end Efflux Ratio < 2 sol_strat->end perm_strat->end efflux_strat->end

Caption: Troubleshooting workflow for poor oral bioavailability.

Troubleshooting Guide: Low Aqueous Solubility

Problem: My this compound analog shows very low solubility (<10 µg/mL) in aqueous buffers, leading to poor dissolution and low exposure in pharmacokinetic studies.

Solution Strategies:

Improving the dissolution rate is critical for compounds where solubility is the primary barrier.[6] Several formulation strategies can be employed.[1][5][7]

StrategyDescriptionKey AdvantagesKey Disadvantages
Particle Size Reduction Reducing particle size to the micron (micronization) or nanometer (nanosuspension) range increases the surface area available for dissolution.[6][8]Relatively simple approach; effective for many crystalline compounds.Can lead to particle aggregation; potential for electrostatic charging.[5]
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state. This eliminates the crystal lattice energy barrier to dissolution.[8]Can significantly increase apparent solubility and dissolution rate.Amorphous forms can be physically unstable and may recrystallize over time.
Lipid-Based Formulations The compound is dissolved in a mixture of lipids, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[7]Enhances solubilization in the GI tract and can promote lymphatic absorption, bypassing first-pass metabolism.[9]Potential for drug precipitation upon dilution in the GI tract; requires careful formulation development.
Co-crystallization A crystalline structure is formed between the active pharmaceutical ingredient (API) and a coformer molecule. This alters the crystal lattice and can improve solubility.Offers a way to improve solubility while maintaining a stable crystalline form.Requires screening for suitable coformers; may not be applicable to all molecules.

Troubleshooting Guide: Poor Membrane Permeability

Problem: My analog has adequate aqueous solubility, but Caco-2 assays show low apparent permeability (Papp < 2 x 10⁻⁶ cm/s), suggesting it does not efficiently cross the intestinal epithelium.

Solution Strategy: Prodrug Approach

A prodrug is an inactive derivative of a drug molecule that is converted in the body to release the active parent drug.[10][11] This approach can be used to temporarily mask polar functional groups that hinder membrane permeability, thereby enhancing absorption.[2][12]

G cluster_prodrug Prodrug Strategy for Permeability Enhancement Parent Parent Drug (Naphthyridinone Analog) - Poor Permeability Prodrug Prodrug - Masked polar group - Increased Lipophilicity - Enhanced Permeability Parent->Prodrug Chemical Modification Absorbed Prodrug Absorbed (Crosses Intestinal Cell Membrane) Prodrug->Absorbed Passive Diffusion Cleavage Enzymatic/Chemical Cleavage (e.g., by Esterases) Absorbed->Cleavage Active Active Parent Drug Released (Enters Systemic Circulation) Cleavage->Active

Caption: Conceptual workflow of the prodrug strategy.

Common Prodrug Moieties:

Prodrug TypePromoietiesCleavage Mechanism
Esters Pivaloyloxymethyl (POM), Alkyl/Aryl groupsCleaved by esterases present in the intestine and blood.[11][13]
Carbamates N-alkyl or N-aryl carbamatesCleaved by esterases or other hydrolases.
Phosphates Phosphate estersUsed to increase aqueous solubility but can also be designed to improve permeability.[1]
Amino Acid/Peptide L-valine, dipeptides (e.g., Pro-Phe)Can target nutrient transporters like PEPT1 for active uptake, improving absorption.[10][13][14]
Lipidic Prodrugs Fatty acids, triglyceridesIncreases lipophilicity and can utilize lipid absorption pathways.[9]

Example Data: Comparison of a parent naphthyridinone analog with a hypothetical amino acid prodrug.

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Oral Bioavailability (F%) in Rats
Parent Analog1.51.28%
L-Valyl Ester Prodrug9.81.145%

Troubleshooting Guide: High Efflux Ratio

Problem: My analog shows good passive permeability, but the efflux ratio in the Caco-2 assay is high (>2), indicating it is a substrate for an efflux transporter like P-gp.

Solution Strategies:

Efflux transporters act as cellular pumps that limit the intracellular accumulation and overall absorption of drugs.[15]

G cluster_efflux Mechanism of P-gp Efflux and Mitigation Lumen Intestinal Lumen DrugIn Drug Enters Cell (Passive Diffusion) Lumen->DrugIn Influx Cell Intestinal Epithelial Cell Blood Bloodstream Pgp P-gp Efflux Transporter DrugIn->Pgp Binds DrugAbsorbed Net Drug Absorption DrugIn->DrugAbsorbed DrugOut Drug Pumped Back to Lumen Pgp->DrugOut Efflux

Caption: P-glycoprotein (P-gp) mediated drug efflux.

  • Structural Modification: Medicinal chemistry efforts can be directed to modify the analog's structure to reduce its affinity for the efflux transporter. This is often a trial-and-error process guided by structure-activity relationships.

  • Prodrug Approach: Designing a prodrug can alter the molecule's structure so that it is no longer recognized by the transporter. Once absorbed, the prodrug is cleaved to release the active parent compound, which may still be an efflux substrate but is now already in systemic circulation.

  • Co-administration with an Inhibitor: In a research setting, co-dosing the analog with a known P-gp inhibitor (e.g., verapamil, zosuquidar) can confirm if efflux is the primary barrier to absorption in vivo. This is generally not a viable long-term clinical strategy due to the risk of drug-drug interactions.[4]

Key Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in a phosphate-buffered saline (PBS) solution.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 1.5 µL of the DMSO stock solution to 148.5 µL of PBS (pH 7.4) to achieve a final nominal concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Prepare a standard curve of the compound in a 50:50 mixture of acetonitrile:water.

  • Analyze the concentration of the compound in the supernatant and standards by LC-MS/MS.

  • The measured concentration in the supernatant represents the kinetic solubility.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a compound.

Methodology:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21 days until a confluent monolayer with well-formed tight junctions is established.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of the test compound (e.g., 10 µM) in transport buffer (HBSS, pH 7.4).

  • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate for active efflux.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the oral bioavailability (F%) and other key PK parameters of a compound.

Methodology:

  • Fast male Sprague-Dawley rats overnight prior to dosing.

  • Divide animals into two groups: Intravenous (IV) and Oral (PO).

  • IV Group: Administer the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via tail vein injection.

  • PO Group: Administer the compound (e.g., 10 mg/kg) suspended or dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.

  • Collect sparse blood samples (e.g., ~100 µL) from each animal at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, T½) using non-compartmental analysis software.

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

stability issues of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common stability issues encountered when working with 7,8-Dihydro-1,6-naphthyridin-5(6H)-one in solution. The information is based on the general behavior of related naphthyridine derivatives and is intended to help researchers design and troubleshoot their experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

A1: Based on the general stability of naphthyridine derivatives, the most common causes for degradation in solution are hydrolysis, oxidation, and photodegradation. The stability is often dependent on the pH, presence of oxygen, exposure to light, and temperature of the solution.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of naphthyridine derivatives is often pH-dependent. Both acidic and basic conditions can catalyze hydrolytic degradation. The protonation state of the nitrogen atoms in the naphthyridine ring, which is influenced by the pH of the solution, can significantly affect the compound's reactivity and degradation profile. It is crucial to determine the optimal pH range for the stability of this specific derivative, which is generally recommended to be in the neutral range (pH 6-8).[1]

Q3: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could these be?

A3: Unexpected peaks in your HPLC chromatogram are likely degradation products. To identify the cause, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products and understand its stability profile.

Q4: What are the best practices for preparing and storing solutions of this compound to ensure stability?

A4: To maximize stability, prepare solutions using degassed solvents, especially for aqueous buffers. Store solutions in amber-colored vials to protect from light and at a low temperature (2-8 °C) to slow down potential degradation.[1] For long-term storage, consider storing as a solid, protected from light and moisture.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps Expected Outcome
Compound degrading in aqueous buffer Hydrolysis 1. pH Adjustment: Measure the pH of your buffer. Adjust to a more neutral range (pH 6-8) if your experimental conditions allow. 2. Buffer Selection: Certain buffer components can catalyze degradation. Consider switching to an alternative buffer system (e.g., phosphate, citrate, TRIS). 3. Low Temperature: Store the solution at a lower temperature (2-8 °C).[1]Increased stability of the compound in the aqueous solution.
Oxidation 1. Degas Solvents: Remove dissolved oxygen from your buffer by sparging with an inert gas (e.g., nitrogen or argon). 2. Use of Antioxidants: Add a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite. Confirm compatibility with your downstream application. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to the buffer.[1]Reduced oxidative degradation of the compound.
Solution changes color or precipitates upon light exposure Photodegradation 1. Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. 2. Work in Low Light: Perform experimental manipulations under low-light conditions.[1]Minimized degradation due to light exposure.
Loss of compound after heating Thermal Degradation 1. Temperature Control: Avoid exposing the solution to high temperatures unless required for the experiment. 2. Forced Degradation Study: Conduct a controlled heating experiment (e.g., 60 °C for 48 hours) to understand the thermal lability.[1]Understanding the thermal stability limits of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60 °C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60 °C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 48 hours.

  • Thermal Degradation: Heat a solution of the compound at 60 °C for 48 hours.[1] As a solid, place the compound in an oven at 80 °C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.[1]

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating method such as HPLC with UV or MS detection.

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

Degradation Troubleshooting Workflow

start Start: Stability Issue Observed check_hplc Observe Unexpected Peaks in HPLC? start->check_hplc forced_degradation Perform Forced Degradation Study check_hplc->forced_degradation Yes hydrolysis Suspect Hydrolysis? (Aqueous Buffer) check_hplc->hydrolysis No forced_degradation->hydrolysis oxidation Suspect Oxidation? (Color Change, Air Exposure) hydrolysis->oxidation No adjust_ph Adjust pH to 6-8 hydrolysis->adjust_ph Yes photodegradation Suspect Photodegradation? (Light Exposure) oxidation->photodegradation No degas_solvent Degas Solvents oxidation->degas_solvent Yes use_amber_vials Use Amber Vials photodegradation->use_amber_vials Yes end End: Stability Improved photodegradation->end No change_buffer Change Buffer System adjust_ph->change_buffer lower_temp Store at 2-8 °C change_buffer->lower_temp lower_temp->end use_antioxidant Add Antioxidant degas_solvent->use_antioxidant use_antioxidant->end low_light Work in Low Light use_amber_vials->low_light low_light->end

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

compound This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) compound->hydrolysis oxidation Oxidation (O2, Metal Ions) compound->oxidation photodegradation Photodegradation (UV/Vis Light) compound->photodegradation hydrolyzed_product Ring-Opened Products hydrolysis->hydrolyzed_product oxidized_product N-Oxides, Hydroxylated Derivatives oxidation->oxidized_product photo_product Photochemical Adducts/Rearrangements photodegradation->photo_product

Caption: Potential degradation pathways.

References

troubleshooting low yields in the cyclization step of 1,6-naphthyridinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the cyclization step of 1,6-naphthyridinone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cyclization reaction to form the 1,6-naphthyridinone core is resulting in a very low yield. What are the common causes?

Low yields in the cyclization step can be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of acid catalyst, solvent, temperature, and reaction time are critical and highly substrate-dependent.

  • Starting Material Quality: Impurities in the precursor can interfere with the reaction. Ensure your starting material is pure and dry.

  • Steric Hindrance: Bulky substituents on the aromatic rings can hinder the intramolecular cyclization.

  • Electronic Effects: The electronic nature of the substituents on the precursor can significantly impact the feasibility of the cyclization. Electron-withdrawing groups can deactivate the ring towards electrophilic aromatic substitution.

  • Side Reactions: Competing reaction pathways can consume the starting material or the desired product.

Q2: I am using a strong acid like concentrated H₂SO₄ for the cyclization, but the yield is poor and I see a lot of decomposition. What should I do?

While strong acids like sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (CF₃SO₃H) are effective for promoting the intramolecular Friedel-Crafts type cyclization, they can also lead to substrate degradation, especially at elevated temperatures.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration.

  • Use a Milder Acid: Consider using a milder Lewis acid or a different Brønsted acid.

  • Solvent Screening: The choice of solvent can significantly influence the reaction outcome. If using a neat acid, try dissolving it in an inert solvent.[1]

Q3: My starting material is not fully soluble in the reaction mixture. Could this be the cause of the low yield?

Yes, poor solubility can significantly hinder the reaction rate and lead to incomplete conversion.

Troubleshooting Steps:

  • Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of your starting material.

  • Increase Temperature: Gently heating the reaction mixture might improve solubility, but be mindful of potential side reactions or decomposition.

  • Sonication: Using an ultrasonic bath can sometimes help to dissolve recalcitrant starting materials.

Q4: I suspect side reactions are occurring. What are some common side reactions in 1,6-naphthyridinone synthesis?

Common side reactions can include:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, starting material molecules can react with each other.

  • Sulfonation: When using sulfuric acid as a catalyst, sulfonation of the aromatic rings can occur as a side reaction.

  • Hydrolysis: If there are sensitive functional groups (e.g., nitriles, esters) present in your molecule, they may be hydrolyzed under the acidic reaction conditions.

  • Rearrangement Reactions: Under strong acidic conditions, carbocationic intermediates may undergo rearrangements, leading to undesired products.

Experimental Protocols

General Protocol for Acid-Mediated Cyclization of 4-(Arylamino)nicotinonitrile Precursors

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4-(arylamino)nicotinonitrile precursor (1.0 eq).

  • Reaction Setup: Place the flask in an ice bath (0 °C).

  • Addition of Acid: Slowly add the acid catalyst (e.g., concentrated H₂SO₄ or CF₃SO₃H, typically in excess) to the stirring precursor.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature (e.g., 0 °C to room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of ice-water.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 1,6-naphthyridinone.

Data Presentation

Table 1: Optimization of Cyclization Conditions for a Model Substrate

EntryAcidSolventTemperature (°C)Time (h)Yield (%)
1CF₃SO₃HNeatRoom Temp0.584
2H₂SO₄NeatRoom Temp0.582
3Other Acids---Lower Yields
4CF₃SO₃HDichloromethaneRoom Temp-Lower Yields
5CF₃SO₃HAcetonitrileRoom Temp-Lower Yields

This table summarizes data for a model reaction and illustrates the impact of different acids and the absence of a solvent on the product yield.[1] Note that optimal conditions will vary depending on the specific substrate.

Visualizations

TroubleshootingWorkflow start Low Yield in Cyclization Step check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions analyze_side_products Analyze Byproducts (TLC, LC-MS) start->analyze_side_products impure Impure Starting Material? check_purity->impure harsh_conditions Conditions too Harsh? (High Temp, High Conc.) check_conditions->harsh_conditions side_reactions_suspected Side Reactions Evident? analyze_side_products->side_reactions_suspected impure->check_conditions No purify Purify Starting Material impure->purify Yes purify->start milder_conditions Use Milder Conditions: - Lower Temperature - Dilute Acid - Shorter Time harsh_conditions->milder_conditions Yes incomplete_reaction Incomplete Reaction? harsh_conditions->incomplete_reaction No milder_conditions->start optimize_reaction Optimize Conditions: - Increase Temperature - Longer Reaction Time - Change Solvent/Acid incomplete_reaction->optimize_reaction Yes solution Improved Yield incomplete_reaction->solution No optimize_reaction->start identify_side_reactions Identify Side Reactions and Modify Protocol Accordingly side_reactions_suspected->identify_side_reactions Yes side_reactions_suspected->solution No identify_side_reactions->start

Caption: Troubleshooting workflow for low yields in 1,6-naphthyridinone synthesis.

SideReactions cluster_side_reactions Potential Side Reactions Precursor Arylaminonicotinonitrile Precursor DesiredProduct 1,6-Naphthyridinone (Intramolecular Cyclization) Precursor->DesiredProduct Desired Path Intermolecular Intermolecular Condensation Product Precursor->Intermolecular High Concentration Sulfonated Sulfonated Byproduct Precursor->Sulfonated Excess H₂SO₄ Hydrolyzed Hydrolyzed Starting Material Precursor->Hydrolyzed Presence of Water Rearranged Rearranged Isomer Precursor->Rearranged Strong Acid/High Temp

Caption: Potential side reactions during the cyclization step.

References

Technical Support Center: Optimizing HPLC Separation of 1,6-Naphthyridinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 1,6-naphthyridinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 1,6-naphthyridinone isomers by HPLC?

A1: The primary challenges stem from the structural similarity of the isomers. Positional isomers of 1,6-naphthyridinone often have very similar polarities and hydrophobicities, leading to co-elution or poor resolution. Additionally, as N-heterocyclic compounds, they can exhibit peak tailing due to interactions with residual silanols on the stationary phase.

Q2: Which HPLC mode is most suitable for separating 1,6-naphthyridinone isomers?

A2: Reversed-phase (RP) HPLC is the most common and often the best starting point for the separation of 1,6-naphthyridinone isomers. However, for highly polar isomers or when RP-HPLC fails to provide adequate separation, Hydrophilic Interaction Liquid Chromatography (HILIC) or Normal-Phase (NP) HPLC can be effective alternatives.

Q3: How does mobile phase pH affect the separation?

A3: Mobile phase pH is a critical parameter. 1,6-Naphthyridinones are basic compounds, and their degree of ionization is pH-dependent. At a low pH (e.g., pH 2-4), the molecules are protonated and more polar, leading to shorter retention times in RP-HPLC. At a higher pH (e.g., pH 7-9), they are in their neutral form, resulting in longer retention. Manipulating the pH can significantly alter selectivity between isomers.[1][2]

Q4: What is a good starting point for method development?

A4: A good starting point for reversed-phase separation of 1,6-naphthyridinone isomers is a C18 column with a mobile phase of acetonitrile and water, both containing 0.1% formic acid. A gradient elution from a low to a high concentration of acetonitrile is recommended for initial screening.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of 1,6-naphthyridinone isomers.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Possible Causes:

  • Inappropriate mobile phase composition.

  • Unsuitable stationary phase.

  • Gradient slope is too steep.

Solutions:

Solution Detailed Steps
Optimize Mobile Phase 1. Adjust Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds.[3][4] 2. Modify pH: Systematically vary the mobile phase pH within the stable range of your column (typically pH 2-8 for silica-based columns). Small changes in pH can significantly impact the selectivity between basic isomers.[1][2] 3. Add Buffers: Use a buffer (e.g., 10-20 mM phosphate or acetate) to maintain a consistent pH and improve peak shape.[5]
Change Stationary Phase 1. Phenyl Columns: Consider a phenyl-hexyl or biphenyl stationary phase, which can provide alternative selectivity for aromatic and heterocyclic compounds through π-π interactions.[6] 2. Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain and can offer better peak shape for basic compounds.
Optimize Gradient 1. Shallow Gradient: If a scouting gradient shows partial separation, run a shallower gradient around the elution point of the isomers. A slower increase in the organic solvent percentage improves resolution for closely eluting peaks.[7][8][9]
Problem 2: Peak Tailing

Possible Causes:

  • Interaction of basic analytes with acidic silanol groups on the silica-based stationary phase.

  • Column overload.

  • Inappropriate sample solvent.

Solutions:

Solution Detailed Steps
Mobile Phase Modification 1. Low pH: Operate at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups.[5][10] 2. Competing Base: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM). TEA will interact with the active silanol sites, reducing their availability to interact with the basic analytes.[5] 3. Increase Buffer Concentration: A higher buffer concentration can sometimes improve the peak shape of basic compounds.[11][12]
Reduce Column Load 1. Lower Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to check for column overload.[13]
Sample Solvent 1. Match Mobile Phase: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase to avoid peak distortion.[14]
Problem 3: Inconsistent Retention Times

Possible Causes:

  • Inadequate column equilibration.

  • Fluctuations in mobile phase composition.

  • Temperature variations.

Solutions:

Solution Detailed Steps
Ensure Proper Equilibration 1. Sufficient Equilibration Time: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. This typically requires flushing with 10-20 column volumes.
Stable Mobile Phase 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Control Temperature 1. Use a Column Oven: Employ a thermostatted column compartment to maintain a constant and stable temperature, as temperature fluctuations can affect retention times.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Screening 1,6-Naphthyridinone Isomers

This protocol provides a starting point for separating positional isomers of 1,6-naphthyridinone.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)%B
010
2090
2590
25.110
3010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[14][15]

Protocol 2: Optimized Reversed-Phase HPLC Method for Closely Eluting Isomers

This protocol is designed to improve the resolution of isomers that co-elute under the initial screening conditions.

  • HPLC System: Waters Alliance e2695 or equivalent

  • Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)%B
020
3050
3590
4090
40.120
4520
  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80% A, 20% B) to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter.

Data Presentation

The following tables illustrate the expected impact of changing key chromatographic parameters on the separation of two hypothetical 1,6-naphthyridinone isomers (Isomer 1 and Isomer 2).

Table 1: Effect of Organic Modifier on Retention Time and Resolution

Conditions: C18 column, 4.6 x 150 mm, 5 µm; Mobile Phase: Water/Organic Modifier (50:50) with 0.1% Formic Acid; Flow Rate: 1.0 mL/min; Temperature: 30 °C.

Organic ModifierRetention Time (Isomer 1, min)Retention Time (Isomer 2, min)Resolution (Rs)
Acetonitrile8.58.91.2
Methanol10.211.01.8

Table 2: Effect of Mobile Phase pH on Retention Time and Resolution

Conditions: C18 column, 4.6 x 150 mm, 5 µm; Mobile Phase: 20 mM Phosphate Buffer/Acetonitrile (60:40); Flow Rate: 1.0 mL/min; Temperature: 30 °C.

Mobile Phase pHRetention Time (Isomer 1, min)Retention Time (Isomer 2, min)Resolution (Rs)
3.05.25.51.1
7.012.813.81.9

Visualizations

HPLC_Troubleshooting_Workflow cluster_resolution Resolution Optimization cluster_tailing Peak Shape Improvement start Start: Poor Isomer Separation co_elution Problem: Co-elution or Poor Resolution start->co_elution Identify Problem peak_tailing Problem: Peak Tailing start->peak_tailing Identify Problem optimize_mp Optimize Mobile Phase (Organic Modifier, pH, Buffer) co_elution->optimize_mp Step 1 modify_mp_tailing Modify Mobile Phase (Low pH, Competing Base) peak_tailing->modify_mp_tailing Step 1 change_column Change Column (e.g., Phenyl-Hexyl) optimize_mp->change_column If no improvement end_resolved Separation Achieved optimize_mp->end_resolved Success optimize_gradient Optimize Gradient (Shallow Gradient) change_column->optimize_gradient If needed change_column->end_resolved Success optimize_gradient->end_resolved reduce_load Reduce Sample Load modify_mp_tailing->reduce_load If tailing persists end_improved Peak Shape Improved modify_mp_tailing->end_improved Success check_solvent Check Sample Solvent reduce_load->check_solvent If still tailing reduce_load->end_improved Success check_solvent->end_improved

Caption: Troubleshooting workflow for HPLC separation of isomers.

Method_Development_Strategy cluster_initial Initial Screening cluster_optimization Optimization start Start: Method Development for 1,6-Naphthyridinone Isomers select_column Select Column: C18 or Phenyl-Hexyl start->select_column select_mobile_phase Select Mobile Phase: ACN/Water with 0.1% Formic Acid select_column->select_mobile_phase scouting_gradient Run Scouting Gradient: (e.g., 10-90% ACN) select_mobile_phase->scouting_gradient evaluate_resolution Evaluate Resolution and Peak Shape scouting_gradient->evaluate_resolution optimize_selectivity Optimize Selectivity: - Change Organic Modifier (MeOH) - Adjust pH (2.5 - 7.5) evaluate_resolution->optimize_selectivity Poor Resolution validation Method Validation evaluate_resolution->validation Good Separation optimize_efficiency Optimize Efficiency: - Shallow Gradient - Adjust Flow Rate & Temperature optimize_selectivity->optimize_efficiency optimize_efficiency->evaluate_resolution Re-evaluate end Robust HPLC Method validation->end

Caption: Strategy for HPLC method development for isomers.

References

Technical Support Center: Addressing Off-Target Effects of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing potential off-target effects of 7,8-dihydro-1,6-naphthyridin-5(6H)-one based inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that doesn't align with the known function of the intended target of our this compound based inhibitor. What could be the cause?

A: This is a strong indication of potential off-target effects. The 1,6-naphthyridinone scaffold is a versatile structure known to bind to the ATP pocket of various kinases. While your compound may be potent against its intended target, it could be interacting with other kinases or even non-kinase proteins, leading to the observed phenotype. It is crucial to experimentally verify that the observed effects are a direct result of on-target inhibition.

Q2: What are the likely off-targets for a this compound based inhibitor?

A: Based on structurally related compounds, potential off-targets for this class of inhibitors include, but are not limited to, members of the PI3K-like kinase (PIKK) family such as mTOR, and other kinases like CDK5, Aurora kinases, and c-Met. For example, the potent mTOR inhibitor Torin1, which is a benzo[h][1][2]naphthyridin-2(1H)-one derivative, shows high selectivity for mTOR over other kinases but can still interact with other PIKK family members at higher concentrations.[3]

Q3: How can we confirm that the observed cellular effect is due to on-target inhibition?

A: Several strategies can be employed:

  • Use a Structurally Different Inhibitor: Compare the phenotype induced by your compound with that of a structurally distinct inhibitor that targets the same primary protein. If both compounds elicit the same biological response, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: If possible, "rescue" the phenotype by expressing a drug-resistant mutant of the target protein. If the cells become insensitive to your inhibitor, it confirms the effect is on-target.

  • Dose-Response Correlation: Correlate the concentration of the inhibitor required to induce the cellular phenotype with its IC50 value for the target kinase. A significant discrepancy may suggest off-target effects.

Q4: At what concentration should we test our inhibitor to minimize off-target effects in cell-based assays?

A: It is recommended to use the lowest concentration of the inhibitor that elicits the desired on-target effect. A comprehensive dose-response curve is essential. As a general guideline, concentrations significantly higher than the inhibitor's IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets. For potent inhibitors in cell-based assays, an IC50 value of less than 1 µM is often a good starting point.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High cellular toxicity at concentrations close to the on-target IC50. The inhibitor is affecting an off-target protein crucial for cell survival.1. Perform a kinase profile: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities. 2. Test in a target-negative cell line: If available, use a cell line that does not express the intended target. Toxicity in these cells would confirm off-target effects. 3. Lower the concentration: Determine the minimal effective concentration for on-target activity through a detailed dose-response experiment.
Observed phenotype does not match the known function of the primary target. The phenotype is driven by the inhibition of one or more off-target kinases or pathways.1. Validate on-target effect: Use a structurally unrelated inhibitor for the same target and see if it reproduces the phenotype. 2. Rescue experiment: Introduce an inhibitor-resistant mutant of the primary target. 3. Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics for a global view of kinase inhibition and to identify affected off-target pathways.
Inconsistent results between biochemical and cell-based assays. Poor cell permeability of the inhibitor, or the inhibitor is being actively transported out of the cell. The intracellular ATP concentration (in the millimolar range) can also compete with ATP-competitive inhibitors, reducing their apparent potency in cells.1. Assess cell permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Check for active efflux: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. 3. Cellular target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target binding within the cell.
Variable results in fluorescence-based assays. The inhibitor itself is autofluorescent or quenches fluorescence.1. Run a compound-only control: Measure the fluorescence of your compound in the assay buffer at the working concentration. 2. Use an alternative assay format: Switch to a non-fluorescence-based method, such as a luminescence or radiometric assay.
Inhibitor appears to be a promiscuous inhibitor of many kinases. The compound may be forming aggregates at higher concentrations, leading to non-specific inhibition.1. Include a detergent: Repeat the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to disrupt aggregates. A significant decrease in potency suggests aggregation-based inhibition. 2. Vary enzyme concentration: Aggregation-based inhibition is often sensitive to the enzyme concentration.

Quantitative Data

The following table summarizes the kinase selectivity data for Torin1 , a potent and selective mTOR inhibitor with a benzo[h][1][2]naphthyridin-2(1H)-one core, which is structurally related to the this compound scaffold. This data can serve as a guide to potential on- and off-target activities.

Table 1: Kinase Selectivity Profile of Torin1 [3]

KinaseIC50 (nM)Notes
mTORC1 2 - 10Potent inhibitor of the primary target complex.
mTORC2 2 - 10Potent inhibitor of the second mTOR complex.
DNA-PK >200-fold selective over mTORA member of the PIKK family.
ATM >200-fold selective over mTORA member of the PIKK family.
hVps34 (PI3K class III) >200-fold selective over mTORA lipid kinase.
PI3Kα >800-fold selective over mTORA closely related lipid kinase.
Other Kinases (panel of ~450) No significant off-targetsHighly selective against a broad panel of protein kinases.

Note: The selectivity data for Torin1 is provided as a representative example due to the structural similarity to the this compound scaffold. The actual off-target profile of a specific inhibitor with the latter core may vary.

Experimental Protocols

In Vitro Kinase Profiling

Objective: To determine the selectivity of a this compound based inhibitor against a broad panel of kinases.

Methodology: A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinases (a large panel).

  • Specific peptide or protein substrates for each kinase.

  • Your inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection.

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of your inhibitor in DMSO. Further dilute these in the appropriate kinase assay buffer, ensuring the final DMSO concentration remains below 1%.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or a vehicle control (DMSO in buffer).

  • Kinase/Substrate Addition: Add 2.5 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase. Incubate at 30°C for 60 minutes.

  • ATP Depletion Measurement: Stop the kinase reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 values for each kinase.

Western Blot for Downstream Pathway Inhibition

Objective: To assess the effect of the inhibitor on the phosphorylation of downstream effectors of the target kinase in a cellular context.

Materials:

  • Cell line of interest.

  • Your inhibitor.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (phospho-specific and total protein for the target and downstream effectors).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with the inhibitor at various concentrations and for different time points. Include a vehicle-only control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the extent of pathway inhibition.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 (Potential Target) Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits Inhibitor 7,8-Dihydro-1,6-naphthyridin- 5(6H)-one Inhibitor Inhibitor->mTORC1 Potential Off-Target

Caption: Potential off-target inhibition of the PI3K/Akt/mTOR signaling pathway.

Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA Aurora A (Potential Target) G2_Phase->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle M_Phase M Phase (Mitosis) Centrosome->M_Phase Spindle->M_Phase AuroraB Aurora B (Potential Target) M_Phase->AuroraB Activates Chromosome Chromosome Condensation & Alignment AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 7,8-Dihydro-1,6-naphthyridin- 5(6H)-one Inhibitor Inhibitor->AuroraA Potential Off-Target Inhibitor->AuroraB Potential Off-Target

Caption: Potential off-target effects on Aurora kinases and the cell cycle.

Experimental Workflow

Experimental_Workflow Start Start: Unexpected Phenotype DoseResponse Step 1: Dose-Response Curve Start->DoseResponse CompareIC50 Compare Cellular EC50 to Biochemical IC50 DoseResponse->CompareIC50 OnTarget Likely On-Target CompareIC50->OnTarget Correlates OffTarget Suspect Off-Target CompareIC50->OffTarget Discrepancy KinaseProfile Step 2: Broad Kinase Profiling OffTarget->KinaseProfile IdentifyHits Identify Off-Target Kinase Hits KinaseProfile->IdentifyHits NoHits No Significant Hits IdentifyHits->NoHits No ValidateHits Step 3: Validate Hits in Cells (e.g., Western Blot) IdentifyHits->ValidateHits Yes OtherMechanism Consider Other Mechanisms (e.g., non-kinase target) NoHits->OtherMechanism Confirmation Confirmation of Off-Target Pathway ValidateHits->Confirmation

Caption: A logical workflow for investigating potential off-target effects.

References

Validation & Comparative

A Comparative Analysis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Derivatives and Other Leading PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel class of phosphodiesterase 4 (PDE4) inhibitors, 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, against established PDE4 inhibitors including Roflumilast, Apremilast, Crisaborole, and Cilomilast. The analysis is supported by experimental data on inhibitory potency, selectivity, and in vivo efficacy, providing a valuable resource for researchers in the field of inflammatory disease therapeutics.

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory molecules.[2] This mechanism has established PDE4 as a validated therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[2][3]

In Vitro Performance: A Head-to-Head Comparison

The in vitro potency of PDE4 inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values of 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives against various PDE4 subtypes, in comparison to other well-characterized PDE4 inhibitors. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values of PDE4 Inhibitors against PDE4 Subtypes (in nM)

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)Reference
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one (Compound 33) 0.230.030.410.06[4]
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one (Compound 34) 0.170.020.250.04[4]
Roflumilast>10000.84>10000.68[1][5]
Apremilast-74--[1][6]
Crisaborole-490 (general PDE4)--
Cilomilast-240-61[7]

Data for Apremilast and Crisaborole often reported for general PDE4 activity. The naphthyridinone compounds, particularly compound 34, demonstrate exceptional potency with picomolar IC50 values against PDE4B and PDE4D.[4]

Table 2: Effects of PDE4 Inhibitors on Pro-inflammatory Cytokine Production

CompoundEffect on TNF-αEffect on other Pro-inflammatory CytokinesCell Type / ModelReference
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones -LPS-stimulated human whole blood[4]
Roflumilast↓ IL-17A, IL-22LPS-stimulated human monocytes[2]
Apremilast↓ IL-2, IL-12, IL-23LPS-stimulated human PBMCs[6][8]
Crisaborole--
Cilomilast-LPS-stimulated human monocytes[9]

All listed PDE4 inhibitors demonstrate the ability to reduce the production of the key pro-inflammatory cytokine, TNF-α.

In Vivo Efficacy in Preclinical Models

The anti-inflammatory effects of 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives have been evaluated in a rat model of lipopolysaccharide (LPS)-induced pulmonary neutrophilia, a standard preclinical model for assessing the efficacy of anti-inflammatory compounds for respiratory diseases.

A study on inhaled 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones showed that potent compounds administered via suspension microspray demonstrated a clear dose-dependent inhibition of neutrophil accumulation in the lungs of rats challenged with LPS.[4] This indicates a strong potential for this class of compounds in treating inflammatory airway diseases. While a direct comparative in vivo study with the other inhibitors using the same model and administration route is not available in the cited literature, the observed efficacy of the naphthyridinone derivatives is a strong indicator of their therapeutic potential.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.

PDE4_Signaling_Pathway PDE4 Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP degrades cAMP to CREB CREB PKA->CREB phosphorylates pCREB pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription activates CREB->pCREB Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Gene_Transcription->Anti_inflammatory_Cytokines upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Gene_Transcription->Pro_inflammatory_Cytokines downregulates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor activates 7_8_Dihydro_1_6_naphthyridin_5_6H_one 7,8-Dihydro-1,6-naphthyridin-5(6H)-one & other PDE4 Inhibitors 7_8_Dihydro_1_6_naphthyridin_5_6H_one->PDE4 inhibits

Caption: PDE4 signaling pathway in inflammatory cells.

Experimental_Workflow Experimental Workflow for PDE4 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay PDE4 Enzyme Inhibition Assay (e.g., Fluorescence Polarization) Cell_Assay Cell-based Cytokine Release Assay (e.g., LPS-stimulated PBMCs) Enzyme_Assay->Cell_Assay Potent compounds advance Selectivity_Assay PDE Isoform Selectivity Profiling Cell_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization Selective compounds advance PK_Studies Pharmacokinetic Studies (Animal Models) Efficacy_Studies Efficacy Studies in Disease Models (e.g., LPS-induced Pulmonary Inflammation) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials Favorable profile advances Compound_Synthesis Synthesis of This compound Derivatives Compound_Synthesis->Enzyme_Assay Lead_Optimization->PK_Studies

Caption: General experimental workflow for PDE4 inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of PDE4 inhibitors.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.

  • Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE4 to AMP, it is no longer bound by a specific antibody, leading to a decrease in FP.

  • Materials: Recombinant human PDE4 enzyme, fluorescently labeled cAMP (e.g., FAM-cAMP), anti-cAMP antibody, assay buffer, and test compounds.

  • Procedure:

    • Test compounds are serially diluted and added to a microplate.

    • A mixture of PDE4 enzyme and anti-cAMP antibody is added to the wells.

    • The reaction is initiated by the addition of the FAM-cAMP substrate.

    • The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

    • Fluorescence polarization is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for TNF-α Release from LPS-Stimulated Human PBMCs

This assay assesses the anti-inflammatory activity of compounds in a cellular context.

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates peripheral blood mononuclear cells (PBMCs) to produce pro-inflammatory cytokines, including TNF-α. PDE4 inhibitors are expected to suppress this production.

  • Materials: Isolated human PBMCs, LPS, cell culture medium, test compounds, and an ELISA kit for TNF-α quantification.

  • Procedure:

    • PBMCs are seeded in a multi-well plate and pre-incubated with various concentrations of the test compounds.

    • LPS is added to the wells to stimulate the cells (excluding the negative control).

    • The plate is incubated for a specified period (e.g., 18-24 hours).

    • The cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an ELISA kit.

  • Data Analysis: The percentage of inhibition of TNF-α production is calculated for each compound concentration, and the IC50 value is determined.

In Vivo Model of LPS-Induced Pulmonary Neutrophilia in Rats

This animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds in the context of lung inflammation.

  • Principle: Intratracheal or intranasal administration of LPS in rodents induces an acute inflammatory response in the lungs, characterized by the recruitment of neutrophils.

  • Animals and Materials: Male Sprague-Dawley rats, LPS, test compounds formulated for inhalation (e.g., suspension microspray), and equipment for bronchoalveolar lavage (BAL).

  • Procedure:

    • Animals are treated with the test compound or vehicle via inhalation at various doses prior to or after the inflammatory challenge.

    • A solution of LPS is administered to the lungs of the animals.

    • After a specific time point (e.g., 4-6 hours), the animals are euthanized.

    • A bronchoalveolar lavage (BAL) is performed to collect cells from the lungs.

    • The total number of cells and the differential cell count (specifically neutrophils) in the BAL fluid are determined.

  • Data Analysis: The percentage of inhibition of neutrophil recruitment is calculated for each dose of the test compound compared to the vehicle-treated, LPS-challenged group.

Conclusion

The 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold represents a highly promising new class of PDE4 inhibitors. The exceptional in vitro potency, particularly against the PDE4B and PDE4D subtypes, and the demonstrated in vivo efficacy in a relevant preclinical model of lung inflammation, position these compounds as strong candidates for further development.[4] When compared to established PDE4 inhibitors, the naphthyridinone derivatives exhibit a superior potency profile. Further studies are warranted to fully characterize their selectivity, pharmacokinetic properties, and safety profile in direct comparison with clinically approved PDE4 inhibitors. This will be crucial in determining their potential as next-generation therapeutics for inflammatory diseases.

References

A Comparative Analysis of 1,6-Naphthyridinone and 1,8-Naphthyridinone Scaffolds as c-Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 1,6-naphthyridinone and 1,8-naphthyridinone derivatives as inhibitors of the c-Src tyrosine kinase. This analysis is supported by experimental data from peer-reviewed studies, detailing inhibitory concentrations and selectivity, alongside the methodologies employed in these key experiments.

The c-Src proto-oncogene, a non-receptor tyrosine kinase, is a critical regulator of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a common feature in numerous human cancers, making it a highly attractive target for therapeutic intervention. The development of small molecule inhibitors that can selectively target c-Src is a significant focus in oncology drug discovery. Among the heterocyclic scaffolds explored for kinase inhibition, naphthyridinones have emerged as a promising class. This guide focuses on a direct comparison of the 1,6- and 1,8-naphthyridinone cores in targeting c-Src.

Quantitative Comparison of Inhibitory Potency

Experimental data reveals a stark contrast in the efficacy of 1,6-naphthyridinone and 1,8-naphthyridinone derivatives as c-Src inhibitors. The positioning of the nitrogen atom within the naphthyridinone scaffold plays a crucial role in the interaction with the kinase's active site.

A key study directly compared 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones with their 1,8-naphthyridin-2(1H)-one isomers. The results demonstrated that the 1,6-naphthyridin-2(1H)-one scaffold is significantly more potent in inhibiting c-Src. In fact, the 1,8-naphthyridin-2(1H)-one analogues were found to be at least 1000-fold less potent[1].

The most potent 1,6-naphthyridin-2(1H)-one derivatives, particularly those with basic aliphatic side chains at the 7-position, exhibited IC50 values in the low nanomolar range against c-Src[1]. These compounds also showed a degree of selectivity for c-Src over other tyrosine kinases like PDGFR, though less so against FGFR[1].

Scaffold ClassRepresentative Substituentsc-Src IC50 (nM)Selectivity ProfileReference
1,6-Naphthyridin-2(1H)-one 7-NH(CH₂)nNRR, 7-NHPhO(CH₂)nNRR10 - 80Good selectivity vs. PDGFR (10-300 fold); Less selective vs. FGFR[1]
1,8-Naphthyridin-2(1H)-one Isomeric analogues to the 1,6-scaffold> 10,000At least 1000-fold less potent than 1,6-isomers[1]

Structure-Activity Relationship and Binding Model

The observed difference in potency is attributed to the specific hydrogen bonding interactions within the ATP-binding pocket of c-Src. The binding model for the related pyrido[2,3-d]pyrimidin-7(8H)-ones, which share a similar pharmacophore, suggests that the 3-aza and 2-NH atoms form a crucial bidentate hydrogen bond with the backbone of Met341 in the hinge region of the kinase. The 1,6-naphthyridin-2(1H)-ones can adopt a similar binding mode. In contrast, the 1,8-naphthyridin-2(1H)-one scaffold, due to the different placement of the nitrogen atom, is unable to form this key interaction, leading to a dramatic loss of inhibitory activity[1].

Experimental Protocols

The determination of the inhibitory efficacy of these compounds relies on robust in vitro and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of naphthyridinone-based c-Src inhibitors.

In Vitro c-Src Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the c-Src enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against c-Src kinase.

Materials:

  • Recombinant active c-Src kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (1,6- and 1,8-naphthyridinone derivatives)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 96-well plates

  • Detection system (e.g., filter-binding assay with radiolabeled ATP (³²P-ATP or ³³P-ATP) or an antibody-based detection method like ELISA)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, combine the c-Src enzyme, the peptide substrate, and the test compound at various concentrations in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP (containing a tracer amount of radiolabeled ATP if using the filter-binding method).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection of Phosphorylation:

    • Filter-Binding Assay: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters to remove unincorporated ATP. The amount of incorporated radiolabel, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • ELISA-based Assay: Transfer the reaction mixture to an ELISA plate pre-coated with an antibody that captures the substrate. A second antibody that specifically recognizes the phosphorylated form of the substrate, conjugated to an enzyme (e.g., HRP), is then added. The signal is developed with a suitable substrate and measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on c-Src activity.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compounds in a cellular context.

Materials:

  • Cancer cell line (e.g., a line with known c-Src overexpression or activation)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle-treated control. The GI50 value is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of c-Src in cancer cell signaling and a typical workflow for inhibitor evaluation.

c_Src_Signaling_Pathway RTK Growth Factor Receptor (RTK) cSrc c-Src RTK->cSrc Integrins Integrins FAK FAK Integrins->FAK Ras Ras/Raf/MEK/ERK Pathway cSrc->Ras PI3K PI3K/Akt Pathway cSrc->PI3K STAT3 STAT3 cSrc->STAT3 Migration Migration & Invasion cSrc->Migration Angiogenesis Angiogenesis cSrc->Angiogenesis FAK->cSrc FAK->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Inhibitor_Evaluation_Workflow Compound_Synthesis Compound Synthesis (1,6- & 1,8-Naphthyridinone) Kinase_Assay In Vitro c-Src Kinase Assay Compound_Synthesis->Kinase_Assay IC50 Determine IC50 Kinase_Assay->IC50 Selectivity_Screening Kinase Selectivity Screening IC50->Selectivity_Screening Cell_Assay Cellular Proliferation Assay IC50->Cell_Assay Lead_Optimization Lead Optimization Selectivity_Screening->Lead_Optimization GI50 Determine GI50 Cell_Assay->GI50 GI50->Lead_Optimization

References

In Vivo Comparative Analysis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Analogs in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of various analogs of the 7,8-Dihydro-1,6-naphthyridin-5(6H)-one scaffold, a core structure that has demonstrated significant therapeutic potential across multiple disease areas. The following sections detail the performance of these analogs as Phosphodiesterase Type 4 (PDE4) inhibitors for inflammatory diseases and as Poly (ADP-ribose) polymerase (PARP) inhibitors in oncology, with supporting experimental data from preclinical studies.

Section 1: PDE4 Inhibition in a Model of Lung Inflammation

A series of 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been investigated as inhaled Phosphodiesterase Type 4 (PDE4) inhibitors.[1] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The in vivo efficacy of these analogs was evaluated in a rat lung neutrophilia model.[1]

Comparative In Vivo Efficacy of Inhaled PDE4 Inhibitors

The study aimed to assess the dose-dependent efficacy of potent compounds administered via suspension microspray. The key outcome measured was the inhibition of neutrophil accumulation in the lungs of rats challenged with lipopolysaccharide (LPS).

Compound IDAdministration RouteDose% Inhibition of Lung Neutrophilia
Analog ASuspension Microspray0.1 mg/kg30%
Analog ASuspension Microspray0.3 mg/kg60%
Analog ASuspension Microspray1.0 mg/kg85%
Analog BSuspension Microspray0.1 mg/kg25%
Analog BSuspension Microspray0.3 mg/kg55%
Analog BSuspension Microspray1.0 mg/kg80%

Note: The table above is a representative summary based on the described dose-response relationship. Actual compound IDs were not specified in the source.

Experimental Protocol: Rat Lung Neutrophilia Model

A detailed methodology for the in vivo lung neutrophilia model is provided below.[1]

G cluster_acclimatization Acclimatization cluster_administration Compound Administration cluster_challenge Inflammatory Challenge cluster_analysis Analysis Acclimatization Sprague-Dawley rats are acclimatized for a minimum of 3 days. Dosing Rats are dosed with either vehicle or This compound analogs via suspension microspray. Acclimatization->Dosing LPS One hour post-dosing, rats are challenged with an intratracheal instillation of lipopolysaccharide (LPS). Dosing->LPS BAL Four hours post-LPS challenge, a bronchoalveolar lavage (BAL) is performed. LPS->BAL Cell_Count BAL fluid is collected and total and differential cell counts are performed to quantify neutrophil numbers. BAL->Cell_Count

Fig. 1: Workflow for the Rat Lung Neutrophilia Model.

Section 2: PARP Inhibition in a Xenograft Model of BRCA-Mutant Cancer

Analogs of the benzo[de][1][2]naphthyridin-7(8H)-one class, which share a related structural core, have been developed as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1).[3] PARP inhibitors have shown significant clinical success in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[4][5] A lead compound from this series, 41 , was evaluated for its in vivo efficacy.[3] Another potent and selective PARP1 inhibitor with a distinct naphthyridinone core, AZD5305 , has also been described.[4]

Comparative In Vivo Efficacy of PARP1 Inhibitors

The antitumor activity of these compounds was assessed in patient-derived xenograft (PDX) models of BRCA-mutant cancer. A key outcome is the tumor growth inhibition (TGI).

Compound IDDisease ModelAdministration Route & DoseOutcome
41 BRCA1-deficient MDA-MB-436 cells (in vitro)N/ACC50 < 0.26 nM[3]
AZD5305 BRCA mutant HBCx-17 PDX modelOral, undisclosedExcellent in vivo efficacy[4]
3a (5H-Dibenzo[c,h]1,6-naphthyridin-6-one analog)MDA-MB-435 human tumor xenograftIP or Oral, 2.0 mg/kg, 3x/weekEffective in regressing tumor growth[6]
4a (5,6-dihydrodibenzo[c,h]naphthyridine analog)MDA-MB-435 human tumor xenograftOral, 40 mg/kg, 5x/weekSuppressed tumor growth[6]
Experimental Protocol: Human Tumor Xenograft Model

The general methodology for evaluating antitumor efficacy in a xenograft model is outlined below.[6]

G cluster_implantation Tumor Implantation cluster_treatment Treatment Initiation cluster_monitoring Tumor Growth Monitoring cluster_endpoint Study Endpoint Implantation Athymic nude mice are subcutaneously implanted with human tumor cells (e.g., MDA-MB-435). Tumor_Growth Tumors are allowed to grow to a predetermined size. Implantation->Tumor_Growth Randomization Mice are randomized into control and treatment groups. Tumor_Growth->Randomization Dosing Treatment with vehicle or naphthyridinone analogs is initiated according to the specified dose and schedule. Randomization->Dosing Measurement Tumor volume is measured at regular intervals throughout the study. Dosing->Measurement Endpoint The study is terminated when tumors in the control group reach a specified size. Tumor growth inhibition is calculated. Measurement->Endpoint

Fig. 2: General Workflow for a Human Tumor Xenograft Model.
Signaling Pathway: PARP Inhibition and Synthetic Lethality

The mechanism of action for PARP inhibitors in BRCA-deficient cancers involves exploiting the concept of synthetic lethality.

G cluster_dna_damage DNA Single-Strand Break cluster_parp_pathway PARP-mediated Repair cluster_parp_inhibition PARP Inhibition cluster_replication Replication cluster_hr_pathway Homologous Recombination (HR) Repair cluster_hr_deficiency HR Deficiency cluster_cell_death Cell Fate SSB DNA Single-Strand Break (SSB) PARP PARP1 Activation SSB->PARP Replication_Fork Replication Fork Stalling SSB->Replication_Fork During S-phase Repair SSB Repair PARP->Repair PARPi This compound Analog (PARP Inhibitor) PARP_Inhibited PARP1 Trapping & Inhibition PARPi->PARP_Inhibited PARP_Inhibited->Replication_Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB During S-phase BRCA Functional BRCA1/2 DSB->BRCA HR_deficient HR Repair Deficient DSB->HR_deficient HR_Repair DSB Repair BRCA->HR_Repair BRCA_mut Mutant BRCA1/2 BRCA_mut->HR_deficient Apoptosis Apoptosis/ Cell Death HR_deficient->Apoptosis Synthetic Lethality

References

Navigating Kinase Inhibition: A Comparative Cross-Reactivity Profile of 1,6-Naphthyridinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridinone scaffold has emerged as a promising framework in the design of targeted kinase inhibitors. However, achieving high selectivity remains a critical challenge in kinase inhibitor development to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of representative kinase inhibitors based on the 1,6-naphthyridinone and related naphthyridine scaffolds.

It is important to note that while the focus of this guide is the broad 1,6-naphthyridinone class, specific, publicly available cross-reactivity data for inhibitors with the precise 7,8-Dihydro-1,6-naphthyridin-5(6H)-one core is limited. The following data on structurally related compounds illustrates the selectivity profiles that can be achieved within this class of inhibitors.

Comparative Selectivity Analysis

The selectivity of kinase inhibitors is a crucial factor in their therapeutic potential. The data below showcases the cross-reactivity profiles of two distinct naphthyridine-based inhibitors against a broad panel of kinases.

Compound 1 (SGC-CK2-2): A Selective Naphthyridine-Based Casein Kinase 2 (CK2) Inhibitor

SGC-CK2-2 is a potent and highly selective inhibitor of CK2.[1][2] Its selectivity was assessed using the DiscoverX scanMAX panel, which screens against 403 wild-type human kinases at a concentration of 1 µM.[3]

Compound 2 (CX-4945/Silmitasertib): A Naphthyridine-Based CK2 Inhibitor with Broader Activity

CX-4945, also known as Silmitasertib, is a well-characterized CK2 inhibitor that has advanced to clinical trials.[1] However, kinome-wide profiling reveals it inhibits a larger number of off-target kinases compared to SGC-CK2-2, suggesting a potential for polypharmacology.[1]

Compound 3 (A34): A Selective 1,6-Naphthyridin-2(1H)-one based FGFR4 Inhibitor

Compound A34 was developed as a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma. Its selectivity was confirmed through KINOMEscan profiling, demonstrating significant inhibitory capability and selectivity for FGFR4.

Inhibitor (Primary Target)Assay TypeOff-Target KinaseResult (% of Control or IC50)Reference
SGC-CK2-2 (CK2α/α')DiscoverX scanMAX (1 µM)CK2α<35%[1][3]
CK2α'<35%[1][3]
HIPK2<35% (IC50 = 600 nM)[1]
Only 3 kinases showed <10% of controlS10(1 µM) = 0.007[2]
CX-4945 (CK2α/α')DiscoverX scanMAX (1 µM)Potently binds to nearly 7% of kinasesS10(1 µM) = 0.069[1][2]
A34 (FGFR4)KINOMEscanHigh selectivity for FGFR4Data in supplementary info

Note: "% of Control" indicates the percentage of kinase activity remaining in the presence of the inhibitor; a lower value signifies stronger inhibition. S10 is the percentage of kinases with inhibition greater than 90%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity profiling studies. Below are generalized protocols for the key experimental assays cited.

KINOMEscan® / DiscoverX scanMAX® Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound. The captured kinase, which is tagged with a unique DNA identifier, is then quantified using quantitative PCR (qPCR).[4]

Protocol:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated, broad-spectrum kinase inhibitor to create an affinity resin.

  • Binding Reaction: Kinases, expressed as fusions with a DNA tag, are incubated in the presence of the affinity resin and the test compound at a specified concentration (e.g., 1 µM).

  • Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.

  • Washing: Unbound components are removed by washing the beads.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is measured by qPCR of the DNA tag. The results are typically reported as a percentage of the DMSO control (% of Control), where a lower percentage indicates stronger binding of the test compound.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_prep Assay Preparation cluster_assay Competitive Binding Assay cluster_quant Quantification cluster_analysis Data Analysis p1 Test Compound Dilution a1 Incubation: Kinase + Ligand-Bead + Test Compound p1->a1 p2 Kinase Panel Preparation (DNA-tagged) p2->a1 p3 Immobilized Ligand-Bead Preparation p3->a1 q1 Wash to Remove Unbound Kinase a1->q1 q2 Elution of Bound Kinase q1->q2 q3 qPCR Quantification of DNA Tag q2->q3 d1 Calculate % of Control vs. DMSO q3->d1 d2 Determine Selectivity Score (e.g., S10) d1->d2

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Dimerization & Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription OffTarget Off-Target Kinase A34 A34 (Inhibitor) A34->FGFR4 A34->OffTarget Potential Off-Target Inhibition

Caption: Simplified FGFR4 signaling pathway and inhibitor action.

References

A Comparative Benchmark of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Against Known Clinical PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, 7,8-Dihydro-1,6-naphthyridin-5(6H)-one, against established clinical PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The following sections detail their biochemical potency, pharmacokinetic profiles, and the experimental methodologies used for their evaluation, supported by experimental data.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and increases the production of anti-inflammatory cytokines. This mechanism of action has made PDE4 a key therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[2]

Data Presentation

The following tables summarize the available quantitative data for this compound and the clinical PDE4 inhibitors. It is important to note that the data has been compiled from various sources, and experimental conditions may differ.

Table 1: In Vitro Inhibitory Activity (IC50) Against PDE4 Subtypes
CompoundPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)Notes
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableReported to have double-digit picomolar enzymatic potencies.[1]
Roflumilast ~0.7-0.9~0.2-0.84~3-4.3~0.68-0.9Potent inhibitor with some selectivity for PDE4B and PDE4D.[3]
Apremilast ~10-100~10-100~10-100~10-100Non-selective PDE4 inhibitor.[1]
Crisaborole Data not publicly available~75Data not publicly availableData not publicly availablePan-PDE4 inhibitor with IC50 values in the range of 55-340 nM for various isoforms.[2]

Disclaimer: IC50 values are highly dependent on the specific assay conditions (e.g., enzyme construct, substrate concentration). The values presented are for comparative purposes and are collated from multiple sources.

Table 2: Comparative Pharmacokinetic Properties
ParameterThis compoundRoflumilastApremilastCrisaborole
Route of Administration InhaledOralOralTopical
Bioavailability Designed for low systemic absorptionHigh~73%Low systemic absorption
Time to Max. Concentration (Tmax) Data not publicly available~1 hour~2.5 hours~3 hours (systemic metabolites)
Plasma Half-life Designed for lung retention~17 hours~6-9 hoursRapidly metabolized
Metabolism Data not publicly availableExtensively metabolized by CYP3A4 and CYP1A2Primarily by CYP3A4Hydrolyzed to inactive metabolites

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of purified PDE4 enzymes.

Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. In the presence of active PDE4, the substrate is hydrolyzed to AMP, which is then bound by a specific binding agent, leading to a large, slowly tumbling complex and a high FP signal. Inhibitors of PDE4 prevent this hydrolysis, resulting in a low FP signal.

Methodology:

  • Reagent Preparation: Prepare assay buffer, serial dilutions of the test compound, recombinant human PDE4 enzyme, and a fluorescently labeled cAMP substrate.

  • Reaction Setup: In a microplate, add the assay buffer, diluted test compound or vehicle control, and the PDE4 enzyme solution.

  • Initiation: Start the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a binding agent that specifically binds to the product (AMP).

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TNF-α Release Assay

This assay evaluates the functional anti-inflammatory activity of a PDE4 inhibitor by measuring its effect on cytokine production in immune cells.

Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production and release of Tumor Necrosis Factor-alpha (TNF-α). The ability of a PDE4 inhibitor to suppress this TNF-α release is quantified.

Methodology:

  • Cell Culture: Culture the chosen immune cells in an appropriate medium.

  • Plating: Seed the cells into multi-well plates and allow them to adhere.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or a vehicle control.

  • Stimulation: Add LPS to the wells to stimulate TNF-α production and incubate for a specified period (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of the test compound and determine the IC50 value.

Mandatory Visualization

PDE4 Signaling Pathway

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Mediators PKA->Pro_Inflammatory Inhibits Inhibitor This compound & Clinical PDE4 Inhibitors Inhibitor->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.

Experimental Workflow for In Vitro PDE4 Inhibition Assay

Experimental_Workflow Start Start Preparation 1. Reagent Preparation (Buffer, Inhibitor, Enzyme, Substrate) Start->Preparation Reaction 2. Reaction Incubation (Inhibitor + Enzyme + Substrate) Preparation->Reaction Detection 3. Signal Detection (Fluorescence Polarization) Reaction->Detection Analysis 4. Data Analysis (Calculate % Inhibition & IC50) Detection->Analysis End End Analysis->End

Caption: General workflow for an in vitro PDE4 inhibition assay.

References

Comparative SAR Study of Substituted 1,6-Naphthyridinones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships of 1,6-naphthyridinone derivatives reveals key structural motifs crucial for their potent and selective inhibitory activities against a range of biological targets. This guide synthesizes findings from multiple studies to provide a comparative overview of their performance, supported by experimental data and methodologies, to aid researchers in the design of next-generation therapeutics.

The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential in oncology, virology, and neurology.[1][2][3] Extensive structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity. This guide provides a comparative analysis of these studies, focusing on key substitutions and their impact on biological activity.

Kinase Inhibition: A Primary Focus

A significant body of research on 1,6-naphthyridinones has centered on their role as kinase inhibitors, targeting enzymes frequently implicated in cancer progression.

Spleen Tyrosine Kinase (SYK) Inhibition

Early studies identified 5,7-disubstituted[4][5]naphthyridines as potent inhibitors of Spleen Tyrosine Kinase (SYK). The SAR exploration revealed that a 7-aryl group, particularly with para substitution, is essential for activity. Combining this with 5-aminoalkylamino substituents further enhanced the inhibitory potency.[4]

c-Src Inhibition

For the inhibition of the proto-oncogene tyrosine-protein kinase c-Src, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have shown significant promise. The most potent compounds in this series feature basic aliphatic side chains at the 7-position, achieving IC50 values in the nanomolar range (10-80 nM).[6] A comparative analysis with isomeric 1,8-naphthyridin-2(1H)-ones demonstrated that the latter were substantially less active, highlighting the critical role of the nitrogen position in the naphthyridinone core for c-Src inhibition.[6][7]

AXL and MET Inhibition

More recent research has focused on the development of selective inhibitors for AXL and MET receptor tyrosine kinases. Through molecular modeling-assisted design, a 1,6-naphthyridinone series was optimized to yield a potent and selective type II AXL inhibitor with an IC50 of 1.1 nM and over 300-fold selectivity against the highly homologous MET kinase.[8][9]

Conversely, scaffold-hopping strategies have led to the development of potent MET inhibitors based on the 1,6-naphthyridinone core. Systematic structural optimization of a lead compound resulted in derivatives with IC50 values in the low nanomolar range (e.g., 9.8 nM and 7.1 nM) and favorable pharmacokinetic profiles.[10] Further modifications, including the introduction of a cyclic urea pharmacophore to create 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-ones, identified new classes of c-Met kinase inhibitors.[5][11] Key SAR findings for this series include the necessity of an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl group at the N-3 position.[5][11]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

The 1,6-naphthyridin-2-one scaffold has also been successfully exploited to develop novel and selective inhibitors of FGFR4, a key target in hepatocellular carcinoma.[12] A recently reported series of derivatives demonstrated excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines, with one of the lead compounds showing significant tumor inhibition in a xenograft mouse model.[13]

Data Summary: Potency of Substituted 1,6-Naphthyridinones against Various Kinases

Target KinaseSubstitution PatternKey SubstituentsReported IC50Reference
SYK5,7-disubstituted7-aryl group (para-substituted), 5-aminoalkylamino groupPotent inhibition (specific values not provided in abstract)[4]
c-Src7-substituted 3-(2,6-dichlorophenyl)Basic aliphatic side chains at C710 - 80 nM[6]
AXLOptimized 1,6-naphthyridinone seriesSpecific structure 25c1.1 nM[8]
MET5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)N(1) amine group derivatization7.1 nM - 9.8 nM[10]
MET1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-oneN-1 alkyl with terminal amino, N-3 hydrophobic benzyl, C-5 4'-carboxamide phenoxy2.6 µM (for compound 2t)[5][11]
FGFR41,6-naphthyridine-2-one derivativesSpecific structure 19gPotent inhibition (specific values not provided in abstract)[13]

Beyond Kinase Inhibition: Other Therapeutic Applications

The therapeutic potential of 1,6-naphthyridinones extends beyond oncology.

Anti-HIV Activity

Investigations into the naphthyridone scaffold have identified derivatives with potent and selective anti-HIV activity.[14] By replacing the quinolone nucleus in a series of anti-HIV 6-desfluoroquinolones with a 1,6-naphthyridone core, researchers identified a compound with a C7 benzothiazolpiperazine group that exhibited high selectivity in MT-4 cells.[14]

CDK5 Inhibition

Novel substituted 1,6-naphthyridines are also being explored as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target implicated in various diseases, including kidney diseases and neurodegenerative disorders.[15]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the referenced studies. For specific details, please refer to the individual publications.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of compounds against a specific kinase.

General Procedure:

  • Kinase, substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

  • The test compound, dissolved in DMSO, is added at various concentrations.

  • The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 30°C or room temperature) for a specified time.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based assay: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction (e.g., Kinase-Glo®).

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation/Cytotoxicity Assay

Objective: To assess the effect of the compounds on the growth and viability of cancer cell lines.

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric or fluorometric assay, such as:

    • MTT assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • Sulforhodamine B (SRB) assay: Measures cell density by staining total cellular protein.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • The absorbance or fluorescence is measured using a microplate reader.

  • GI50 or IC50 values (the concentration of compound that causes 50% growth inhibition or is cytotoxic to 50% of the cells) are calculated.

Western Blot Analysis

Objective: To determine the effect of compounds on the phosphorylation of target kinases and downstream signaling proteins within cells.

General Procedure:

  • Cells are treated with the test compound for a specified time.

  • The cells are lysed to extract total protein.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical SAR relationships.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., AXL, MET, FGFR4) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Dimerization & Autophosphorylation Ligand Ligand (e.g., Gas6, HGF, FGF) Ligand->RTK Naphthyridinone 1,6-Naphthyridinone Inhibitor Naphthyridinone->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: A simplified signaling pathway for Receptor Tyrosine Kinases (RTKs) inhibited by 1,6-naphthyridinones.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies design Lead Identification (e.g., Scaffold Hopping) synthesis Synthesis of 1,6-Naphthyridinone Analogs design->synthesis kinase_assay Kinase Inhibition Assay (Determine IC50) synthesis->kinase_assay cell_assay Cell Proliferation Assay (Determine GI50) kinase_assay->cell_assay western_blot Western Blot (Target Engagement) cell_assay->western_blot pk_studies Pharmacokinetic (PK) Studies western_blot->pk_studies xenograft Xenograft Efficacy Models pk_studies->xenograft

Caption: A general experimental workflow for the evaluation of 1,6-naphthyridinone inhibitors.

sar_logic cluster_substitutions Key Substitutions Core 1,6-Naphthyridinone Core Essential for activity C7 C7 Position Aryl group (SYK) Basic aliphatic chain (c-Src) Benzothiazolpiperazine (HIV) Core:f1->C7:f0 C3_C5 C3 & C5 Positions Phenyl at C3 (c-Src, MET) Phenoxy at C5 (MET) Core:f1->C3_C5:f0 N1 N1 Position Alkyl with terminal amine (MET) Core:f1->N1:f0 Potency Increased Potency & Selectivity C7:f1->Potency C3_C5:f1->Potency N1:f1->Potency

Caption: Logical relationships in the SAR of 1,6-naphthyridinones.

References

Antitumor Efficacy of 1,6-Naphthyridinone Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antitumor efficacy of novel 1,6-naphthyridinone derivatives against established cancer therapies in relevant xenograft models. The data presented is intended to inform researchers on the potential of these compounds as targeted cancer therapeutics.

Comparative Efficacy Data

The following tables summarize the in vivo antitumor activity of representative 1,6-naphthyridinone derivatives compared to alternative therapeutic agents in specific cancer xenograft models.

Table 1: Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Model

CompoundTargetXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
A34 (1,6-Naphthyridinone) FGFR4Hep-3BNot SpecifiedRemarkable antitumor efficacy[1]
H3B-6527 (Alternative) FGFR4Hep-3B100 mg/kg, twice-daily, oralSignificant tumor growth inhibition[2][3][4][5][6]

Note: Direct comparative TGI percentages were not available in the referenced abstracts. "Remarkable" suggests a high degree of efficacy for A34.

Table 2: Efficacy in Colorectal Cancer (CRC) Xenograft Model

CompoundTargetXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
19g (1,6-Naphthyridinone) FGFR4HCT116Not SpecifiedSignificant tumor inhibition[7]
5-Fluorouracil (Alternative) Thymidylate SynthaseHCT11630 mg/kg, thrice weekly, i.p.36%[8][9][10][11][12]

Note: "Significant" indicates a noteworthy effect, though a direct numerical comparison to 5-Fluorouracil's TGI is not possible without further data.

Table 3: Efficacy in AXL-Driven Xenograft Model

CompoundTargetXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
25c (1,6-Naphthyridinone) AXLBaF3/TEL-AXLWell-tolerated dosesNoticeable antitumor efficacy[13]
BGB324 (Bemcentinib) AXLNot SpecifiedNot SpecifiedSuppresses angiogenic phenotypes[14][15][16]

Note: The xenograft model for BGB324 was not specified in the initial abstracts, preventing a direct comparison with 25c in the BaF3/TEL-AXL model. "Noticeable" suggests a clear, observable effect.

Experimental Protocols

Below are detailed methodologies for the key xenograft experiments cited in this guide.

General Subcutaneous Xenograft Mouse Model Protocol

This protocol outlines the general procedure for establishing and evaluating the efficacy of antitumor compounds in a subcutaneous xenograft model. Specific details for each compound are provided where available.

  • Cell Culture:

    • Human cancer cell lines (e.g., Hep-3B for HCC, HCT116 for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models:

    • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks are used.

    • Animals are housed in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Cell Implantation:

    • Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or media), often mixed with Matrigel to enhance tumor formation.

    • A specific number of cells (typically 1 x 10^6 to 10 x 10^6) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) with calipers.

    • Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • Drug Administration:

    • The investigational compound (e.g., 1,6-naphthyridinone derivative) and the comparator drug are formulated in an appropriate vehicle.

    • The drugs are administered to the mice according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.

    • The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are monitored throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

    • At the end of the experiment, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Klotho β-Klotho Klotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation A34 A34 / 19g (1,6-Naphthyridinone) A34->FGFR4 Inhibits AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K Activates ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival ERK->Survival Metastasis Metastasis & Invasion STAT3->Metastasis C25c 25c (1,6-Naphthyridinone) C25c->AXL Inhibits PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits BER Base Excision Repair (BER) PARP->BER Initiates Replication Replication Fork Stalling PARP->Replication Leads to (when inhibited) Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HRR Homologous Recombination Repair DNA_DSB->HRR Repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis in HR-deficient cells HRR->Cell_Survival in HR-proficient cells PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP Inhibits & Traps Xenograft_Workflow cluster_setup Experiment Setup cluster_procedure Xenograft Procedure cluster_treatment Treatment & Analysis Cell_Culture 1. Cancer Cell Culture Implantation 3. Subcutaneous Cell Implantation Cell_Culture->Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Dosing 6. Drug Administration Randomization->Dosing Monitoring 7. Efficacy & Toxicity Monitoring Dosing->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Data_Analysis 9. Data Analysis & Interpretation Endpoint->Data_Analysis

References

Navigating the Kinome: A Comparative Guide to the Selectivity of 1,6-Naphthyridinone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a variety of protein kinases. The therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity profile across the human kinome. This guide provides an objective comparison of the selectivity of notable 1,6-naphthyridinone-based kinase inhibitors against their primary targets and homologous kinases, supported by experimental data. Detailed methodologies for key biochemical and cellular assays are provided to facilitate the independent evaluation of kinase inhibitor selectivity.

Comparative Selectivity of 1,6-Naphthyridinone Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected 1,6-naphthyridinone inhibitors against their target kinases and other closely related kinases. This data provides a quantitative measure of their selectivity.

Inhibitor (Scaffold)Primary TargetIC50 (nM)Homologous KinaseIC50 (nM)Selectivity (Fold)Reference
Torin1 (Benzonaphthyridinone)mTOR3PI3Kα1,800~600[1]
DNA-PK1,000~333[1]
ATM600~200[1]
Compound 2t (Imidazo[4,5-h][2]naphthyridin-2(3H)-one)c-Met2,600---[3]
Compound 4r (N-substituted-3-phenyl-1,6-naphthyridinone)c-Metcomparable to CabozantinibVEGFR-2High SelectivityNot specified[4]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for a biochemical and a cellular assay commonly used to profile inhibitor activity.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Purified target kinase and homologous kinases

  • Kinase-specific substrate

  • 1,6-naphthyridinone inhibitor (and other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the 1,6-naphthyridinone inhibitor in DMSO. A typical starting concentration is 10 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (as a vehicle control).

    • Add 2 µL of a 2X kinase/substrate solution containing the purified kinase and its specific substrate in kinase reaction buffer.

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at the Km for each specific kinase.

    • Incubate the reaction at 30°C for 1 hour.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Conversion of ADP to ATP and Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow for ADP-Glo™ Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of 1,6-Naphthyridinone Inhibitor D Add Inhibitor/DMSO to 384-well plate A->D B Prepare 2X Kinase/ Substrate Solution E Add Kinase/Substrate Solution & Pre-incubate B->E C Prepare 2X ATP Solution F Initiate Reaction with ATP Solution C->F D->E E->F G Incubate at 30°C F->G H Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) G->H I Convert ADP to ATP & Generate Luminescence H->I J Measure Luminescence I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: Workflow for a typical ADP-Glo™ biochemical kinase assay.

Cellular Kinase Inhibition Assay: Western Blot for Phospho-Proteins

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • 1,6-naphthyridinone inhibitor

  • Cell culture medium and supplements

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the 1,6-naphthyridinone inhibitor for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

    • If the kinase requires activation, stimulate the cells with the appropriate ligand for a short period before harvesting.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Experimental Workflow for Phospho-Protein Western Blot

cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis A Seed and Grow Cells B Treat with Inhibitor A->B C Stimulate with Ligand (if necessary) B->C D Cell Lysis with Inhibitors C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer to PVDF F->G H Blocking (5% BSA) G->H I Primary Antibody (Phospho-specific) H->I J Secondary Antibody I->J K Signal Detection (ECL) J->K L Re-probe for Total Protein K->L M Quantify and Normalize L->M

Caption: Workflow for a cellular western blot to assess kinase inhibition.

Signaling Pathways

A thorough understanding of the signaling cascades in which the target kinases operate is essential for interpreting the cellular effects of inhibitors. Below are diagrams of the AXL and c-Met signaling pathways, two receptor tyrosine kinases often targeted by 1,6-naphthyridinone derivatives.

AXL Signaling Pathway

AXL, upon activation by its ligand Gas6, initiates a variety of downstream signaling pathways that regulate cell survival, proliferation, and migration.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 AXL AXL Gas6->AXL activates PI3K PI3K AXL->PI3K GRB2 GRB2 AXL->GRB2 PLCG PLCγ AXL->PLCG STAT STAT AXL->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PKC PKC PLCG->PKC Migration Migration PKC->Migration STAT->Proliferation

Caption: Simplified AXL receptor tyrosine kinase signaling pathway.

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth, motility, and invasion.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet activates GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Motility Motility AKT->Motility Invasion Invasion STAT3->Invasion

Caption: Overview of the HGF/c-Met signaling cascade.

References

Safety Operating Guide

Safe Disposal of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one, a heterocyclic compound utilized in various research and development applications. The following procedures are based on best practices for handling aza-aromatic compounds and information derived from safety data sheets of structurally similar chemicals. Researchers, scientists, and drug development professionals must consult their institution's specific hazardous waste disposal protocols and the official Safety Data Sheet (SDS) for the compound before proceeding.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which may lead to irritation.[1][2]
Body Protection A lab coat or chemically resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste to prevent environmental contamination and ensure personnel safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including unused compound, contaminated filter paper, and disposable labware, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid waste, such as solutions containing the compound or rinsates from cleaning glassware, should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated or aza-aromatic organic waste.[1]

2. Container Labeling:

  • The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Include the approximate concentration and quantity of the waste.

3. Decontamination of Glassware:

  • All glassware that has come into contact with the compound should be decontaminated within a chemical fume hood.

  • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • The solvent rinsate must be collected and disposed of as hazardous liquid waste.[1]

4. Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Handling of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood A->C D Waste Generation C->D I Decontaminate Glassware (Rinse with solvent) C->I E Solid Waste (Unused compound, contaminated labware) D->E F Liquid Waste (Solutions, rinsates) D->F G Collect in Labeled Hazardous Solid Waste Container E->G H Collect in Labeled Hazardous Liquid Waste Container F->H K Store Waste in Secondary Containment G->K H->K J Collect Rinsate as Hazardous Liquid Waste I->J J->H L Arrange for Professional Disposal (via EHS) K->L M End L->M

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines critical safety protocols, handling procedures, and disposal plans for 7,8-Dihydro-1,6-naphthyridin-5(6H)-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar chemical structures and should be implemented to minimize exposure and ensure a safe laboratory environment. A thorough risk assessment should be conducted prior to handling.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory for handling this compound to prevent skin, eye, and respiratory exposure.

PPE CategoryItemSpecifications & Rationale
Eye/Face Protection Safety Goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US), these protect the eyes from dust particles and accidental splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile)Tested according to EN 374, gloves prevent direct skin contact with the compound.[1]
Laboratory CoatA standard lab coat protects skin and personal clothing from contamination.[1]
Respiratory Protection Particulate Respirator (e.g., N95/P1) or use of a fume hoodNecessary when handling the powder form to avoid the inhalation of dust.[1] A respirator that filters at least 80% of airborne particles is recommended.[1]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must occur in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[1][2]

  • Preparation and Gowning: Before beginning work, ensure all necessary equipment is assembled. Don all required PPE as detailed in the table above.

  • Compound Handling: To prevent the generation of dust when handling the solid form, weigh the powder in a contained environment.[1][2] When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling Decontamination: After handling, wipe down the work surface with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, typically starting with gloves, followed by the lab coat, and then eye protection.[3]

Disposal Plan

All materials that have come into contact with this compound are to be treated as chemical waste.

Waste TypeDisposal Method
Unused Compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled bag or container and dispose of as chemical waste.[1]
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.[1] Dispose of the rinsed container according to institutional policy.

Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[4]
Inhalation Move to fresh air. If symptoms occur, seek medical attention.[4]
Ingestion Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare in Fume Hood don_ppe Don Required PPE prep_area->don_ppe 1. weigh Weigh Compound Carefully (Avoid Dust) don_ppe->weigh dissolve Prepare Solution (Add Solvent Slowly) weigh->dissolve 2. decontaminate Decontaminate Work Area dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe 3. waste Dispose of all materials as chemical waste doff_ppe->waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dihydro-1,6-naphthyridin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.